molecular formula C7H6Cl2N2O2 B3023149 Methyl 3-Amino-2,6-dichloroisonicotinate CAS No. 883107-62-8

Methyl 3-Amino-2,6-dichloroisonicotinate

Cat. No.: B3023149
CAS No.: 883107-62-8
M. Wt: 221.04 g/mol
InChI Key: WJJUPJNQONPAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2,6-dichloroisonicotinate (CAS 883107-62-8) is a high-purity chemical intermediate primarily employed in sophisticated pharmaceutical research and development, particularly as a key building block in the synthesis of more complex active molecules . Its molecular formula is C7H6Cl2N2O2, with a molecular weight of 221.04 g·mol⁻¹ . The compound's structure features both reactive amino and dichloro substituents on the pyridine ring, making it a versatile precursor for further functionalization through nucleophilic substitution and other synthetic transformations. Researchers value this compound for its role in creating targeted libraries of isonicotinic acid derivatives. Proper handling is essential; it has a predicted density of 1.506 g/cm³ and requires storage in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research and laboratory use only and is not classified as a medicine or for any personal use. Available packaging options are designed to support experimental scale-up, ranging from 1g to 25g quantities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-2,6-dichloropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-13-7(12)3-2-4(8)11-6(9)5(3)10/h2H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJUPJNQONPAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=C1N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232111
Record name Methyl 3-amino-2,6-dichloro-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883107-62-8
Record name Methyl 3-amino-2,6-dichloro-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883107-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-2,6-dichloro-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-Amino-2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and logical synthetic pathway for Methyl 3-Amino-2,6-dichloroisonicotinate, a key building block in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but a deeper understanding of the chemical principles and strategic decisions underpinning the synthesis.

Introduction and Strategic Overview

This compound is a highly functionalized pyridine derivative. Its synthesis requires careful strategic planning to ensure the correct regiochemical installation of the amino and chloro substituents on the isonicotinate core. The pathway detailed herein is a multi-step process commencing from a readily accessible starting material, 2,6-dichloroisonicotinic acid.

The chosen synthetic strategy hinges on a sequence of classical and reliable organic transformations:

  • Electrophilic Nitration: To introduce a nitrogen-containing functional group at the C3 position.

  • Chemoselective Reduction: To convert the nitro group into the desired primary amine.

  • Esterification: To convert the carboxylic acid to its corresponding methyl ester.

This approach is advantageous due to the well-established nature of these reactions and the commercial availability of the necessary reagents.

Visualizing the Synthesis Pathway

The overall synthetic workflow is depicted below, illustrating the transformation from the starting material to the final product.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Step 1: Nitration cluster_2 Step 2: Reduction cluster_3 Step 3: Esterification 2_6_dichloroisonicotinic_acid 2,6-Dichloroisonicotinic Acid Intermediate_1 2,6-Dichloro-3-nitroisonicotinic Acid 2_6_dichloroisonicotinic_acid->Intermediate_1 HNO₃, H₂SO₄ Intermediate_2 3-Amino-2,6-dichloroisonicotinic Acid Intermediate_1->Intermediate_2 Reduction (e.g., H₂, Pd/C) Final_Product This compound Intermediate_2->Final_Product CH₃OH, H⁺

Caption: A three-step synthesis of this compound.

Detailed Synthesis Protocol

Optional Starting Material Synthesis: 2,6-Dichloroisonicotinic Acid

Experimental Protocol:

  • Suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL).[1][2]

  • Heat the reaction mixture at 130°C for 18 hours, then increase the temperature to 145°C for an additional 2 hours.[1][2]

  • After cooling to room temperature, slowly pour the mixture into crushed ice (150 g).[1][2]

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).[1][2]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid.[1][2]

ParameterValueReference
Starting MaterialCitrazinic Acid[1][2]
Yield~89%[1]
PurityCharacterized by ¹H NMR[1]
Step 1: Nitration of 2,6-Dichloroisonicotinic Acid

Causality Behind Experimental Choices: The pyridine ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the two chloro substituents. Therefore, harsh nitrating conditions, specifically a mixture of concentrated nitric and sulfuric acids (mixed acid), are necessary to generate the highly electrophilic nitronium ion (NO₂⁺) required for the reaction to proceed.[3][4]

Experimental Protocol (Adapted from a similar reaction[5]):

  • To a flask containing concentrated sulfuric acid, cool the acid to 0-5°C in an ice bath.

  • Slowly add 2,6-dichloroisonicotinic acid in portions, ensuring the temperature remains below 10°C.

  • Once the acid has dissolved, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20-50°C) for several hours, monitoring the reaction progress by TLC or HPLC.[5]

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid, 2,6-dichloro-3-nitroisonicotinic acid, is collected by filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Reduction of 2,6-Dichloro-3-nitroisonicotinic Acid

Causality Behind Experimental Choices: The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is often a preferred method due to its high efficiency and the clean nature of the workup, as the byproducts are gaseous.[6] However, other methods like using iron in acetic acid can also be effective and are sometimes chosen for their cost-effectiveness and tolerance of certain functional groups.[6]

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve 2,6-dichloro-3-nitroisonicotinic acid in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm).

  • Stir the reaction at room temperature until the uptake of hydrogen ceases, indicating the completion of the reaction.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-amino-2,6-dichloroisonicotinic acid.

ParameterValueReference
Reducing AgentH₂ with 10% Pd/C[6]
SolventEthanol or Ethyl Acetate
Pressure1-4 atm
Step 3: Esterification of 3-Amino-2,6-dichloroisonicotinic Acid

Causality Behind Experimental Choices: Fischer esterification is a straightforward and acid-catalyzed method to convert a carboxylic acid into its corresponding ester.[7] Using an excess of the alcohol (methanol in this case) drives the equilibrium towards the product side. A strong acid catalyst, such as sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards the nucleophilic attack by methanol.[7]

Experimental Protocol (Fischer Esterification):

  • Suspend 3-amino-2,6-dichloroisonicotinic acid in an excess of methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Conclusion

The described three-step synthesis provides a reliable and scalable route to this compound. The choice of well-understood reactions ensures a high degree of success and the provided rationale for each step allows for informed troubleshooting and optimization. This guide serves as a foundational document for any research or development program requiring this valuable chemical intermediate.

References

A Deep Dive into the NMR Spectral Signatures of Methyl 3-Amino-2,6-dichloroisonicotinate: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-Amino-2,6-dichloroisonicotinate, a key building block in contemporary drug discovery. In the absence of publicly available experimental spectra, this document leverages established principles of NMR spectroscopy and empirical data from analogous substituted pyridines to construct a detailed theoretical framework for its spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals, offering not only a predictive analysis but also a robust experimental protocol for the acquisition of high-fidelity NMR data. Our aim is to equip scientists with the foundational knowledge required to confidently identify and characterize this important molecule, thereby accelerating research and development timelines.

Introduction: The Structural Significance of this compound and the Power of NMR

This compound is a highly functionalized pyridine derivative that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its unique substitution pattern, featuring both electron-donating (amino) and electron-withdrawing (chloro and methyl carboxylate) groups, makes it a valuable scaffold in medicinal chemistry. The precise elucidation of its structure is paramount for ensuring the integrity of subsequent synthetic transformations and the ultimate biological efficacy of the final compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution.[1][2][3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.[1] For drug development professionals, NMR is not just a characterization technique; it is a critical component of the quality control and lead optimization processes, ensuring the identity and purity of synthesized compounds.[2][3]

This guide will first present a detailed theoretical prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. Subsequently, a standardized experimental protocol for acquiring these spectra will be outlined, providing a practical workflow for researchers.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting distinct signals for the aromatic proton, the amine protons, and the methyl ester protons. The chemical shifts are estimated based on the known values for pyridine and the influence of the various substituents, as extrapolated from data on similar compounds such as aminopyridines, chloropyridines, and methyl isonicotinate.

dot graph "Methyl_3_Amino_2_6_dichloroisonicotinate_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

}

Caption: Molecular structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
H57.5 - 7.8Singlet1HThe sole aromatic proton is deshielded by the adjacent electronegative chlorine atom and the pyridine nitrogen. Its chemical shift is anticipated to be in the downfield region typical for protons on electron-deficient aromatic rings. The absence of adjacent protons results in a singlet.
NH₂4.5 - 5.5Broad Singlet2HThe chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding. A broad singlet is expected due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.
OCH₃3.9 - 4.1Singlet3HThe methyl protons of the ester group are in a predictable chemical environment. The signal will be a sharp singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum: Unraveling the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal, and its chemical shift is highly sensitive to its electronic environment. The predicted chemical shifts are based on the known values for pyridine and the additive effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O164 - 168The carbonyl carbon of the methyl ester group is expected in the typical downfield region for ester carbonyls.
C2148 - 152This carbon is attached to a chlorine atom and is adjacent to the ring nitrogen, leading to a significant downfield shift.
C6147 - 151Similar to C2, this carbon is bonded to a chlorine atom and is adjacent to the ring nitrogen, resulting in a downfield chemical shift.
C4140 - 145The attachment of the electron-withdrawing methyl carboxylate group causes a downfield shift for this carbon.
C3135 - 140The amino group is electron-donating through resonance, which would typically cause an upfield shift. However, the proximity of two electron-withdrawing chloro groups and the ester group will likely result in a net downfield position.
C5115 - 120This carbon is expected to be the most upfield of the aromatic carbons, influenced by the electron-donating amino group at the meta position and shielded relative to the other substituted carbons.
OCH₃52 - 55The methyl carbon of the ester group will appear in the characteristic region for such functional groups.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental workflow is recommended.

dot digraph "NMR_Acquisition_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname=Helvetica, fontsize=9, color="#5F6368"];

}

Caption: Recommended workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from structurally similar compounds, we have predicted the key spectral features of this important synthetic intermediate. The provided rationale for these predictions, coupled with a detailed experimental protocol, offers a valuable resource for researchers in the field of drug discovery and development. The ability to accurately predict and interpret NMR spectra is a cornerstone of modern chemical research, enabling the rapid and confident structural verification of novel compounds.

References

A Senior Application Scientist's Guide to the Mass Spectrometry of Methyl 3-Amino-2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of pharmaceutical intermediates is paramount.[1][2][3] Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for molecular elucidation.[2][3] This guide provides an in-depth technical exploration of the mass spectrometric behavior of Methyl 3-Amino-2,6-dichloroisonicotinate (CAS No: 458543-81-2), a key building block in the synthesis of various pharmaceutical agents.[4][5] With a molecular formula of C7H6Cl2N2O2 and a molecular weight of approximately 221.04 g/mol , this dichlorinated pyridine derivative presents a distinct and informative fragmentation pattern that, when expertly interpreted, serves as a definitive analytical signature.[4][5][6]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind the analytical choices, providing a robust framework for developing and validating methods for this and structurally related compounds.

Section 1: Core Principles for Analyzing Dichlorinated Pyridines

A successful mass spectrometry analysis begins not at the instrument, but with a foundational understanding of the analyte's chemical nature. The structure of this compound dictates its behavior within the mass spectrometer, from ionization to fragmentation.

Predicted Ionization Behavior

Electrospray ionization (ESI) is the technique of choice for this class of molecule due to its "soft" ionization nature, which typically preserves the molecular ion.[7] Given the presence of a basic amino group, this compound is readily protonated. Therefore, analysis in positive ion mode is the logical starting point. We anticipate the dominant ion in a full scan mass spectrum to be the protonated molecule, [M+H]+.

The Definitive Isotopic Signature of Two Chlorine Atoms

A key identifying feature of this molecule is the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[8][9][10] For a molecule containing two chlorine atoms, this results in a highly characteristic isotopic pattern for the molecular ion cluster:

  • M peak: Contains two ³⁵Cl atoms.

  • M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

  • M+4 peak: Contains two ³⁷Cl atoms.

The theoretical relative intensity ratio of these M, M+2, and M+4 peaks is approximately 9:6:1 .[9][11] This distinctive pattern is a powerful diagnostic tool for confirming the presence of two chlorine atoms in the molecule or any of its fragments.[11]

Section 2: A Validated Experimental Workflow

The following protocols are designed to be a self-validating system, where the combination of chromatographic retention, accurate mass, isotopic pattern, and fragmentation data provides unambiguous identification.

Sample and Mobile Phase Preparation

Cleanliness and compatibility are critical for high-quality MS data.[12][13] Contaminants can suppress the analyte signal or damage the instrument.[13][14]

Protocol:

  • Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[12]

  • Mobile Phases: Use LC-MS grade solvents.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Rationale: Formic acid is a volatile modifier that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[15]

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

The goal of the LC method is to achieve a sharp, symmetrical peak for the analyte, well-separated from any impurities.[16][17] A standard C18 column is a good starting point for a molecule of this polarity.[15]

LC Parameter Value Rationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent resolving power for small molecules.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Injection Volume 2 µLMinimizes peak broadening while providing sufficient analyte.
Column Temp. 40 °CEnsures reproducible retention times.
Gradient 5% B to 95% B in 5 minA standard generic gradient for screening.[15]
MS Parameter Value Rationale
Ionization Mode ESI PositiveThe amino group is readily protonated.
Scan Range 50 - 400 m/zCovers the expected molecular ion and fragments.
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Gas Temp. 325 °CFacilitates solvent evaporation.
Gas Flow 10 L/minAssists in desolvation of ions.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock 1. Prepare Stock (1mg/mL) working 2. Dilute to Working (1µg/mL) stock->working filt 3. Syringe Filter (0.22µm) working->filt lc 4. LC Separation (C18) filt->lc ms 5. Full Scan MS (m/z 50-400) lc->ms msms 6. MS/MS on [M+H]⁺ ms->msms rt 7. Verify Retention Time msms->rt iso 8. Confirm Isotopic Pattern rt->iso frag 9. Analyze Fragmentation iso->frag

Caption: A streamlined workflow from sample preparation to data validation.

Section 3: Data Interpretation and Structural Confirmation

Full Scan MS: Identifying the Molecular Ion

In the full scan spectrum, the primary task is to locate the protonated molecular ion, [M+H]⁺. With a molecular weight of 221.04, we expect to see a cluster of peaks centered around m/z 222.

Table 1: Predicted Isotopic Pattern for [C₇H₇Cl₂N₂O₂]⁺

IonIsotopic CompositionCalculated m/zExpected Relative Abundance
[M+H]⁺¹²C₇¹H₇³⁵Cl₂¹⁴N₂¹⁶O₂221.9888100% (Base Peak of Cluster)
[M+2+H]⁺¹²C₇¹H₇³⁵Cl³⁷Cl¹⁴N₂¹⁶O₂223.9859~65%
[M+4+H]⁺¹²C₇¹H₇³⁷Cl₂¹⁴N₂¹⁶O₂225.9829~10%

Note: The observed ratio in an experimental setup may vary slightly from the theoretical 9:6:1 due to instrument resolution and signal intensity.

The confirmation of this specific isotopic cluster provides extremely high confidence that the detected ion corresponds to a dichlorinated compound with the correct molecular formula.

MS/MS Analysis: Unveiling the Structure through Fragmentation

To confirm the molecule's structure, we employ tandem mass spectrometry (MS/MS).[1] This involves isolating the precursor ion ([M+H]⁺ at m/z 222) and fragmenting it using Collision-Induced Dissociation (CID).[18][19][20] In CID, the ion's kinetic energy is converted into internal energy through collisions with an inert gas (like nitrogen or argon), causing the weakest bonds to break.[18][21][22]

Predicted Fragmentation Pathways: The structure of this compound suggests several likely fragmentation pathways initiated by the protonation at the amino group or pyridine nitrogen.

  • Loss of Methanol (-CH₃OH, 32 Da): A common fragmentation for methyl esters is the neutral loss of methanol. This would result in a fragment ion at m/z 190.

  • Loss of a Chlorine Radical (-Cl•, 35/37 Da): The cleavage of a carbon-chlorine bond can occur, leading to a fragment at m/z 187.[23] This fragment would still contain one chlorine atom and should exhibit an M/M+2 pattern with a ~3:1 ratio.

  • Loss of the Methoxy Radical (-•OCH₃, 31 Da): Cleavage of the ester can result in the loss of a methoxy radical, producing a fragment at m/z 191.

  • Loss of Carbon Monoxide (-CO, 28 Da): Following the loss of the methoxy radical, the resulting acylium ion can lose carbon monoxide, a common fragmentation pathway for aromatic carbonyls.[24] This would lead to a fragment at m/z 163.

Proposed Fragmentation Diagram

fragmentation cluster_frags parent [M+H]⁺ m/z 222/224/226 f190 m/z 190/192 (Still contains 2 Cl) parent->f190 - CH₃OH f187 m/z 187/189 (Contains 1 Cl) parent->f187 - Cl• f191 m/z 191/193/195 (Still contains 2 Cl) parent->f191 - •OCH₃ f163 m/z 163/165/167 (Still contains 2 Cl) f191->f163 - CO

Caption: Key fragmentation pathways for protonated this compound.

By analyzing the masses of the resulting product ions and their respective isotopic patterns, each piece of the molecular puzzle can be put together, confirming the connectivity of the atoms and validating the structure of the parent compound.

Conclusion

The mass spectrometric analysis of this compound is a clear example of how fundamental principles can be applied to create a robust and self-validating analytical method. The inherent properties of the molecule—its basicity and, most importantly, its dichlorinated nature—provide a unique and easily identifiable signature. By combining logical LC-MS method development with a detailed interpretation of both the molecular ion's isotopic pattern and its CID fragmentation products, researchers can achieve unambiguous structural confirmation. This guide provides the foundational knowledge and practical protocols necessary for scientists in the pharmaceutical field to confidently analyze this and other halogenated intermediates, ensuring the integrity and quality of their drug development pipeline.

References

Navigating the Solubility Landscape of Methyl 3-Amino-2,6-dichloroisonicotinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For a molecule like Methyl 3-Amino-2,6-dichloroisonicotinate, understanding its solubility profile in a range of organic solvents is a critical prerequisite for:

  • Reaction Optimization: Selecting appropriate solvents for its synthesis and subsequent reactions is crucial for achieving optimal yields and purity.

  • Purification and Crystallization: Solubility differences in various solvents are exploited for effective purification through techniques like recrystallization.

  • Formulation Development: For its potential use in drug discovery, formulating the compound into a suitable delivery system necessitates precise solubility data.

  • High-Throughput Screening (HTS): In HTS campaigns, compounds are typically dissolved in solvents like dimethyl sulfoxide (DMSO). Knowledge of solubility is essential to prevent precipitation and ensure accurate biological data.

Currently, there is a notable absence of published quantitative or qualitative solubility data for this compound in common organic solvents. This guide aims to empower researchers by providing the theoretical and practical tools to bridge this information gap.

Physicochemical Properties of this compound

Before delving into solubility, it is essential to understand the key physicochemical properties of the target compound. These properties provide clues to its expected behavior in different solvent environments.

PropertyValueSource
Chemical Formula C₇H₆Cl₂N₂O₂[1][2]
Molecular Weight 221.04 g/mol [1]
CAS Number 883107-62-8[3]
Boiling Point (Predicted) 361.5 °C at 760 mmHg[3]
Density (Predicted) 1.506 g/cm³[3]

Theoretical Solubility Profile: A Predictive Analysis

In the absence of experimental data, a qualitative prediction of solubility can be made by analyzing the molecular structure of this compound based on the "like dissolves like" principle.

The molecule possesses several key functional groups that influence its polarity and hydrogen bonding capabilities:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, contributing to its polarity.

  • Amino Group (-NH₂): Capable of acting as a hydrogen bond donor.

  • Ester Group (-COOCH₃): Contains polar C=O and C-O bonds and can act as a hydrogen bond acceptor.

  • Chloro Groups (-Cl): Two electron-withdrawing chlorine atoms that increase the molecule's polarity and can participate in weaker dipole-dipole interactions.

Based on this structure, we can predict the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) , which can effectively solvate the polar functional groups.

  • Moderate to Good Solubility: Likely in polar protic solvents like methanol and ethanol , where hydrogen bonding between the solvent and the amino and ester groups can occur. Solubility may decrease with increasing alkyl chain length of the alcohol (e.g., isopropanol, butanol).

  • Moderate Solubility: Possible in moderately polar solvents like acetone and ethyl acetate , which can engage in dipole-dipole interactions.

  • Low to Insoluble: Expected in nonpolar solvents such as hexane , toluene , and diethyl ether , as the overall polarity of the molecule is too high to be effectively solvated by these solvents.

Caption: Predicted solubility of this compound in various organic solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a solid in a liquid is the isothermal shake-flask method . This method involves equilibrating an excess of the solid with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solid is then measured.[4]

Materials and Equipment
  • This compound (high purity, >95%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following protocol outlines the steps for determining the equilibrium solubility of this compound.

Experimental_Workflow A 1. Sample Preparation - Add excess solid to a known volume of solvent in a vial. B 2. Equilibration - Shake at a constant temperature for 24-72 hours. A->B C 3. Phase Separation - Centrifuge to pellet undissolved solid. B->C D 4. Sample Filtration - Filter the supernatant using a syringe filter. C->D E 5. Quantification - Analyze the filtrate by HPLC to determine the concentration. D->E F 6. Data Analysis - Calculate solubility in mg/mL or mol/L. E->F

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure
  • Preparation of the Sample:

    • Accurately weigh an excess amount of this compound into a vial. An excess is crucial to ensure that the solution reaches saturation. A good starting point is to add enough solid so that a visible amount remains undissolved after equilibration.

    • Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials at a moderate speed to ensure complete sedimentation of the solid particles.

  • Sample Collection and Filtration:

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately attach a syringe filter (chemically compatible with the solvent) and filter the solution into a clean, pre-weighed vial. This step is critical to remove any fine, undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered sample solution by a validated HPLC method. A reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) and UV detection at an appropriate wavelength is a common approach.

    • Construct a calibration curve from the standard solutions (peak area vs. concentration).

    • Determine the concentration of this compound in the filtered sample by interpolating its peak area on the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

    • Always report the temperature at which the solubility was determined.

Conclusion and Future Directions

While direct experimental data on the solubility of this compound in organic solvents is currently lacking, this guide provides a robust framework for researchers to address this knowledge gap. By combining a theoretical understanding of its molecular structure with a rigorous experimental protocol, scientists can accurately determine its solubility profile. This information is invaluable for advancing research involving this compound, from optimizing its synthesis to developing it for potential applications in the pharmaceutical and agrochemical industries. It is highly recommended that researchers who determine the solubility of this compound publish their findings to contribute to the collective knowledge of the scientific community.

References

An In-depth Technical Guide to Methyl 3-Amino-2,6-dichloroisonicotinate: From Discovery to Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Scaffold in Chemical Innovation

Methyl 3-Amino-2,6-dichloroisonicotinate is a halogenated pyridine derivative that has emerged as a significant building block in the synthesis of complex organic molecules. Its unique substitution pattern on the pyridine ring, featuring both activating amino and deactivating chloro groups, imparts a distinct reactivity profile that has been leveraged in the development of novel compounds in both the agrochemical and pharmaceutical sectors. This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this versatile intermediate, offering insights for researchers engaged in the exploration of new chemical entities.

The strategic placement of chlorine atoms at the 2 and 6 positions, coupled with an amino group at the 3 position and a methyl ester at the 4 position, makes this compound a valuable synthon. Halogenated pyridines, in general, are prized in medicinal chemistry and agrochemical research for their ability to modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

The Genesis of a Molecule: A Story Rooted in Auxin Mimicry

The discovery of this compound is intrinsically linked to the broader history of pyridine-based herbicide development, a field significantly advanced by companies such as Dow AgroSciences. While a singular "eureka" moment for this specific molecule is not prominently documented in publicly available literature, its structural motifs strongly suggest its origins lie in the systematic exploration of synthetic auxins.

Auxins are a class of plant hormones that regulate various aspects of plant growth and development. The discovery in the 1940s that synthetic compounds could mimic the effects of natural auxins, leading to uncontrolled growth and ultimately death in susceptible plants, revolutionized weed control.[1][2] This led to the development of the first generation of auxinic herbicides.

The pyridine carboxylic acids, a major class of auxinic herbicides, were developed to offer improved selectivity and efficacy. Picloram, one of the earliest and most well-known pyridine-based herbicides, was introduced by Dow Chemical in the 1960s.[1][3] This family of herbicides acts by disrupting the normal hormonal balance in broadleaf plants, leading to their selective demise while leaving grasses largely unaffected.[4]

The development of new pyridine herbicides has been an ongoing process, driven by the need to manage herbicide resistance and to create more potent and environmentally benign products. It is within this context of intensive research and development in synthetic auxin chemistry that this compound likely emerged as a key intermediate. The specific substitution pattern of this molecule would have been of interest for its potential to be elaborated into more complex herbicidal compounds.

More recently, the utility of this scaffold has expanded beyond agriculture. For instance, its dibromo analog, Methyl 3-Amino-2,6-dibromoisonicotinate, has been utilized in the synthesis of carbazole and indolopyridine derivatives as inhibitors of Jak2 tyrosine kinase, a target of interest in the development of therapies for myeloproliferative neoplasms and other diseases. This highlights the broader potential of this chemical framework in drug discovery.

Chemical Properties and Data

A summary of the key chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Chemical Formula C₇H₆Cl₂N₂O₂
Molecular Weight 221.04 g/mol
CAS Number 883107-62-8
Appearance Off-white to pale yellow solid
Melting Point 135-139 °C
Solubility Soluble in most organic solvents

Synthetic Approaches: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process starting from readily available pyridine derivatives. The following is a representative experimental protocol based on established synthetic transformations in pyridine chemistry.

Experimental Protocol: Synthesis of this compound

Step 1: Dichlorination of 2,6-dihydroxypyridine

  • To a stirred suspension of 2,6-dihydroxypyridine in phosphorus oxychloride, slowly add phosphorus pentachloride portion-wise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2,6-dichloropyridine.

Step 2: Carboxylation of 2,6-dichloropyridine

  • To a solution of 2,6-dichloropyridine in anhydrous diethyl ether at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 2 hours.

  • Allow the reaction to warm to room temperature and quench with water.

  • Acidify the aqueous layer with 2M HCl and extract with ethyl acetate (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2,6-dichloroisonicotinic acid.

Step 3: Esterification of 2,6-dichloroisonicotinic acid

  • To a solution of 2,6-dichloroisonicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 8 hours.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give Methyl 2,6-dichloroisonicotinate.

Step 4: Nitration of Methyl 2,6-dichloroisonicotinate

  • To a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C, slowly add Methyl 2,6-dichloroisonicotinate.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 2,6-dichloro-3-nitroisonicotinate.

Step 5: Reduction of the Nitro Group

  • To a solution of Methyl 2,6-dichloro-3-nitroisonicotinate in ethanol, add tin(II) chloride dihydrate.

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the mixture to room temperature and adjust the pH to 8 with a saturated sodium bicarbonate solution.

  • Filter the resulting precipitate and extract the filtrate with ethyl acetate (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis_Workflow A 2,6-dihydroxypyridine B Dichlorination (POCl3, PCl5) A->B Step 1 C 2,6-dichloropyridine B->C D Carboxylation (n-BuLi, CO2) C->D Step 2 E 2,6-dichloroisonicotinic acid D->E F Esterification (MeOH, H2SO4) E->F Step 3 G Methyl 2,6-dichloroisonicotinate F->G H Nitration (HNO3, H2SO4) G->H Step 4 I Methyl 2,6-dichloro-3-nitroisonicotinate H->I J Reduction (SnCl2.2H2O) I->J Step 5 K This compound J->K

Caption: Synthetic pathway for this compound.

Applications and Future Directions

The primary application of this compound has been as a key intermediate in the synthesis of novel herbicides. Its structure provides a versatile platform for the introduction of various functional groups to modulate herbicidal activity and spectrum.

Beyond agrochemicals, the utility of this compound in medicinal chemistry is an area of growing interest. As demonstrated by its dibromo analog, the 3-amino-2,6-dihalogenated isonicotinate scaffold can be a valuable starting point for the development of kinase inhibitors and other therapeutic agents. The presence of multiple reactive sites allows for diverse chemical modifications, enabling the exploration of a wide chemical space in the search for new drug candidates.

Future research may focus on the development of more efficient and environmentally friendly synthetic routes to this intermediate. Furthermore, the exploration of its utility in the synthesis of other classes of biologically active molecules, beyond herbicides and kinase inhibitors, holds significant promise.

Conclusion

This compound stands as a testament to the enduring importance of halogenated pyridines in modern chemical research. Born from the legacy of auxinic herbicide development, its value as a versatile synthetic intermediate continues to expand into the realm of pharmaceutical discovery. A thorough understanding of its history, chemical properties, and synthetic methodologies is crucial for researchers seeking to harness its potential in the creation of novel and impactful chemical entities.

References

An In-depth Technical Guide to Methyl 3-Amino-2,6-dichloroisonicotinate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Critical Scaffold for Targeted Therapeutics

In the landscape of contemporary drug discovery, the strategic design of small molecules that can modulate protein function with high specificity and potency is paramount. Methyl 3-amino-2,6-dichloroisonicotinate, a substituted pyridine derivative, has emerged as a crucial building block for the synthesis of innovative therapeutics, particularly in the realms of targeted protein degradation and kinase inhibition. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications for researchers, scientists, and drug development professionals. We will delve into the causality behind its utility in constructing complex bioactive molecules and provide insights into its role in shaping the future of medicine.

Core Compound Identification and Physicochemical Properties

A thorough understanding of the fundamental characteristics of a chemical entity is the bedrock of its successful application in synthesis and drug design. This section outlines the definitive identification and key physicochemical properties of this compound.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 3-amino-2,6-dichloropyridine-4-carboxylate .[1] Its chemical structure is characterized by a pyridine ring substituted with two chlorine atoms at positions 2 and 6, an amino group at position 3, and a methyl carboxylate group at position 4.

Chemical Structure:

Caption: Chemical structure of methyl 3-amino-2,6-dichloropyridine-4-carboxylate.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of this data is predicted and should be confirmed by experimental analysis.

PropertyValueSource
Molecular Formula C₇H₆Cl₂N₂O₂[1]
Molecular Weight 221.04 g/mol [1]
CAS Number 458543-81-2, 883107-62-8[1][2]
Appearance White to off-white solid (typical)N/A
Melting Point Not available in searched literatureN/A
Boiling Point 361.5 °C at 760 mmHg (Predicted)N/A
Density 1.506 g/cm³ (Predicted)N/A
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.N/A

Spectroscopic Data Summary:

  • ¹H NMR: The spectrum would be expected to show a singlet for the aromatic proton on the pyridine ring, a broad singlet for the amino protons, and a singlet for the methyl ester protons. The exact chemical shifts would depend on the solvent used.

  • ¹³C NMR: The spectrum would display seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the ester would be found at the downfield end of the spectrum.

  • FTIR (cm⁻¹): Key vibrational bands would include N-H stretching for the amino group (typically in the 3300-3500 cm⁻¹ region), C=O stretching for the ester carbonyl (around 1700-1730 cm⁻¹), C=C and C=N stretching for the pyridine ring, and C-Cl stretching.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms.

Synthesis of this compound

A reliable and scalable synthetic route is crucial for the widespread use of any chemical building block. While a specific, detailed experimental protocol from a peer-reviewed journal for the synthesis of this compound was not found in the performed searches, a plausible synthetic strategy can be devised based on established organic chemistry principles for the synthesis of substituted pyridines.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic approach would involve the late-stage introduction of the amino group to a pre-functionalized dichlorinated pyridine core.

Target This compound Intermediate1 Methyl 3-nitro-2,6-dichloroisonicotinate Target->Intermediate1 Reduction Intermediate2 2,6-Dichloro-3-nitroisonicotinic acid Intermediate1->Intermediate2 Esterification StartingMaterial 2,6-Dichloropyridine Intermediate2->StartingMaterial Nitration & Oxidation

Caption: Retrosynthetic analysis for this compound.

Representative Experimental Protocol

The following is a representative, step-by-step methodology for the synthesis of this compound, based on general procedures for similar transformations. Note: This protocol is illustrative and has not been experimentally validated from the searched literature. Researchers should perform their own optimization and safety assessments.

Step 1: Nitration of 2,6-Dichloropyridine

  • To a stirred solution of concentrated sulfuric acid at 0 °C, add 2,6-dichloropyridine portion-wise, maintaining the temperature below 10 °C.

  • Add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2,6-dichloro-3-nitropyridine.

Step 2: Oxidation of the 4-position

  • This step is often challenging on a pyridine ring. A potential route could involve conversion to an N-oxide followed by functionalization at the 4-position, or direct oxidation methods which would require significant optimization.

Step 3: Esterification to form Methyl 3-nitro-2,6-dichloroisonicotinate

  • Dissolve the 2,6-dichloro-3-nitroisonicotinic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Remove the methanol under reduced pressure, and partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

Step 4: Reduction of the Nitro Group

  • Dissolve the Methyl 3-nitro-2,6-dichloroisonicotinate in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride dihydrate or perform catalytic hydrogenation using a palladium on carbon catalyst.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete.

  • After completion, filter the reaction mixture (if a solid catalyst was used) and perform an appropriate workup, which may involve neutralization and extraction.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable scaffold for the synthesis of targeted therapeutics. The amino group provides a handle for further functionalization, while the chlorine atoms can be displaced or participate in crucial binding interactions.

Building Block for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

cluster_0 PROTAC Molecule cluster_1 Cellular Machinery Target_Ligand Target Protein Ligand Linker Linker Target_Protein Target Protein Target_Ligand->Target_Protein Binds E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase Binds Proteasome Proteasome Target_Protein->Proteasome Degraded Ubiquitin Ubiquitin E3_Ligase->Ubiquitin Recruits Ubiquitin->Target_Protein Tags for Degradation

Caption: General mechanism of action of a PROTAC molecule.

This compound can be incorporated into the linker or the E3 ligase ligand portion of a PROTAC. The amino group allows for the attachment of the linker, and the dichloropyridine moiety can be designed to interact with the E3 ligase or to provide conformational rigidity to the molecule.

Precursor for Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers, making them attractive drug targets.

cluster_0 JAK Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Alters JAK_Inhibitor JAK Inhibitor (derived from this compound) JAK_Inhibitor->JAK Blocks ATP Binding Site

Caption: Simplified JAK-STAT signaling pathway and the mechanism of JAK inhibition.

This compound serves as a versatile starting material for the synthesis of various JAK inhibitors. The amino group can be functionalized to introduce moieties that interact with the hinge region of the kinase ATP-binding site, a common strategy in kinase inhibitor design. The dichlorinated pyridine core can be further modified through cross-coupling reactions to build more complex molecular architectures that enhance potency and selectivity. For example, carbazole and indolopyridine derivatives synthesized from related bromo- and chloro-isonicotinates have shown activity as Jak2 tyrosine kinase inhibitors.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety recommendations include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Storing in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in modern medicinal chemistry. Its strategically placed functional groups provide a platform for the synthesis of complex and highly functionalized molecules. Its demonstrated utility in the construction of PROTACs and JAK inhibitors highlights its importance in the development of next-generation therapeutics for a wide range of diseases. As the fields of targeted protein degradation and kinase inhibitor design continue to evolve, the demand for such well-defined and adaptable chemical scaffolds is expected to grow, ensuring that this compound will remain a relevant and impactful tool for drug discovery professionals.

References

potential reactive sites on Methyl 3-Amino-2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactive Sites of Methyl 3-Amino-2,6-dichloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous approved drugs. Their prevalence stems from their ability to act as bioisosteres of other aromatic systems and their capacity for engaging in key hydrogen bonding interactions with biological targets. This compound is a highly functionalized pyridine derivative that serves as a versatile building block for the synthesis of a wide array of more complex molecules. Its utility lies in the distinct reactivity of its various substituents, which can be selectively manipulated to build molecular diversity. This guide provides a comprehensive analysis of the potential reactive sites of this compound, offering mechanistic insights and practical, field-proven protocols to aid in the strategic design of synthetic routes.

The structure of this compound presents five primary regions for chemical modification: the amino group, the two chloro substituents, the methyl ester, the pyridine ring nitrogen, and the C-5 carbon of the pyridine ring. Understanding the relative reactivity of these sites is crucial for achieving desired chemical transformations in a controlled and efficient manner.

Caption: Molecular structure of this compound with potential reactive sites highlighted.

The Amino Group: A Hub of Nucleophilic Reactivity

The primary amino group at the C-3 position is arguably the most nucleophilic site on the molecule, making it highly susceptible to reaction with a variety of electrophiles.

N-Acylation

The reaction of the amino group with acylating agents, such as acyl chlorides or anhydrides, is typically rapid and high-yielding, producing the corresponding amide. This transformation is fundamental for introducing a wide range of functional groups and for peptide coupling reactions.

  • Mechanistic Insight: The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. A subsequent elimination of a leaving group (e.g., chloride) and deprotonation yields the stable amide product. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acid byproduct.

Protocol: General Procedure for N-Acylation

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a suitable base, for instance, triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography or recrystallization.

N-Alkylation

Alkylation of the amino group can be achieved with alkyl halides. However, controlling the degree of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. Reductive amination provides a more controlled alternative for the synthesis of secondary and tertiary amines.

Diazotization: A Gateway to Diverse Functionalities

The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions.

  • Mechanistic Insight: The diazotization reaction transforms the amino group into a highly reactive intermediate that can be readily substituted, providing access to functionalities that are otherwise difficult to introduce directly.

diazotization Start This compound Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, HCl Products Diverse Products: -OH, -F, -Cl, -Br, -I, -CN Diazonium->Products Nucleophile (e.g., H₂O, HBF₄, CuX)

Caption: Diazotization of the amino group opens a pathway to a variety of functional group interconversions.

The Chloro Substituents: Sites for Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C-2 and C-6 positions are activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyridine ring nitrogen and the other substituents. This allows for their displacement by a range of nucleophiles.

  • Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring. The C-2 and C-6 positions are particularly activated as the negative charge in the Meisenheimer complex can be delocalized onto the electronegative ring nitrogen.

Substitution with Amines

The displacement of the chloro groups with amines is a common strategy for building libraries of substituted aminopyridines. This can be achieved through thermal SNAr or, more commonly, through metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, which often proceed under milder conditions and with a broader substrate scope.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a reaction vessel, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add an anhydrous solvent, such as dioxane or toluene.

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Substitution with O- and S-Nucleophiles

Alkoxides, phenoxides, and thiolates can also displace the chlorine atoms to form the corresponding ethers and thioethers. These reactions are typically performed under basic conditions.

NucleophileReagent ExampleProduct Type
AmineBenzylamine3,6-Diamino-2-chloropyridine derivative
AlkoxideSodium methoxide6-Methoxy-3-amino-2-chloropyridine derivative
ThiolateSodium thiophenoxide6-(Phenylthio)-3-amino-2-chloropyridine derivative

The Methyl Ester: A Handle for Carboxylic Acid and Amide Derivatives

The methyl ester at the C-4 position is a versatile functional group that can be readily transformed into other functionalities.

Hydrolysis to the Carboxylic Acid

Saponification of the methyl ester using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent (e.g., THF, methanol) affords the corresponding carboxylic acid.

Amidation

The ester can be converted directly to an amide by heating with an amine, often requiring high temperatures or the use of a catalyst. Alternatively, the ester can be hydrolyzed to the carboxylic acid first, which is then coupled with an amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

Reduction to an Alcohol

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol. It is important to note that other functional groups on the molecule may also be susceptible to reduction under these conditions.

The Pyridine Nitrogen and the C-5 Position: Sites of Lower Reactivity

The pyridine ring nitrogen is weakly basic due to the electron-withdrawing effects of the substituents. It can be protonated in strong acid or alkylated with potent alkylating agents. Oxidation with an agent like m-CPBA can form the corresponding N-oxide, which can significantly alter the reactivity of the ring.

Electrophilic aromatic substitution at the C-5 position is generally disfavored due to the overall electron-deficient nature of the pyridine ring. However, under forcing conditions or with highly reactive electrophiles, substitution may be possible. The directing effects of the existing substituents would favor substitution at this position.

Synthetic Strategy: A Decision-Making Workflow

The choice of which reactive site to target first is a critical strategic decision in any synthetic plan. The following diagram illustrates a general workflow for selectively functionalizing this compound.

workflow Start Start: this compound Protect_NH2 Protect Amino Group? (e.g., Boc) Start->Protect_NH2 Modify_Cl Modify Chloro Substituent(s) (SₙAr / Cross-Coupling) Protect_NH2->Modify_Cl Yes Modify_NH2 Modify Amino Group (Acylation / Alkylation) Protect_NH2->Modify_NH2 No Deprotect Deprotect Amino Group Modify_Cl->Deprotect Modify_Ester Modify Ester Group (Hydrolysis / Amidation) Final_Product Final Product Modify_Ester->Final_Product Modify_NH2->Modify_Cl Deprotect->Modify_Ester Deprotect->Final_Product Done

Caption: A decision workflow for the selective functionalization of this compound.

Conclusion

This compound is a richly functionalized building block that offers multiple avenues for chemical modification. By understanding the inherent reactivity of each functional group and employing appropriate synthetic strategies, including the use of protecting groups and chemoselective reaction conditions, researchers can leverage this versatile scaffold to construct complex molecular architectures for applications in drug discovery and materials science. The protocols and mechanistic insights provided in this guide serve as a foundational resource for the effective utilization of this valuable chemical entity.

An In-depth Technical Guide to Methyl 3-Amino-2,6-dichloroisonicotinate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Methyl 3-Amino-2,6-dichloroisonicotinate, a pivotal building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's chemical attributes, synthesis, and critical applications, with a particular focus on its role in the burgeoning field of targeted protein degradation.

Introduction: A Versatile Scaffold for Innovative Therapeutics

This compound is a substituted pyridine derivative that has garnered significant attention as a versatile chemical intermediate. Its unique structural arrangement, featuring amino, chloro, and methyl ester functionalities on a pyridine core, makes it an ideal starting point for the synthesis of complex molecules with diverse pharmacological activities. Notably, its classification as a "Protein Degrader Building Block" underscores its importance in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1]

Physicochemical Properties and Commercial Availability

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

PropertyValueSource
CAS Number 458543-81-2[1], 883107-62-8Multiple Suppliers
Molecular Formula C₇H₆Cl₂N₂O₂[1][2]
Molecular Weight 221.04 g/mol [1][2][3]
Appearance White to off-white solidGeneral Supplier Information
Boiling Point 361.5 °C at 760 mmHg[3]
Density 1.506 g/cm³[3]
Storage Room temperature, under inert gas[1]

Commercial Suppliers:

This compound is readily available from a range of commercial chemical suppliers, facilitating its use in research and development. Notable suppliers include:

  • CP Lab Safety[1]

  • Capot Chemical[2]

  • Guidechem[4]

  • Chemsrc[3]

Note: Purity levels and available quantities may vary between suppliers. It is recommended to request a certificate of analysis before purchase.

Synthesis of this compound: A Representative Workflow

While multiple synthetic routes to substituted pyridine derivatives exist, a common approach involves the chlorination and subsequent functionalization of a pyridine core. The following diagram illustrates a plausible synthetic pathway for this compound, based on established chemical principles for similar structures.

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product Isonicotinic_Acid Isonicotinic Acid Derivative Chlorination Chlorination Isonicotinic_Acid->Chlorination e.g., POCl₃ or SOCl₂ Amination Amination Chlorination->Amination e.g., NH₃ or protected amine Esterification Esterification Amination->Esterification e.g., Methanol, Acid Catalyst Final_Product This compound Esterification->Final_Product

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol (Representative):

The synthesis of related dichlorinated aminopyridine carboxylates often involves multi-step processes. For instance, the synthesis of methyl 4,6-dichloropyridine-3-carboxylate is achieved through the chlorination of methyl 4,6-dihydroxypyridine-3-carboxylate using POCl₃. This highlights a common strategy of building complexity on a pre-functionalized pyridine ring.

Application in Targeted Protein Degradation: A PROTAC Building Block

The primary application of this compound in contemporary drug discovery is as a key building block for PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This molecule's structure is well-suited for incorporation into the linker or as a precursor to a ligand.

The amino group provides a reactive handle for covalent attachment to a linker or another functional moiety. The chloro substituents can be utilized for cross-coupling reactions to further elaborate the molecular structure.

Workflow for PROTAC Synthesis using this compound:

The following diagram illustrates a conceptual workflow for incorporating this compound into a PROTAC molecule.

PROTAC_Synthesis cluster_components Core Components cluster_synthesis Synthesis & Assembly Building_Block Methyl 3-Amino-2,6- dichloroisonicotinate Amide_Coupling Amide Coupling or Cross-Coupling Reaction Building_Block->Amide_Coupling Functionalization of Amino Group POI_Ligand Protein of Interest (POI) Ligand with Linker Attachment Point POI_Ligand->Amide_Coupling E3_Ligand E3 Ligase Ligand with Linker Attachment Point Click_Chemistry Click Chemistry (e.g., CuAAC) E3_Ligand->Click_Chemistry Amide_Coupling->Click_Chemistry Intermediate with Click Handle Final_PROTAC Final PROTAC Molecule Click_Chemistry->Final_PROTAC

Caption: Conceptual workflow for PROTAC synthesis incorporating the title compound.

Detailed Experimental Protocol (General - Click Chemistry Approach):

A common and efficient method for assembling PROTACs is through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".

  • Functionalization of the Building Block: The amino group of this compound can be acylated with a linker containing a terminal alkyne or azide. For example, reaction with an alkyne-containing carboxylic acid in the presence of a coupling agent (e.g., HATU, EDCI) would yield an alkyne-functionalized intermediate.

  • Preparation of the Second PROTAC Fragment: The E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand) would be synthesized with the complementary click handle (an azide if the first fragment has an alkyne).

  • Click Reaction: The two fragments are then joined together in a CuAAC reaction. Typically, this involves dissolving the alkyne and azide components in a suitable solvent (e.g., a mixture of t-BuOH and water), followed by the addition of a copper(II) sulfate solution and a reducing agent like sodium ascorbate. The reaction is usually stirred at room temperature until completion.

  • Purification: The final PROTAC molecule is then purified using standard techniques such as column chromatography or preparative HPLC.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: May cause skin and eye irritation.[5] May be harmful if swallowed or in contact with skin.[6]

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection.[5] Wash skin thoroughly after handling.[5] Use in a well-ventilated area.

  • Storage: Keep container tightly closed in a dry and well-ventilated place.

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of targeted protein degradation. Its readily available nature and strategic placement of functional groups make it an attractive starting material for the construction of PROTACs and other novel therapeutics. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for its successful application in innovative drug discovery programs.

References

An In-depth Technical Guide to Methyl 3-Amino-2,6-dichloroisonicotinate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Methyl 3-amino-2,6-dichloroisonicotinate stands as a pivotal heterocyclic building block, commanding significant attention within the realms of medicinal chemistry and materials science. Its unique structural motif, a pyridine ring adorned with strategically positioned chloro, amino, and methyl ester functionalities, renders it a versatile scaffold for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its applications, particularly in the development of kinase inhibitors. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to leverage the full potential of this important chemical entity.

Physicochemical Properties and Structural Elucidation

This compound is a crystalline solid with the molecular formula C₇H₆Cl₂N₂O₂ and a molecular weight of 221.04 g/mol .[1] Its structure is characterized by a pyridine core, substituted at the 2- and 6-positions with chlorine atoms, at the 3-position with an amino group, and at the 4-position with a methyl ester group.

PropertyValueReference
Molecular Formula C₇H₆Cl₂N₂O₂[1]
Molecular Weight 221.04 g/mol [1]
CAS Number 883107-62-8, 458543-81-2[1]
Appearance Off-white to light brown solid[2]
Storage Room temperature, inert atmosphere[2]

The arrangement of these functional groups creates a unique electronic and steric environment that dictates its reactivity and utility. The electron-withdrawing nature of the two chlorine atoms and the methyl ester group makes the pyridine ring susceptible to nucleophilic attack, while the amino group provides a handle for a variety of chemical transformations.

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis Strategies and Methodologies

The synthesis of this compound can be approached through a multi-step process, typically starting from a readily available pyridine derivative. A plausible and efficient synthetic route involves the nitration of a dichlorinated isonicotinic acid precursor, followed by reduction of the nitro group to an amine, and subsequent esterification.

Proposed Synthetic Pathway:

G start 2,6-Dichloroisonicotinic Acid intermediate1 Methyl 2,6-dichloroisonicotinate start->intermediate1 Esterification (Methanol, Acid catalyst) intermediate2 Methyl 2,6-dichloro-3-nitroisonicotinate intermediate1->intermediate2 Nitration (HNO3, H2SO4) product This compound intermediate2->product Reduction (e.g., Fe/HCl or H2, Pd/C)

Caption: A potential synthetic route to this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Esterification of 2,6-Dichloroisonicotinic Acid

  • To a stirred solution of 2,6-dichloroisonicotinic acid (1 equivalent) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or thionyl chloride (1.2 equivalents) dropwise at 0 °C.[3]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2,6-dichloroisonicotinate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Nitration of Methyl 2,6-dichloroisonicotinate

  • To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add Methyl 2,6-dichloroisonicotinate (1 equivalent) while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain Methyl 2,6-dichloro-3-nitroisonicotinate.

Step 3: Reduction of Methyl 2,6-dichloro-3-nitroisonicotinate

  • To a stirred suspension of iron powder (3-5 equivalents) in a mixture of ethanol and water, add a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and then add a solution of Methyl 2,6-dichloro-3-nitroisonicotinate (1 equivalent) in ethanol portion-wise.

  • Maintain the reaction at reflux for 2-4 hours, monitoring by TLC.

  • After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure and partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude this compound.

  • Purify the product by column chromatography or recrystallization to obtain the final compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific spectral data for this exact compound is not widely published, the expected characteristics can be predicted based on its structure and data from analogous compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton on the pyridine ring, a singlet for the methyl ester protons, and a broad singlet for the amino protons. The chemical shifts will be influenced by the electron-withdrawing chlorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbons attached to the chlorine atoms will appear at a lower field, and the carbonyl carbon of the ester will be observed at a characteristic downfield chemical shift.

3.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

  • N-H stretching vibrations of the amino group (around 3300-3500 cm⁻¹).

  • C=O stretching of the ester group (around 1700-1730 cm⁻¹).

  • C-N stretching vibrations.

  • C-Cl stretching vibrations.

3.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 221.04 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is governed by its functional groups. The amino group can undergo various reactions such as acylation, alkylation, and diazotization. The chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.

Key Reaction Pathways:

G start This compound product1 N-Acylated Derivative start->product1 Acylation (e.g., Acyl chloride) product2 Substituted Pyridine (via SNAr) start->product2 Nucleophilic Aromatic Substitution (e.g., Amines, Alkoxides) product3 3-Amino-2,6-dichloroisonicotinic Acid start->product3 Hydrolysis (Acid or Base)

Caption: Key chemical transformations of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors.[4] Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer.

The dichlorinated aminopyridine scaffold of this compound serves as a key pharmacophore that can be elaborated to target the ATP-binding site of various kinases. The amino group provides a point of attachment for side chains that can interact with specific residues in the kinase active site, thereby conferring selectivity and potency. The chlorine atoms can be displaced by other functional groups to modulate the physicochemical properties and biological activity of the final compounds.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. Its versatile reactivity and strategic placement of functional groups make it an attractive starting material for the synthesis of complex molecular architectures. As research in the field of kinase inhibitors and other therapeutic areas continues to advance, the demand for such specialized building blocks is expected to grow, further solidifying the importance of this compound in the scientific community.

References

Methodological & Application

The Strategic Utility of Methyl 3-Amino-2,6-dichloroisonicotinate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that offer both synthetic versatility and potent biological activity is paramount. Methyl 3-Amino-2,6-dichloroisonicotinate has emerged as a particularly valuable building block for medicinal chemists. Its unique substitution pattern—a pyridine ring adorned with chloro, amino, and methyl ester functionalities—provides a rich platform for the synthesis of diverse compound libraries. The electron-deficient nature of the dichloropyridine core, coupled with the nucleophilic amino group and the readily modifiable ester, creates a trifecta of reactive sites. This allows for the strategic and selective introduction of various pharmacophores, making it an ideal starting point for developing targeted therapies, particularly in the realms of kinase inhibition and targeted protein degradation. This guide provides an in-depth exploration of the applications of this compound, complete with detailed synthetic protocols and insights into its role in constructing next-generation therapeutics.

Core Applications in Medicinal Chemistry

The strategic placement of functional groups on the this compound scaffold allows for its application in several cutting-edge areas of drug development:

  • Kinase Inhibitors: The pyridine scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors.[1] Derivatives of this compound are being explored as inhibitors of Janus kinases (JAKs), which are critical mediators in cytokine signaling pathways.[2][3] Dysregulation of these pathways is implicated in various inflammatory diseases and cancers.[3][4]

  • Targeted Protein Degradation (PROTACs): Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[5][6] this compound serves as an excellent starting point for the synthesis of PROTACs, where one part of the molecule binds to the target protein and the other recruits an E3 ubiquitin ligase.[7]

Synthetic Protocols and Methodologies

The following protocols are designed to be robust starting points for the derivatization of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Amide Bond Formation via Acyl Chloride

This protocol describes the acylation of the 3-amino group, a common first step in building more complex molecules. The use of an acyl chloride is a straightforward and often high-yielding method for amide bond formation.[5]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Start Methyl 3-Amino-2,6- dichloroisonicotinate Product N-(2,6-dichloro-4-(methoxycarbonyl)- pyridin-3-yl)amide Start->Product Base (e.g., Pyridine) Anhydrous DCM AcylCl R-COCl (Acyl Chloride) AcylCl->Product

Caption: Acylation of this compound.

Materials:

  • This compound

  • Acyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.2 eq) or other non-nucleophilic base

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq) to the stirred solution.

  • Add pyridine (1.2 eq) dropwise. The reaction mixture may become cloudy as pyridinium hydrochloride precipitates.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale: The use of a non-nucleophilic base like pyridine is crucial to neutralize the HCl byproduct without competing with the desired amine acylation.[5] The reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Protocol 2: HATU-Mediated Amide Coupling

For more sensitive or complex carboxylic acids, a peptide coupling reagent such as HATU provides a milder and often more efficient alternative to acyl chlorides.[1][8]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Start Methyl 3-Amino-2,6- dichloroisonicotinate Product N-(2,6-dichloro-4-(methoxycarbonyl)- pyridin-3-yl)amide Start->Product HATU, DIPEA Anhydrous DMF Acid R-COOH (Carboxylic Acid) Acid->Product

Caption: HATU-mediated amide coupling.

Materials:

  • This compound

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated LiCl (aq) to remove DMF, followed by saturated NaHCO₃ (aq) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Rationale: HATU is an efficient coupling reagent that forms a highly reactive activated ester with the carboxylic acid, which is then readily attacked by the amine.[8] DIPEA is a bulky, non-nucleophilic base that facilitates the reaction without causing side products.[2]

Protocol 3: Suzuki-Miyaura Cross-Coupling

The two chlorine atoms on the pyridine ring are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl or heteroaryl groups. This is a powerful method for generating extensive libraries of compounds for structure-activity relationship (SAR) studies.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Start Methyl 3-Amino-2,6- dichloroisonicotinate Product Substituted Aryl-Pyridine Start->Product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Boronic Ar-B(OH)₂ (Boronic Acid) Boronic->Product

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and water, 4:1)

Procedure:

  • In a flask, combine this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Rationale: The choice of catalyst, ligand, base, and solvent is critical for successful Suzuki coupling, especially with less reactive aryl chlorides.[9][10] The base is required to activate the boronic acid for transmetalation to the palladium center.[10]

Protocol 4: Buchwald-Hartwig Amination

This palladium-catalyzed reaction allows for the formation of C-N bonds, enabling the substitution of the chloro groups with a wide variety of primary and secondary amines.[11][12]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Start Methyl 3-Amino-2,6- dichloroisonicotinate Product Substituted Aminopyridine Start->Product Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Amine R¹R²NH (Amine) Amine->Product

Caption: Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Amine (1.2 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried reaction vessel.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene.

  • Seal the vessel and heat to 80-110 °C with vigorous stirring for 4-24 hours. Monitor by TLC or LC-MS.

  • After cooling, dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Rationale: The selection of the phosphine ligand is crucial for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst.[12][13] Sterically hindered and electron-rich ligands are often required for coupling with less reactive aryl chlorides.[12]

Application Focus: JAK2 Inhibitors

The JAK-STAT signaling pathway is a key target for the treatment of myeloproliferative neoplasms and inflammatory diseases.[2][3] The 2-aminopyridine moiety, which can be readily accessed from this compound, is a common feature in many JAK2 inhibitors.[4][14]

JAK-STAT Signaling Pathway:

References

The Strategic Utility of Methyl 3-Amino-2,6-dichloroisonicotinate in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl 3-Amino-2,6-dichloroisonicotinate has emerged as a highly valuable and versatile synthetic intermediate, particularly in the development of targeted therapies such as kinase inhibitors. Its unique substitution pattern—a pyridine core embellished with an amine, a methyl ester, and two strategically positioned chlorine atoms—offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights to empower researchers in their drug discovery endeavors.

The dichloro-substitution pattern of this intermediate is of particular significance. The chlorine atoms at the 2- and 6-positions of the pyridine ring are amenable to a range of cross-coupling reactions, allowing for the introduction of diverse functionalities. This capability is crucial for the synthesis of complex molecular architectures, such as those required for potent and selective kinase inhibitors. The amino group at the 3-position provides a handle for further derivatization, enabling the construction of fused heterocyclic systems or the introduction of pharmacophoric elements that can modulate the biological activity and pharmacokinetic properties of the target molecules.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a synthetic intermediate is essential for its effective and safe utilization in the laboratory.

PropertyValueReference
CAS Number 883107-62-8[1]
Molecular Formula C₇H₆Cl₂N₂O₂[1]
Molecular Weight 221.04 g/mol [1]
Appearance Off-white to pale-yellow or yellow-brown solid[2]
Purity Typically ≥97%[3]
Boiling Point 361.5°C at 760 mmHg[1]
Density 1.506 g/cm³[1]
Storage 2-8°C, in a dark, inert atmosphere[4]

Safety Profile:

This compound is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Core Applications in the Synthesis of Bioactive Molecules

The primary utility of this compound lies in its role as a precursor for the synthesis of a diverse array of heterocyclic compounds with significant biological activity. Its structural features make it particularly well-suited for the construction of scaffolds that are central to the development of kinase inhibitors.

Kinase Inhibitors: A Major Therapeutic Target

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. This compound serves as a key building block for the synthesis of inhibitors targeting several important kinase families, including:

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune responses, and its aberrant activation is implicated in autoimmune diseases and myeloproliferative neoplasms[5]. This intermediate can be used to synthesize the core structures of JAK inhibitors[6][7].

  • Aurora Kinases: These kinases are essential for cell cycle regulation, and their overexpression is common in many cancers[8][9]. The pyridine scaffold of this compound can be elaborated to produce potent Aurora kinase inhibitors[3][10].

The general strategy for utilizing this intermediate in kinase inhibitor synthesis involves the sequential or one-pot functionalization of the pyridine ring. The chlorine atoms are typically displaced via cross-coupling reactions to introduce aryl or heteroaryl moieties that can interact with the kinase active site. The amino and ester groups can be further modified to fine-tune the compound's properties.

Fused Heterocyclic Systems: Expanding Chemical Space

The reactivity of the amino and ester functionalities, in conjunction with the chloro-substituents, allows for the construction of various fused heterocyclic systems. These include, but are not limited to:

  • Pyridopyrimidines: This class of compounds is known to exhibit a wide range of biological activities, including kinase inhibition[11]. The amino group of this compound can be reacted with appropriate reagents to form the pyrimidine ring.

  • Pyrrolopyridines: These scaffolds are also prevalent in many biologically active molecules[12]. The intermediate can be a starting point for the synthesis of various pyrrolopyridine isomers.

Experimental Protocols: A Guide for the Synthetic Chemist

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an arylboronic acid with one of the chloro-substituents on this compound. The reactivity of the 2- and 6-positions may differ, and regioselectivity should be determined experimentally.

Diagram of the Suzuki-Miyaura Coupling Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃, Cs₂CO₃) catalyst Add Catalyst System: - Palladium Source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) - Solvent (e.g., Dioxane/H₂O, Toluene) start->catalyst degas Degas Mixture (e.g., N₂ or Ar bubbling) catalyst->degas heat Heat to Reaction Temp. (e.g., 80-110 °C) degas->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using an aqueous system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the anhydrous solvent (and degassed water if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insights:

  • The choice of palladium catalyst, ligand, base, and solvent system can significantly impact the reaction yield and selectivity. It is often necessary to screen several conditions to find the optimal ones for a particular substrate combination.

  • For less reactive aryl chlorides, the use of more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) in combination with a stronger base (e.g., K₃PO₄) may be beneficial.

  • Microwave-assisted heating can often reduce reaction times and improve yields.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of one of the chloro-substituents of this compound with a primary or secondary amine.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

G Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(NR'R'')L_n Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)(NR'R'')L_n->Pd(0)L_n Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a flow of inert gas, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expert Insights:

  • The choice of base is critical in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases like sodium tert-butoxide are often effective.

  • The ligand plays a crucial role in promoting the catalytic cycle. The optimal ligand will depend on the specific substrates being coupled.

  • Careful exclusion of air and moisture is essential for the success of this reaction, as the palladium(0) catalyst is sensitive to oxidation.

Conclusion: An Enabling Intermediate for Drug Discovery

This compound is a powerful and versatile synthetic intermediate that provides a robust platform for the synthesis of a wide range of biologically active molecules. Its strategic combination of reactive sites allows for the efficient construction of complex molecular architectures, particularly those relevant to the development of kinase inhibitors and other targeted therapies. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their drug discovery programs, ultimately contributing to the advancement of new medicines.

References

Application Note: A Robust Protocol for the Amide Coupling of the Electron-Deficient Arylamine, Methyl 3-Amino-2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the amide coupling of Methyl 3-Amino-2,6-dichloroisonicotinate, a challenging, electron-deficient arylamine. Due to the reduced nucleophilicity of the amino group, standard amidation methods often result in low yields or failure.[1][2] We present a detailed procedure utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly effective coupling reagent for sterically hindered and electronically deactivated substrates. This guide includes a mechanistic rationale, a step-by-step experimental protocol, characterization data, a troubleshooting guide, and essential safety precautions to ensure reliable and safe execution for researchers in synthetic chemistry and drug development.

Introduction and Scientific Rationale

This compound is a valuable substituted pyridine building block in medicinal chemistry and materials science, often used in the synthesis of kinase inhibitors and other biologically active compounds.[3] The synthetic challenge in its functionalization lies in the electronic nature of the substrate. The pyridine nitrogen and two chlorine atoms act as strong electron-withdrawing groups, significantly reducing the electron density of the aromatic ring and, consequently, the nucleophilicity of the 3-amino group. This deactivation makes the amine a poor nucleophile, rendering many standard amide coupling protocols, such as those using carbodiimides like EDC alone, sluggish and inefficient.[1][2]

To overcome this kinetic barrier, a highly reactive acylating agent is required.[4] Our protocol employs HATU, a uronium salt-based coupling reagent known for its high efficiency and low rate of racemization.[4][5] The selection of HATU is predicated on its ability to rapidly convert a carboxylic acid into a highly reactive OAt-active ester, which is susceptible to attack by even weak nucleophiles like this compound.

Mechanism of HATU-Mediated Amide Coupling

The reaction proceeds through a well-established mechanism:[4][6]

  • Deprotonation: A non-nucleophilic, hindered base, such as N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[6]

  • Activation: The carboxylate anion attacks the electron-deficient carbon of the guanidinium group in HATU. This forms a highly reactive OAt-active ester intermediate and releases an N-hydroxy-7-azabenzotriazole (HOAt) anion.[5][6]

  • Nucleophilic Acyl Substitution: The electron-deficient amine, this compound, attacks the carbonyl carbon of the activated OAt-ester.[6]

  • Product Formation: The tetrahedral intermediate collapses to form the stable amide bond, regenerating HOAt and releasing tetramethylurea as a byproduct.[4][5]

The use of HOAt-based reagents like HATU is superior to older HOBt-based reagents for challenging couplings because the resulting OAt-ester is more reactive and less prone to side reactions.[7]

Detailed Experimental Protocol

This protocol provides a general procedure for coupling a generic carboxylic acid with this compound. Researchers should adjust stoichiometry based on the molecular weight of their specific carboxylic acid.

Materials and Reagents
Reagent / MaterialRecommended PurityTypical SupplierNotes
This compound>95%Major chemical suppliersStore in a cool, dry place.
Carboxylic Acid (R-COOH)>98%N/AEnsure it is dry.
HATU>98%BenchChem, Fisher ScientificPotent sensitizer. Handle with extreme care.[8][9]
DIPEA (Hünig's Base)>99%, anhydrousMajor chemical suppliersUse a freshly opened bottle or distill before use.
Anhydrous Dimethylformamide (DMF)<50 ppm H₂OMajor chemical suppliersCrucial for reaction success to avoid hydrolysis.[1]
Ethyl Acetate (EtOAc)ACS Grade or higherN/AFor work-up.
Lithium Chloride (LiCl) Solution5% aqueous (w/v)N/AFor removal of DMF during work-up.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionN/AFor work-up.
Brine (Saturated NaCl)Aqueous solutionN/AFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularN/AFor drying organic layer.
Silica Gel230-400 meshN/AFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF (to make a ~0.2 M solution based on the carboxylic acid). Stir under an inert atmosphere (Nitrogen or Argon) until all solids are dissolved.

  • Pre-activation: To the stirred solution, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq).

    • Expert Insight: Pre-activating the carboxylic acid for 15-30 minutes at room temperature before adding the amine is crucial for difficult couplings. This ensures the formation of the reactive OAt-ester is complete.[1]

  • Amine Addition: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-18 hours).

  • Aqueous Work-up:

    • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (10x the volume of DMF).

    • Wash the organic layer with a 5% LiCl aqueous solution (3x). This is highly effective at removing residual DMF.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).[10]

    • Trustworthiness Check: The bicarbonate wash removes excess carboxylic acid and acidic byproducts like HOAt. The brine wash removes residual water.

  • Purification:

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the pure amide product.

Workflow Visualization

The following diagram outlines the complete experimental workflow.

Amide_Coupling_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep_reagents Weigh Reagents: - Carboxylic Acid (1.0 eq) - HATU (1.2 eq) - Amine (1.1 eq) dissolve Dissolve Acid in DMF under N2 prep_reagents->dissolve prep_solvent Prepare Anhydrous DMF & DIPEA prep_solvent->dissolve activate Add HATU & DIPEA Stir 15-30 min (Pre-activation) dissolve->activate add_amine Add Amine: This compound activate->add_amine react Stir at Room Temp Monitor by TLC/LC-MS (4-18h) add_amine->react quench Dilute with EtOAc react->quench wash Wash with: 1. 5% LiCl (aq) 2. Sat. NaHCO3 (aq) 3. Brine quench->wash dry Dry (Na2SO4), Filter, & Concentrate wash->dry purify Purify via Silica Gel Chromatography dry->purify analysis Characterize Pure Product (NMR, LC-MS, HRMS) purify->analysis

Caption: Experimental workflow for HATU-mediated amide coupling.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Incomplete activation of carboxylic acid.[1]2. Wet reagents or solvents (hydrolysis of active ester).[1]3. Deactivated amine is too unreactive for conditions.1. Increase pre-activation time to 1 hour.2. Ensure use of anhydrous solvents and fresh reagents.3. Gently heat the reaction to 40-50 °C. If this fails, consider converting the acid to the more reactive acyl chloride.
Recovery of Starting Amine Amine is not nucleophilic enough to react with the OAt-ester.Increase reaction temperature. If the carboxylic acid is robust, consider using a stronger activating agent or converting the acid to an acyl fluoride.[11][12]
Difficult Purification Tetramethylurea byproduct co-elutes with the product.The urea byproduct is water-soluble. Ensure thorough aqueous work-up. Washing with 5% LiCl or 1M HCl can improve its removal.[5]
Multiple Side Products Reaction with other nucleophilic functional groups on starting materials.If other nucleophiles (e.g., -OH, -SH) are present, they may need to be protected prior to the coupling reaction.[5]

Safety Precautions

  • HATU: HATU is a potent sensitizer and can cause severe allergic reactions, including anaphylaxis, upon repeated exposure through skin contact or inhalation.[8][9][13] It should always be handled in a certified chemical fume hood.[14] Use appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses. A dedicated balance and waste container inside the hood are recommended for handling solid coupling agents.[14]

  • DIPEA: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a fume hood.

  • DMF: A known reproductive toxin. Avoid inhalation and skin contact.

  • General: Perform all operations in a well-ventilated fume hood. Review the Safety Data Sheet (SDS) for all reagents before beginning work.

References

Application Notes: Methyl 3-Amino-2,6-dichloroisonicotinate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-amino-2,6-dichloroisonicotinate is a highly functionalized pyridine derivative that serves as a versatile and strategic building block in the synthesis of novel agrochemicals. Its distinct substitution pattern—featuring an amino group, two chloro atoms, and a methyl ester on an isonicotinate core—provides multiple reactive sites for constructing complex molecules with potential herbicidal and fungicidal activities. This guide details the core reactivity of this intermediate and provides exemplary protocols for its application in the synthesis of next-generation agrochemical candidates, emphasizing the chemical rationale behind each synthetic step.

Introduction: The Strategic Value of the Isonicotinate Scaffold

The pyridine ring is a foundational scaffold in modern agrochemical discovery, present in numerous successful commercial products.[1][2] Isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives, in particular, are integral to many bioactive molecules.[3] this compound (CAS No. 883107-62-8) emerges as a key intermediate for researchers aiming to develop new active ingredients.[4][5][6][7] The global challenge of resistance to existing herbicides and fungicides necessitates the exploration of novel chemical spaces.[8] This compound, with its unique arrangement of functional groups, offers a platform for creating molecules with potentially new modes of action, addressing this critical industry need.

Physicochemical Properties and Core Reactivity

A thorough understanding of the molecule's properties and reactive centers is fundamental to its strategic application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 883107-62-8[5][6][9]
Molecular Formula C₇H₆Cl₂N₂O₂[6][10]
Molecular Weight 221.04 g/mol [6][10]
Appearance Solid (Typical)N/A
Purity ≥95-98% (Typical Commercial Grade)[5][10]
SMILES COC(=O)c1cc(Cl)nc(Cl)c1N[6]

The reactivity of this compound is dictated by its three primary functional regions:

  • The Chlorine Atoms (C2, C6): These are susceptible to Nucleophilic Aromatic Substitution (SNAr) . Pyridine rings, being electron-deficient, are particularly activated for SNAr reactions, a cornerstone of modern medicinal and agrochemical synthesis.[11][12] This allows for the displacement of one or both chlorine atoms by a wide range of nucleophiles (e.g., phenoxides, alkoxides, thiolates, amines) to build molecular complexity.

  • The Amino Group (C3): This primary amine is a versatile handle for various transformations. It can be diazotized, acylated, or used as a nucleophile itself in condensation reactions to form new heterocyclic rings, such as triazoles, which are common motifs in fungicides.[13]

  • The Methyl Ester (C4): The ester can be readily hydrolyzed to the corresponding carboxylic acid, a key functional group for modulating solubility and for mimicking natural plant auxins in herbicide design. It can also be converted to amides or other derivatives.[14]

G Core Reactivity of this compound cluster_reactions Potential Transformations cluster_products Resulting Scaffolds A This compound B Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-OH, R-SH) A->B At C2/C6 Chloro sites C Amino Group Functionalization (e.g., Acylation, Diazotization) A->C At C3 Amino site D Ester Hydrolysis (Saponification) A->D At C4 Ester site E Aryl/Alkyl Ether Derivatives (Potential Herbicides) B->E F Heterocyclic Derivatives (e.g., Triazoles for Fungicides) C->F G Isonicotinic Acid Core (Auxin Mimics, Solubility Modulation) D->G

Caption: Key reactive sites and synthetic pathways.

Application in Herbicide Synthesis: Protocol for a Novel Aryl-Ether Isonicotinate

Scientific Rationale: Aryl-ether linkages are prevalent in many commercial herbicides. By leveraging the SNAr reactivity of the chlorine atoms on the isonicotinate ring, we can synthesize novel herbicide candidates. The reaction displaces a chlorine atom with a substituted phenoxide. The resulting molecule combines the pyridine core with an aryl-ether moiety, a strategy known to yield potent herbicidal activity.[15] Subsequent hydrolysis of the ester to the carboxylic acid can enhance systemic transport in plants and mimic the activity of auxin herbicides.

Protocol 1: Two-Step Synthesis of a 2-(2,4-dichlorophenoxy)-3-amino-6-chloroisonicotinic Acid Candidate

This protocol details a representative synthesis. Researchers can adapt this by varying the substituted phenol to explore structure-activity relationships (SAR).

Workflow Diagram:

Caption: Workflow for aryl-ether herbicide synthesis.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Materials & Reagents:

    • This compound (1.0 eq)

    • 2,4-Dichlorophenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Brine solution

    • Magnesium sulfate (MgSO₄)

  • Procedure: a. To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF. b. Add 2,4-dichlorophenol and anhydrous potassium carbonate to the solution. c. Heat the reaction mixture to 80°C and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS. d. Causality Note: K₂CO₃ acts as a base to deprotonate the phenol, forming the nucleophilic phenoxide. DMF is an excellent polar aprotic solvent for SNAr reactions, solubilizing the salts and accelerating the reaction.[11] e. Upon completion, cool the mixture to room temperature and pour it into ice-water. f. Extract the aqueous layer three times with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. h. Purify the crude product via column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the intermediate product, Methyl 2-(2,4-dichlorophenoxy)-3-amino-6-chloroisonicotinate.

Step 2: Ester Hydrolysis (Saponification)

  • Materials & Reagents:

    • Intermediate from Step 1 (1.0 eq)

    • Sodium Hydroxide (NaOH) (3.0 eq)

    • Methanol (MeOH)

    • Water (H₂O)

    • Hydrochloric Acid (HCl), 1M

  • Procedure: a. Dissolve the purified intermediate in a mixture of MeOH and H₂O (e.g., 3:1 v/v). b. Add NaOH and heat the mixture to 60°C, stirring for 2-4 hours until TLC/LC-MS indicates complete consumption of the starting material. c. Cool the reaction to room temperature and remove the methanol under reduced pressure. d. Dilute the remaining aqueous solution with water and cool in an ice bath. e. Acidify the solution to pH 2-3 by the slow addition of 1M HCl. A precipitate should form. f. Causality Note: The basic hydrolysis (saponification) converts the methyl ester to a sodium carboxylate salt. Subsequent acidification protonates the carboxylate and the amino group, causing the free acid to precipitate out of the aqueous solution. g. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Application in Fungicide Synthesis: Protocol for a Novel Triazolylthio-Isonicotinate

Scientific Rationale: The 1,2,4-triazole heterocycle is a well-established toxophore in agricultural fungicides. A common synthetic strategy involves creating a triazole-thione intermediate, which can then be alkylated. This protocol outlines a pathway where the amino group of the starting material is transformed into a triazole ring, and one of the chloro groups is subsequently displaced by a thiol nucleophile, creating a molecule with two recognized fungicidal motifs.

Protocol 2: Multi-Step Synthesis of a Methyl 3-(4H-1,2,4-triazol-4-yl)-2,6-bis(methylthio)isonicotinate Candidate

This protocol is conceptual and demonstrates the synthetic utility of the starting material for creating complex heterocyclic systems.

Workflow Diagram:

Caption: Workflow for triazole fungicide synthesis.

Step 1 & 2: Formation of the Triazole-thione Ring

  • Rationale: This two-step process first converts the primary amine into a thiosemicarbazide derivative, which is then cyclized under basic conditions to form the 3-mercapto-1,2,4-triazole ring. This is a standard and reliable method for constructing this heterocyclic system.

  • Procedure (Conceptual Outline): a. React this compound with carbon disulfide in the presence of ammonia to form an ammonium dithiocarbamate salt. b. Treat the salt with hydrazine hydrate to yield the corresponding thiosemicarbazide. c. Induce ring closure by heating the thiosemicarbazide in a basic solution (e.g., aqueous NaOH or sodium ethoxide in ethanol) to yield the triazole-thione intermediate. d. Isolate and purify the intermediate product after acidification and filtration.

Step 3: Nucleophilic Substitution with a Thiolate

  • Materials & Reagents:

    • Triazole-thione intermediate from Step 2 (1.0 eq)

    • Sodium thiomethoxide (NaSMe) (2.2 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure: a. To a solution of the triazole-thione intermediate in anhydrous DMF under a nitrogen atmosphere, add sodium thiomethoxide portion-wise at room temperature. b. Causality Note: The first equivalent of NaSMe will deprotonate the thiol on the triazole ring. The subsequent equivalents will act as the nucleophile to displace the chlorine atoms at the C2 and C6 positions via an SNAr mechanism. The electron-deficient nature of the pyridine ring facilitates this displacement.[12] c. Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until the reaction is complete as monitored by TLC/LC-MS. d. Quench the reaction by pouring it into water and extract with an appropriate organic solvent (e.g., ethyl acetate). e. Wash the combined organic layers, dry, and concentrate. Purify the crude material by column chromatography to yield the final product.

Conclusion and Future Outlook

This compound is a potent chemical scaffold for the synthesis of novel agrochemicals. Its strategically placed functional groups allow for selective and diverse chemical transformations, including nucleophilic aromatic substitution and heterocyclic ring formation. The protocols outlined herein provide a blueprint for researchers to generate libraries of novel aryl-ether herbicides and triazole-based fungicides. By systematically modifying the nucleophiles and reaction partners used in these protocols, development professionals can conduct extensive structure-activity relationship studies to identify lead compounds with high efficacy, selectivity, and favorable environmental profiles, thereby contributing to the next generation of crop protection solutions.

References

Application Notes and Protocols for the Derivatization of the Amino Group on Methyl 3-Amino-2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the derivatization of the primary amino group of Methyl 3-Amino-2,6-dichloroisonicotinate. This key heterocyclic building block is of significant interest to researchers, scientists, and drug development professionals. The protocols herein describe robust methodologies for N-acylation, N-sulfonylation, urea formation, and palladium-catalyzed N-arylation (Buchwald-Hartwig amination). Each protocol is accompanied by an in-depth discussion of the underlying chemical principles, causality behind experimental choices, and critical safety considerations. This guide is designed to be a self-validating system, empowering researchers to confidently and effectively synthesize diverse libraries of novel compounds based on the this compound scaffold for applications in medicinal chemistry and materials science.

Introduction: The Strategic Importance of Derivatizing this compound

This compound is a highly functionalized pyridine derivative that serves as a versatile starting material in the synthesis of complex organic molecules. The strategic placement of its functional groups—a nucleophilic amino group, two electrophilic chlorine atoms, and a modifiable methyl ester—offers multiple avenues for chemical elaboration. The derivatization of the 3-amino group is of particular importance as it allows for the introduction of a wide array of substituents, profoundly influencing the molecule's steric and electronic properties. This modification is a cornerstone in drug discovery programs, where the fine-tuning of these properties is crucial for optimizing biological activity, selectivity, and pharmacokinetic profiles.

The pyridine core is a common motif in numerous pharmaceuticals, and substituted isonicotinic acids have also found their place in medicinal chemistry.[1] The presence of two chlorine atoms on the pyridine ring significantly modulates the electron density of the aromatic system, rendering the amino group less nucleophilic than that of a simple aminopyridine. This electronic effect must be carefully considered when designing synthetic strategies. This guide provides a detailed exploration of several key derivatization reactions, offering researchers the tools to unlock the synthetic potential of this valuable building block.

General Considerations for Derivatization

The reactivity of the amino group in this compound is attenuated by the electron-withdrawing effects of the two chlorine atoms and the methyl isonicotinate moiety. Consequently, reaction conditions may need to be more forcing compared to those for more electron-rich anilines or aminopyridines. Careful selection of reagents, solvents, and catalysts is paramount for achieving high yields and purity. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Experimental Protocols

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation that introduces an amide linkage, a common functional group in pharmaceuticals due to its ability to participate in hydrogen bonding. This protocol describes a general procedure for the acylation of this compound using an acyl chloride.

Causality Behind Experimental Choices:

  • Acyl Chlorides: These are highly reactive acylating agents, ensuring efficient reaction with the moderately nucleophilic amino group.

  • Triethylamine (TEA) or Pyridine: A non-nucleophilic base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst.

  • Dichloromethane (DCM): An inert aprotic solvent is chosen to dissolve the reactants and facilitate the reaction without participating in it.

Protocol 3.1: N-Acylation with Acetyl Chloride

  • Reagents:

    • This compound (1.0 eq)

    • Acetyl Chloride (1.2 eq)

    • Triethylamine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Septum and nitrogen inlet

    • Syringes for liquid transfer

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine to the stirred solution.

    • In a separate, dry vial, dissolve acetyl chloride in anhydrous DCM.

    • Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Safety Precautions:

  • Acyl chlorides are corrosive and react violently with water, releasing HCl gas. Handle with extreme care in a fume hood.[2][3][4][5]

  • Triethylamine is a flammable and corrosive liquid.

N-Sulfonylation: Formation of Sulfonamides

Sulfonamides are another critical functional group in medicinal chemistry, known for their antibacterial and diuretic properties, among others. This protocol outlines the synthesis of a sulfonamide derivative from this compound.

Causality Behind Experimental Choices:

  • Sulfonyl Chlorides: These are the most common reagents for sulfonamide formation, reacting readily with primary amines.

  • Pyridine: Often used as both a base and a solvent, it also acts as a catalyst for the reaction.

  • Elevated Temperature: May be necessary to drive the reaction to completion due to the reduced nucleophilicity of the starting amine.

Protocol 3.2: N-Sulfonylation with Benzenesulfonyl Chloride

  • Reagents:

    • This compound (1.0 eq)

    • Benzenesulfonyl Chloride (1.2 eq)

    • Anhydrous Pyridine

  • Equipment:

    • Round-bottom flask with a magnetic stir bar and reflux condenser

    • Heating mantle

    • Nitrogen inlet

  • Procedure:

    • In a round-bottom flask, dissolve this compound in anhydrous pyridine.

    • Add benzenesulfonyl chloride portion-wise to the stirred solution at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Safety Precautions:

  • Sulfonyl chlorides are corrosive and moisture-sensitive. Handle in a fume hood.[1][6][7][8]

  • Pyridine is a flammable, harmful, and malodorous liquid.

Urea Formation

Urea moieties are prevalent in biologically active compounds, acting as potent hydrogen bond donors and acceptors. This protocol describes the formation of a urea derivative by reacting this compound with an isocyanate.

Causality Behind Experimental Choices:

  • Isocyanates: These are highly reactive electrophiles that readily undergo addition reactions with amines to form ureas.[9]

  • Anhydrous Solvent: An aprotic solvent like THF or DCM is used to prevent the isocyanate from reacting with water.

  • Room Temperature Reaction: The reaction is typically rapid and exothermic, often not requiring heat.

Protocol 3.3: Urea Formation with Phenyl Isocyanate

  • Reagents:

    • This compound (1.0 eq)

    • Phenyl Isocyanate (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Septum and nitrogen inlet

    • Syringe for liquid transfer

  • Procedure:

    • Dissolve this compound in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

    • Add phenyl isocyanate dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture for 1-3 hours, monitoring by TLC. A precipitate of the urea product may form.

    • If a precipitate forms, collect it by filtration, wash with cold THF, and dry.

    • If no precipitate forms, concentrate the reaction mixture in vacuo and purify the residue by column chromatography or recrystallization.

Safety Precautions:

  • Isocyanates are toxic, potent respiratory and skin sensitizers, and lachrymators. Handle with extreme caution in a well-ventilated fume hood.[10][11][12][13]

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl derivatives that are often difficult to access through classical methods.[14][15] This protocol provides a general procedure for the N-arylation of this compound.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: A palladium(0) source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) are essential for the catalytic cycle.[16] The choice of ligand is crucial for achieving high reactivity and selectivity.

  • Strong Base: A non-nucleophilic strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine in the catalytic cycle.

  • Anhydrous, Aprotic Solvent: Toluene or dioxane are commonly used and must be thoroughly deoxygenated to prevent catalyst deactivation.

Protocol 3.4: N-Arylation with Bromobenzene

  • Reagents:

    • This compound (1.0 eq)

    • Bromobenzene (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

    • XPhos (4-10 mol%)

    • Sodium tert-butoxide (1.4 eq)

    • Anhydrous, deoxygenated Toluene

  • Equipment:

    • Schlenk tube or a flame-dried round-bottom flask with a reflux condenser

    • Magnetic stir bar and heating mantle

    • Inert atmosphere (nitrogen or argon) glovebox or Schlenk line

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to the reaction vessel.

    • Add this compound and bromobenzene.

    • Add anhydrous, deoxygenated toluene.

    • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Safety Precautions:

  • Palladium catalysts can be pyrophoric, especially when finely divided on a support like carbon. Handle in an inert atmosphere.[17][18][19][20]

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

  • Toluene is a flammable and toxic solvent.

Data Presentation: Comparative Summary of Derivatization Methods

Derivatization MethodReagent ClassKey Reaction ConditionsTypical YieldsScope & Limitations
N-Acylation Acyl Chlorides, AnhydridesBase (e.g., TEA, Pyridine), Aprotic Solvent (e.g., DCM), 0 °C to RTHigh (>85%)Broad scope with various acylating agents. Highly reactive acyl halides may require milder conditions.
N-Sulfonylation Sulfonyl ChloridesBase (e.g., Pyridine), Aprotic Solvent, RT to 80 °CGood to High (70-95%)Wide range of sulfonyl chlorides can be used. Sterically hindered substrates may require longer reaction times or higher temperatures.
Urea Formation IsocyanatesAprotic Solvent (e.g., THF, DCM), RTHigh (>90%)Very efficient for a wide range of isocyanates. Isocyanates are highly toxic and require careful handling.
N-Arylation Aryl Halides/TriflatesPd Catalyst, Ligand, Strong Base (e.g., NaOtBu), Anhydrous/Inert Conditions, 80-110 °CModerate to High (50-90%)Broad scope for aryl halides. Requires careful optimization of catalyst, ligand, and base. Sensitive to air and moisture.

Visualization of Experimental Workflows

Diagram 5.1: General Workflow for N-Acylation and N-Sulfonylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Starting Amine in Anhydrous Solvent AddBase Add Base (e.g., TEA, Pyridine) Start->AddBase Cool Cool to 0 °C (for Acylation) AddBase->Cool AddReagent Add Acyl/Sulfonyl Chloride Dropwise Cool->AddReagent Stir Stir at Appropriate Temperature AddReagent->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify Product Isolated Product Purify->Product

Caption: Workflow for N-Acylation and N-Sulfonylation.

Diagram 5.2: Workflow for Buchwald-Hartwig N-Arylation

G cluster_inert Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification InertSetup Assemble Flame-Dried Glassware under N2/Ar AddSolids Add Pd Catalyst, Ligand, Base, and Reactants InertSetup->AddSolids AddSolvent Add Anhydrous, Deoxygenated Solvent AddSolids->AddSolvent Heat Heat to 80-110 °C AddSolvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor CoolQuench Cool and Quench Monitor->CoolQuench Extract Aqueous Work-up & Extraction CoolQuench->Extract Purify Dry, Concentrate & Purify Extract->Purify Product Isolated N-Aryl Product Purify->Product

Caption: Workflow for Palladium-Catalyzed N-Arylation.

Conclusion

The derivatization of the amino group on this compound opens a gateway to a vast chemical space with significant potential in drug discovery and materials science. The protocols detailed in this guide for N-acylation, N-sulfonylation, urea formation, and N-arylation provide a solid foundation for researchers to synthesize novel derivatives. By understanding the underlying principles and adhering to the safety precautions, scientists can effectively leverage this versatile building block to advance their research and development endeavors.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution on Methyl 3-Amino-2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

Methyl 3-amino-2,6-dichloroisonicotinate is a highly functionalized pyridine derivative that serves as a critical building block in contemporary medicinal chemistry. Its unique substitution pattern—featuring two displaceable chlorine atoms, an activating amino group, and a directing methyl ester—renders it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the controlled, and often regioselective, introduction of diverse functionalities, paving the way for the synthesis of complex heterocyclic compounds. Notably, this scaffold is a key precursor in the synthesis of advanced therapeutic agents, including potent Janus kinase (JAK) inhibitors used in the treatment of myeloproliferative neoplasms and inflammatory diseases.[1][2]

This guide provides an in-depth exploration of the reactivity of this compound with various nucleophiles. We will delve into the mechanistic principles governing these transformations, discuss the critical factors that control regioselectivity, and provide detailed, field-proven protocols for researchers in drug development and synthetic chemistry.

Part 1: The Chemistry of Reactivity - Principles of SNAr on a Dichloropyridine Core

The capacity of this compound to react with nucleophiles is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike aliphatic SN2 reactions, the SNAr mechanism is a two-step addition-elimination process.

  • Nucleophilic Attack: The reaction initiates with the attack of a nucleophile on one of the electron-deficient carbons bearing a chlorine atom (C2 or C6). This disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Expulsion: Aromaticity is restored in the second, typically faster, step through the elimination of the chloride leaving group.

The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, inherently primes it for nucleophilic attack, a feature that is less pronounced in simple chlorobenzenes.[3] The reactivity is further enhanced by the two electron-withdrawing chlorine atoms.

The Crucial Question of Regioselectivity

With two distinct chlorine atoms at the C2 and C6 positions, the primary challenge and opportunity lie in controlling which position is substituted. The outcome is a delicate balance of electronic and steric effects.

  • Electronic Effects: The substituents on the pyridine ring play a pivotal role. The amino group at C3 is an electron-donating group (EDG) via resonance, which can influence the stability of the Meisenheimer intermediate. The methyl ester at C4 is an electron-withdrawing group (EWG), which further activates the ring towards nucleophilic attack.

  • Steric Hindrance: The C2 position is flanked by the C3-amino group. This proximity can create significant steric hindrance, potentially disfavoring attack at this position by bulky nucleophiles. The C6 position, being less sterically encumbered, is often the more accessible site for substitution.

In many cases involving substituted 2,6-dichloropyridines, nucleophilic attack preferentially occurs at the less sterically hindered C6 position. However, the interplay of solvent, nucleophile size, and temperature can alter this selectivity, making empirical validation essential for any new transformation.

Part 2: Reaction with N-Nucleophiles (Amination)

The formation of carbon-nitrogen bonds via SNAr is one of the most widely used transformations in medicinal chemistry. Amines, serving as potent nucleophiles, react readily with this compound, typically under basic conditions, to yield aminopyridine derivatives.

The reaction generally requires a base to neutralize the HCl generated in situ, driving the reaction to completion. Common bases include potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N). Polar aprotic solvents such as DMF, DMSO, or NMP are preferred as they effectively solvate the intermediates and accelerate the reaction.[4]

Protocol 1: Synthesis of Methyl 3-Amino-6-(phenylamino)-2-chloroisonicotinate

Objective: To demonstrate a typical SNAr amination at the C6 position using a common aromatic amine.

Materials & Reagents:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and potassium carbonate.

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF to dissolve the solids (target concentration ~0.5 M).

  • Add aniline to the stirring mixture via syringe.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel to yield the desired product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 3: Reaction with O-Nucleophiles (Alkoxylation)

Alkoxides, the conjugate bases of alcohols, are powerful nucleophiles capable of displacing the chloro substituents to form valuable alkoxy-pyridine ethers.[5] These reactions are typically performed by dissolving the substrate in the corresponding alcohol and adding a strong base like sodium metal or sodium hydride to generate the alkoxide in situ.[6] Alternatively, a pre-formed sodium alkoxide can be used.[7]

Protocol 2: Synthesis of Methyl 3-Amino-2-chloro-6-methoxyisonicotinate

Objective: To achieve selective mono-alkoxylation at the C6 position.

Materials & Reagents:

  • This compound (1.0 eq)

  • Sodium methoxide (NaOMe) (1.05 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Deionized water

Step-by-Step Methodology:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath to 0 °C.

  • Carefully add sodium methoxide portion-wise, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-4 hours.

  • Once complete, cool the mixture to room temperature and carefully neutralize with a few drops of acetic acid.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography or recrystallization.

Part 4: Reaction with S-Nucleophiles (Thiolation)

Thiols are excellent nucleophiles in SNAr reactions, often reacting under milder conditions than their alcohol counterparts.[8] The corresponding thiolates, generated by deprotonating the thiol with a base, are even more potent.[8] These reactions provide a direct route to aryl sulfides, which are important motifs in various biologically active molecules.

Protocol 3: Synthesis of Methyl 3-Amino-2-chloro-6-(phenylthio)isonicotinate

Objective: To synthesize an aryl sulfide derivative via substitution with a thiol.

Materials & Reagents:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • In a round-bottom flask under an inert atmosphere, combine this compound and potassium carbonate in anhydrous acetonitrile.

  • Add thiophenol to the suspension with vigorous stirring.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS. These reactions are often faster than aminations, typically completing in 1-3 hours.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude material by column chromatography on silica gel.

Part 5: Data Summary & Visualizations

Table 1: Summary of Reaction Conditions and Regioselectivity
Nucleophile ClassExample NucleophileBaseSolventTemperatureTypical Major Regioisomer
N-Nucleophile Primary/Secondary AmineK₂CO₃, Et₃NDMF, DMSO80-120 °CC6-Substitution
O-Nucleophile Sodium AlkoxideNone (reagent)Corresponding AlcoholRefluxC6-Substitution
S-Nucleophile Thiol / ThiolateK₂CO₃, NaHMeCN, DMF25-80 °CC6-Substitution

Note: Regioselectivity is predominantly governed by sterics, favoring attack at the less hindered C6 position. However, this can be influenced by the specific nucleophile and reaction conditions and should be confirmed experimentally.

Diagrams

SNAr_Mechanism sub This compound int Meisenheimer Intermediate (Aromaticity Lost) sub->int + Nu⁻ (slow) nu Nucleophile (Nu⁻) prod C6-Substituted Product int->prod - Cl⁻ (fast) cl Cl⁻

Caption: Generalized SNAr mechanism on the substrate.

Workflow A 1. Reaction Setup (Substrate, Reagent, Base, Solvent) B 2. Reaction Conditions (Inert Atmosphere, Heating) A->B C 3. Monitoring (TLC / LC-MS) B->C D 4. Work-up (Quenching, Extraction, Washing) C->D E 5. Isolation (Drying, Concentration) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: Standard experimental workflow for SNAr reactions.

Regioselectivity sub Substrate c2 Attack at C2 sub->c2 Path A c6 Attack at C6 sub->c6 Path B c2_factors Influencing Factors: - High steric hindrance (from C3-NH₂) - Electronic activation c2->c2_factors c6_factors Influencing Factors: - Low steric hindrance - Electronic activation c6->c6_factors outcome Outcome: Path B (C6-attack) is generally favored due to lower steric hindrance. c2_factors->outcome c6_factors->outcome

Caption: Factors influencing regioselectivity of nucleophilic attack.

References

Application Notes and Protocols for Utilizing Methyl 3-Amino-2,6-dichloroisonicotinate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dichlorinated Aminopyridine Fragment

In the landscape of contemporary drug discovery, particularly within the domain of kinase inhibition, the strategic selection of initial fragments is paramount to the success of a campaign. Methyl 3-Amino-2,6-dichloroisonicotinate emerges as a high-value starting point for fragment-based drug discovery (FBDD) and lead optimization. Its pre-configured arrangement of a hydrogen bond donor (amino group) and acceptor (pyridine nitrogen) is a well-established pharmacophore for engaging the hinge region of many protein kinases. The two chlorine atoms provide crucial handles for controlled, vectoral expansion of the fragment into adjacent binding pockets, while the methyl ester offers a readily modifiable position for probing polar interactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile fragment.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₆Cl₂N₂O₂[1][2]
Molecular Weight 221.04 g/mol [1][2]
CAS Number 458543-81-2, 883107-62-8[1][3]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Rationale for Use in Kinase Inhibitor Design: A Privileged Scaffold

The 3-aminopyridine scaffold is a recurring motif in a multitude of clinically successful kinase inhibitors.[4] Its ability to form two or three hydrogen bonds with the backbone of the kinase hinge region provides a strong and specific anchor for the ligand. The dichlorinated nature of this compound offers distinct advantages:

  • Orthogonal Reactivity: The chlorine atoms at the 2 and 6 positions exhibit differential reactivity, allowing for selective and sequential chemical modifications. This is critical for systematically exploring the chemical space around the core fragment.

  • Vectorial Exploration: The two chlorine atoms act as vectors, directing the growth of the fragment into the solvent-exposed region and towards the ribose-binding pocket of the ATP binding site. This systematic exploration is a cornerstone of successful fragment-to-lead campaigns.

  • Modulation of Physicochemical Properties: The introduction of chlorine atoms can favorably impact the lipophilicity and metabolic stability of the resulting compounds.

The utility of this fragment is particularly evident in the pursuit of inhibitors for the Janus kinase (JAK) family of enzymes, where aminopyrimidine and related heterocyclic cores are prevalent.[5][6]

Experimental Section: Synthetic Protocols for Fragment Elaboration

The true power of this compound lies in its synthetic tractability. The following protocols provide detailed, step-by-step methodologies for the three principal classes of reactions used to elaborate this fragment.

Protocol 1: Amide Bond Formation at the 3-Amino Position

This protocol details the coupling of a carboxylic acid to the amino group of the fragment, a common strategy for extending into the solvent-exposed region of the kinase active site.

Reaction Scheme:

G cluster_0 Amide Coupling Fragment This compound Product Amide Product Fragment->Product Coupling Agent, Base Carboxylic_Acid R-COOH Carboxylic_Acid->Product

Caption: Amide bond formation at the 3-amino position.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the desired carboxylic acid.

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add HATU in one portion. The reaction mixture may change color.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality Behind Experimental Choices:

  • HATU is a highly efficient coupling reagent that minimizes racemization for chiral carboxylic acids and provides high yields even with sterically hindered substrates.

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the hydrochloride salt of the amine if present, driving the reaction to completion.

  • Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the 6-Chloro Position

This protocol describes the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid to the more reactive 6-chloro position, a key strategy for exploring the ribose-binding pocket.

Reaction Scheme:

G cluster_1 Suzuki-Miyaura Coupling Fragment This compound Product 6-Aryl Product Fragment->Product Pd Catalyst, Ligand, Base Boronic_Acid Ar-B(OH)2 Boronic_Acid->Product

Caption: Suzuki-Miyaura cross-coupling at the 6-chloro position.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.1 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Pd₂(dba)₃ is a stable Pd(0) source that is activated in situ.

  • XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl chloride and facilitates the reductive elimination step, leading to higher yields and accommodating a broader substrate scope.

  • K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle.

Protocol 3: Buchwald-Hartwig Amination at the 2-Chloro Position

Following functionalization at the 6-position, the less reactive 2-chloro position can be targeted using a Buchwald-Hartwig amination to introduce a variety of primary or secondary amines.

Reaction Scheme:

G cluster_2 Buchwald-Hartwig Amination Starting_Material 6-Substituted Fragment Product 2-Amino Product Starting_Material->Product Pd Catalyst, Ligand, Base Amine R1R2NH Amine->Product

Caption: Buchwald-Hartwig amination at the 2-chloro position.

Materials:

  • 6-substituted Methyl 3-amino-2-chloroisonicotinate derivative (1.0 eq)

  • Primary or secondary amine (1.2-1.5 eq)

  • Pd(OAc)₂ (Palladium(II) acetate) (0.05 eq)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.1 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a glovebox or under a strong flow of inert gas, add Pd(OAc)₂, BINAP, and NaOtBu to a dry reaction vessel.

  • Add the 6-substituted starting material and the desired amine.

  • Add anhydrous toluene and seal the vessel.

  • Heat the reaction to 90-110 °C for 12-24 hours. Monitor by TLC or LC-MS.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Pd(OAc)₂ is a common and effective palladium precursor for Buchwald-Hartwig aminations.

  • BINAP is a chiral phosphine ligand that is highly effective for the amination of aryl chlorides.

  • NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.

Structure-Activity Relationship (SAR) and Lead Optimization

The systematic application of the aforementioned protocols allows for a comprehensive exploration of the SAR around the this compound core.

Workflow for SAR Exploration:

G Start This compound Amide_Coupling Amide Coupling (Protocol 1) - Vary R group Start->Amide_Coupling Suzuki_Coupling Suzuki Coupling (Protocol 2) - Vary Aryl/Heteroaryl group Start->Suzuki_Coupling SAR_Analysis SAR Analysis - Potency, Selectivity, ADME Amide_Coupling->SAR_Analysis Buchwald_Hartwig Buchwald-Hartwig Amination (Protocol 3) - Vary Amine Suzuki_Coupling->Buchwald_Hartwig Buchwald_Hartwig->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for SAR exploration and lead optimization.

By synthesizing libraries of analogs with diverse substituents at the 3-amino, 6-chloro, and 2-chloro positions, researchers can systematically probe the steric and electronic requirements of the target's active site. This iterative process of design, synthesis, and biological evaluation is the foundation of lead optimization and is greatly facilitated by the versatile chemistry of the this compound fragment.

Conclusion

This compound represents a strategically sound and synthetically versatile fragment for the design and discovery of novel kinase inhibitors. Its inherent ability to engage the kinase hinge region, coupled with the orthogonal reactivity of its two chlorine atoms, provides an ideal platform for fragment-based drug discovery and lead optimization. The detailed protocols and strategic guidance presented in this document are intended to empower researchers to fully leverage the potential of this valuable chemical entity in their drug discovery endeavors.

References

Laboratory-Scale Synthesis of Methyl 3-Amino-2,6-dichloroisonicotinate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details a robust and reliable laboratory-scale protocol for the synthesis of Methyl 3-Amino-2,6-dichloroisonicotinate, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices.

Introduction: The Significance of a Substituted Pyridine Scaffold

This compound is a highly functionalized pyridine derivative. The unique arrangement of its substituents—an amino group, two chlorine atoms, and a methyl ester on the pyridine core—makes it a versatile precursor for the synthesis of a wide array of complex molecules. The presence of the reactive amino and chloro groups allows for diverse downstream modifications, including nucleophilic aromatic substitution and cross-coupling reactions, enabling the construction of intricate molecular architectures. Its structural motifs are found in compounds being investigated for a range of biological activities.

The synthetic route detailed herein follows a classical and dependable two-step pathway: the nitration of a commercially available precursor, Methyl 2,6-dichloroisonicotinate, followed by the reduction of the introduced nitro group to the desired amine. This approach circumvents the challenges associated with the direct amination of the sterically hindered and electronically deactivated 3-position of the dichlorinated pyridine ring.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the starting material and the final product is provided in the table below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
Methyl 2,6-dichloroisonicotinate42521-09-5C₇H₅Cl₂NO₂206.03~336 at 760 mmHg~1.45
This compound883107-62-8C₇H₆Cl₂N₂O₂221.04361.5 at 760 mmHg[1]1.506[1]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound.

Part 1: Nitration of Methyl 2,6-dichloroisonicotinate

This initial step introduces a nitro group at the 3-position of the pyridine ring through an electrophilic aromatic substitution reaction. The strong electron-withdrawing nature of the two chlorine atoms and the carboxylate group deactivates the ring, necessitating the use of a potent nitrating agent.

Materials:

  • Methyl 2,6-dichloroisonicotinate

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add Methyl 2,6-dichloroisonicotinate (1.0 eq).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (5.0 eq) to the flask with constant stirring, ensuring the temperature remains below 10 °C.

  • Once the starting material is completely dissolved, slowly add fuming nitric acid (1.5 eq) dropwise via the dropping funnel. Maintain the temperature between 0-5 °C throughout the addition. The reaction is exothermic, and careful temperature control is crucial to prevent side reactions.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.

  • Gradually warm the reaction to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude Methyl 3-nitro-2,6-dichloroisonicotinate.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Part 2: Reduction of Methyl 3-nitro-2,6-dichloroisonicotinate

The second step involves the reduction of the nitro group to an amine. A common and effective method for this transformation is catalytic hydrogenation.

Materials:

  • Methyl 3-nitro-2,6-dichloroisonicotinate

  • Palladium on carbon (10% Pd/C, 5 mol%)

  • Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve the purified Methyl 3-nitro-2,6-dichloroisonicotinate (1.0 eq) in methanol.

  • Carefully add 10% Palladium on carbon (5 mol%) to the solution. Caution: Palladium on carbon is flammable in the presence of solvents and air. Handle with care in an inert atmosphere if possible.

  • Seal the flask and flush with hydrogen gas (or attach a hydrogen-filled balloon).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a solid.

Experimental Workflow Diagram

The following diagram illustrates the overall synthetic workflow.

Synthesis_Workflow cluster_0 Part 1: Nitration cluster_1 Part 2: Reduction Start Methyl 2,6-dichloroisonicotinate Nitration Nitration (Fuming HNO₃, H₂SO₄, 0°C to RT) Start->Nitration Workup1 Aqueous Workup & Extraction (DCM) Nitration->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate Methyl 3-nitro-2,6-dichloroisonicotinate Purification1->Intermediate Reduction Reduction (H₂, 10% Pd/C, Methanol) Intermediate->Reduction Proceed to Part 2 Workup2 Filtration & Concentration Reduction->Workup2 Purification2 Recrystallization Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

References

Application Notes and Protocols for the Functionalization of the Pyridine Ring in Methyl 3-Amino-2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

Methyl 3-amino-2,6-dichloroisonicotinate is a highly functionalized pyridine derivative that has emerged as a critical building block in contemporary medicinal chemistry. Its strategic arrangement of chloro, amino, and methyl ester substituents provides a versatile platform for the synthesis of complex molecular architectures, most notably in the development of kinase inhibitors. The two chlorine atoms at the C2 and C6 positions offer orthogonal handles for a variety of cross-coupling and nucleophilic substitution reactions, while the amino and ester groups can modulate the electronic properties of the ring and participate in further synthetic transformations. This guide provides a detailed exploration of the key functionalization strategies for this scaffold, supported by field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors. A notable application of this scaffold is in the synthesis of potent phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, such as GSK2126458 (Omipalisib), highlighting its significance in oncology research[1][2][3][4].

Strategic Functionalization: Navigating Reactivity and Selectivity

The functionalization of this compound is primarily governed by the electronic nature of the pyridine ring and the inherent reactivity of its substituents. The electron-withdrawing nature of the nitrogen atom and the ester group, combined with the presence of two chloro leaving groups, renders the pyridine core susceptible to a range of transformations. The key to successful derivatization lies in understanding and controlling the regioselectivity of these reactions.

Diagram: Key Functionalization Pathways

G A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B Nu- C Suzuki-Miyaura Coupling A->C ArB(OH)2, Pd catalyst D Buchwald-Hartwig Amination A->D R2NH, Pd catalyst E Mono-functionalized Product B->E C->E D->E F Di-functionalized Product E->F Further Functionalization

Caption: Key functionalization pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr): A Direct Approach to C-N and C-O Bond Formation

Nucleophilic aromatic substitution (SNAr) is a powerful and often metal-free method for introducing a variety of nucleophiles onto the pyridine ring. The electron-deficient nature of the 2- and 6-positions, exacerbated by the ring nitrogen, makes them prime targets for nucleophilic attack.

Causality Behind Experimental Choices:
  • Regioselectivity: The two chloro-substituted positions are electronically activated for SNAr. In many cases, the reaction proceeds at both positions, leading to disubstitution, especially with strong nucleophiles and forcing conditions. Selective mono-substitution can sometimes be achieved by carefully controlling stoichiometry and reaction temperature.

  • Nucleophile Choice: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed. The reactivity of the nucleophile will influence the required reaction conditions.

  • Solvent and Base: Polar aprotic solvents like DMSO, DMF, or NMP are typically used to facilitate the formation of the Meisenheimer complex intermediate. A non-nucleophilic base, such as DIPEA or K₂CO₃, is often added to neutralize the HCl generated during the reaction.

Protocol 1: General Procedure for SNAr with an Amine

This protocol provides a general method for the displacement of one or both chloro groups with an amine nucleophile.

Workflow Diagram: SNAr Protocol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine this compound, amine, base, and solvent in a sealed tube. B Heat the mixture to 80-120 °C. A->B C Monitor reaction progress by TLC or LC-MS. B->C D Cool to room temperature and dilute with water. E Extract with an organic solvent (e.g., EtOAc). D->E F Wash organic layer with brine, dry, and concentrate. E->F G Purify by column chromatography. F->G

Caption: A generalized workflow for the SNAr reaction.

Step-by-Step Protocol:

  • To a sealed tube, add this compound (1.0 equiv.), the desired amine (1.1-2.5 equiv.), a suitable base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 equiv.), and a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Seal the tube and heat the reaction mixture to a temperature between 80 °C and 120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amino-substituted product.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating C-C and C-N bonds, offering a high degree of control and functional group tolerance. For this compound, Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly valuable.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling enables the introduction of a wide array of aryl, heteroaryl, and vinyl substituents onto the pyridine core.

Causality Behind Experimental Choices:
  • Catalyst System: The choice of palladium precursor and ligand is critical for achieving high yields and preventing catalyst deactivation. For electron-deficient substrates like dichloropyridines, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base and Solvent: A base, typically an aqueous solution of a carbonate (e.g., K₂CO₃, Na₂CO₃) or phosphate (e.g., K₃PO₄), is required to activate the boronic acid. The solvent system is usually a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Regioselectivity: Selective mono-arylation can often be achieved by using a slight excess of the boronic acid and carefully controlling the reaction time and temperature. The inherent reactivity difference between the C2 and C6 positions can also be exploited.

Protocol 2: Selective Mono-Suzuki-Miyaura Coupling

This protocol details a representative procedure for the selective mono-arylation of this compound.

Workflow Diagram: Suzuki-Miyaura Protocol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine this compound, boronic acid, base, and solvent in a flask. B Degas the mixture. A->B C Add Pd catalyst and ligand. B->C D Heat the mixture to 80-110 °C under inert atmosphere. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool, dilute with water, and extract with organic solvent. G Wash, dry, and concentrate the organic layer. F->G H Purify by column chromatography. G->H

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol:

  • In a reaction vessel, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).

  • Add a suitable solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired mono-arylated product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of C-N bonds between aryl halides and amines. This method is particularly useful for introducing a diverse range of amino substituents onto the pyridine ring of this compound.

Causality Behind Experimental Choices:
  • Catalyst System: The success of the Buchwald-Hartwig amination heavily relies on the choice of a suitable palladium precursor and a sterically hindered, electron-rich phosphine ligand[5][6]. Ligands such as XPhos, SPhos, or RuPhos are often effective in promoting the coupling of challenging substrates.

  • Base: A strong, non-nucleophilic base is crucial for the deprotonation of the amine and for facilitating the catalytic cycle. Common bases include sodium tert-butoxide (NaOᵗBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used to ensure the stability of the catalyst and the base.

  • Amine Nucleophile: A wide variety of primary and secondary amines can be used as coupling partners. The inherent nucleophilicity and steric bulk of the amine will influence the optimal reaction conditions.

Protocol 3: Selective Mono-Buchwald-Hartwig Amination

This protocol provides a general procedure for the selective mono-amination of this compound.

Workflow Diagram: Buchwald-Hartwig Amination Protocol

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification A Combine this compound, amine, base, Pd catalyst, and ligand in a dry flask. B Add anhydrous solvent. A->B C Heat the mixture to 80-110 °C. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool, quench with aqueous solution, and extract. F Wash, dry, and concentrate the organic layer. E->F G Purify by column chromatography. F->G

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Step-by-Step Protocol:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a strong base such as sodium tert-butoxide (1.5-2.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), and the phosphine ligand (e.g., XPhos, 2-6 mol%).

  • Add an anhydrous solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated product.

Data Summary: A Comparative Overview of Functionalization Strategies

Reaction TypeTypical ReagentsCatalyst/LigandBaseSolventTemp (°C)Key Advantages
SNAr Amines, AlkoxidesNoneDIPEA, K₂CO₃DMF, DMSO80-120Metal-free, cost-effective
Suzuki-Miyaura Boronic acids/estersPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Na₂CO₃Dioxane/H₂O80-110Wide substrate scope for C-C bonds
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃ / XPhosNaOᵗBu, Cs₂CO₃Toluene, Dioxane80-110High functional group tolerance for C-N bonds

Conclusion and Future Outlook

This compound has proven to be a highly valuable and versatile scaffold for the synthesis of complex, biologically active molecules. The strategic application of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the selective and efficient functionalization of the pyridine ring. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in the field of drug discovery and development. As new catalytic systems and synthetic methodologies continue to emerge, the potential for creating novel and diverse derivatives from this privileged starting material will undoubtedly expand, paving the way for the discovery of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-Amino-2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-Amino-2,6-dichloroisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for improving yield and purity. Drawing from established chemical principles and field experience, this document addresses common challenges through a structured troubleshooting and FAQ format.

Overview of Synthetic Strategy

This compound is a critical building block in pharmaceutical development. Its synthesis is a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. The most common and reliable pathway begins with 2,6-dichloroisonicotinic acid, proceeding through esterification, nitration, and subsequent reduction.

This guide will focus on troubleshooting each of these key transformations.

Synthesis_Workflow A 2,6-Dichloroisonicotinic Acid B Methyl 2,6-dichloroisonicotinate A->B Esterification (MeOH, SOCl2) C Methyl 2,6-dichloro-3-nitroisonicotinate B->C Nitration (HNO3, H2SO4) D This compound C->D Reduction (e.g., Fe/AcOH or H2, Pd/C)

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for overall yield?

A1: The nitration step (Step 2) is often the most challenging and yield-determining stage. The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution difficult.[1] This requires harsh conditions that can lead to side products or degradation if not carefully controlled.[1]

Q2: Why is the esterification performed before nitration?

A2: Performing esterification first protects the carboxylic acid functional group. The highly acidic and oxidative conditions of the nitration reaction would likely lead to decarboxylation or other unwanted side reactions with the free carboxylic acid.

Q3: Can I use a different starting material?

A3: While other routes exist, starting from 2,6-dichloroisonicotinic acid is well-documented and generally provides a reliable pathway.[2][3] Alternative syntheses, such as those starting from 2,6-dihydroxypyridine-4-carboxylic acid, involve more steps, including an initial chlorination, which can add complexity and potential for yield loss.[2]

Troubleshooting Guide: Step-by-Step Analysis

This section addresses specific problems that may arise during each stage of the synthesis.

Step 1: Esterification of 2,6-Dichloroisonicotinic Acid

Problem: Low yield of Methyl 2,6-dichloroisonicotinate.

  • Possible Cause 1: Incomplete Reaction.

    • Explanation: Fischer esterification is an equilibrium-driven process. Insufficient reaction time or inadequate removal of water can prevent the reaction from reaching completion.

    • Solution:

      • Reagent Stoichiometry: Use a large excess of methanol to drive the equilibrium towards the product.

      • Catalyst: Ensure the acid catalyst (e.g., H₂SO₄) is fresh and used in sufficient quantity (typically 5-10 mol%). For a milder approach, thionyl chloride (SOCl₂) in methanol is highly effective as it generates HCl in situ and consumes water.[4]

      • Reaction Time & Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Refluxing for 8-12 hours is typical.[4]

  • Possible Cause 2: Difficult Work-up.

    • Explanation: The product ester and remaining carboxylic acid can be difficult to separate if the reaction is incomplete. The basic wash during work-up may cause the ester to hydrolyze back to the acid if not performed carefully.

    • Solution:

      • Neutralization: After the reaction, carefully neutralize the mixture by pouring it over ice and adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

      • Extraction: Extract the product promptly with a suitable organic solvent like ethyl acetate or dichloromethane.

      • Drying: Ensure the organic layer is thoroughly dried with an agent like anhydrous MgSO₄ or Na₂SO₄ before solvent evaporation.

Step 2: Nitration of Methyl 2,6-dichloroisonicotinate

Problem: Low yield of the desired 3-nitro product and/or formation of multiple products.

  • Possible Cause 1: Insufficiently Harsh Conditions.

    • Explanation: The two electron-withdrawing chlorine atoms and the pyridine nitrogen strongly deactivate the ring towards electrophilic substitution.[1] Standard nitrating conditions may not be sufficient.

    • Solution:

      • Nitrating Mixture: Use a potent nitrating mixture, such as a combination of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

      • Temperature Control: The reaction often requires elevated temperatures to proceed. However, this must be carefully balanced against the risk of degradation. Start at a lower temperature (e.g., 0°C) during the addition of the substrate to the acid mixture, then slowly raise the temperature to the required level (which may be as high as 100-130°C) while monitoring the reaction.[1]

  • Possible Cause 2: Over-Nitration or Side Product Formation.

    • Explanation: While the pyridine ring is deactivated, forcing conditions can sometimes lead to undesired byproducts.

    • Solution:

      • Controlled Addition: Add the substrate to the nitrating mixture slowly and in portions to maintain control over the reaction exotherm.[1]

      • Stoichiometry: Use a minimal excess of the nitrating agent to reduce the chance of multiple nitrations.[1]

      • Reaction Monitoring: Use TLC or HPLC to track the formation of the desired product and stop the reaction as soon as the starting material is consumed to prevent further reactions.

Troubleshooting_Nitration Start Low Nitration Yield Check1 Reaction Conditions Too Mild? Start->Check1 Action1 Increase Temperature Incrementally Use Fuming HNO3/H2SO4 Check1->Action1 Yes Check2 Side Products Observed? Check1->Check2 No End Yield Improved Action1->End Action2 Control Reagent Stoichiometry Add Substrate Slowly at 0°C Monitor Reaction by TLC/HPLC Check2->Action2 Yes Action2->End

Caption: Decision workflow for troubleshooting the nitration step.

Step 3: Reduction of the Nitro Group

Problem: Low yield of the final amino product or presence of de-chlorinated byproducts.

  • Possible Cause 1: Incomplete Reduction.

    • Explanation: The choice of reducing agent and reaction conditions are crucial for a complete and clean conversion.

    • Solution:

      • Metal/Acid Reduction: A common and effective method is using iron powder (Fe) in acetic acid (AcOH) or stannous chloride (SnCl₂) in HCl.[5] These methods are generally selective for the nitro group.

      • Catalyst Activity: If using catalytic hydrogenation (H₂ with Pd/C), ensure the catalyst is active and not poisoned. Use a sufficient catalyst loading.

  • Possible Cause 2: Reductive Dechlorination.

    • Explanation: Catalytic hydrogenation with palladium on carbon (Pd/C) can sometimes lead to the undesired removal of the chlorine atoms from the pyridine ring, a reaction known as hydrodehalogenation.[5][6]

    • Solution:

      • Choose a Milder Catalyst: If dechlorination is an issue, switch from Pd/C to a catalyst less prone to this side reaction, such as Raney Nickel.[5]

      • Avoid Palladium: Opt for a non-catalytic reduction method. The Fe/AcOH system is highly selective for reducing the nitro group in the presence of aryl halides and is often the preferred method to avoid this issue.[5] The use of hydrazine hydrate with Pd/C has also been reported as a highly selective method for reducing nitroarenes without affecting halogens.[6]

Data Center & Protocols

Table 1: Recommended Reaction Conditions
StepReagents & SolventsTemperatureTypical TimeExpected Yield
Esterification 2,6-dichloroisonicotinic acid, Methanol (excess), SOCl₂ (1.2 eq)0°C to Reflux12 h>90%
Nitration Methyl 2,6-dichloroisonicotinate, Fuming HNO₃, Conc. H₂SO₄0°C to 110°C3-5 h75-85%
Reduction Methyl 2,6-dichloro-3-nitroisonicotinate, Fe powder, Acetic AcidRoom Temp to 80°C4-6 h>90%
Protocol 1: Synthesis of Methyl 2,6-dichloroisonicotinate
  • Suspend 2,6-dichloroisonicotinic acid (1.0 eq) in methanol (10 volumes).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise, keeping the temperature below 10°C.

  • After addition, remove the ice bath and heat the mixture to reflux for 12 hours.

  • Monitor the reaction to completion by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Carefully add saturated NaHCO₃ solution to the residue until pH ~7-8.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Protocol 2: Selective Reduction of Methyl 2,6-dichloro-3-nitroisonicotinate
  • To a flask containing acetic acid (15 volumes), add Methyl 2,6-dichloro-3-nitroisonicotinate (1.0 eq).

  • Add iron powder (3.0-5.0 eq) portion-wise to the stirred solution. An exotherm may be observed.

  • Heat the reaction mixture to 80°C for 4-6 hours.

  • Monitor the reaction to completion by TLC.

  • Cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate, dry the organic phase, and concentrate to afford the final product.

References

Technical Support Center: Purification of Methyl 3-Amino-2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-Amino-2,6-dichloroisonicotinate (CAS No. 883107-62-8). This guide is designed for researchers, scientists, and drug development professionals who are working with this critical building block and facing challenges in achieving the desired purity.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your purification workflow.

Introduction to Purification Challenges

This compound is a substituted pyridine derivative. Its structure, featuring an amino group, a methyl ester, and two chlorine atoms on the pyridine ring, presents a unique set of purification challenges. The presence of multiple reactive sites can lead to the formation of various byproducts during synthesis. Key challenges often revolve around removing structurally similar impurities, preventing degradation of the ester functionality, and addressing issues of discoloration.

Common impurities may include starting materials, isomers formed during synthesis, or products of hydrolysis or other side reactions. Effective purification is paramount as the purity of this intermediate directly impacts the yield and quality of subsequent products in a synthetic pathway.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of this compound.

Q1: What is the expected appearance of pure this compound?

Pure this compound is typically a colorless or off-white solid. Significant deviation from this, such as a dark oil or a pronounced yellow/brown color, indicates the presence of impurities.[2]

Q2: My final product is a dark or discolored oil. What are the likely causes?

A dark, oily product often suggests the presence of polymeric byproducts or residual colored impurities from the synthetic process.[2] In some synthetic routes, warming a reaction mixture can lead to the formation of a dark oil which requires careful column chromatography for purification.[2]

Q3: What are the most common classes of impurities to look out for?

Common impurities can be broadly categorized as:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Byproducts: Compounds with the same molecular formula but different arrangements of atoms.

  • Hydrolysis Products: The methyl ester can be susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions.

  • Over-chlorination/Under-chlorination Products: Depending on the synthetic route, species with more or fewer chlorine atoms may be present.

In-Depth Troubleshooting Guide

This section provides detailed answers to specific problems encountered during the purification process.

Purity & Impurity Profile Issues

Q: My HPLC or NMR analysis shows multiple unexpected peaks. How can I identify and remove them?

A: The identification and removal of unknown peaks require a systematic approach.

  • Causality: Unexpected peaks arise from side reactions during synthesis or degradation during workup and purification. The electron-donating amino group and the electron-withdrawing chloro and ester groups create a complex electronic environment on the pyridine ring, making it susceptible to various reactions.

  • Troubleshooting Steps:

    • Characterize the Impurities: Use LC-MS to get the molecular weights of the impurity peaks. This is often the quickest way to hypothesize their structures (e.g., loss of a methyl group, addition of a hydroxyl group from hydrolysis).

    • Review the Synthesis: Carefully examine your reaction and workup conditions. Were temperatures well-controlled? Was the reaction exposed to strong acids or bases for extended periods? This can often point to the source of hydrolysis or other side reactions.

    • Optimize Chromatography: If impurities are present, column chromatography is a common purification method.[2]

      • Solvent System: A gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate or dichloromethane) is typically effective.

      • Stationary Phase: Standard silica gel is usually sufficient.

      • Additive: For amine-containing compounds, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can prevent peak tailing and improve separation by neutralizing acidic sites on the silica gel.

Physical State & Yield Issues

Q: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when a compound separates from the solution as a supercooled liquid above its melting point or due to the presence of impurities that depress the melting point.

  • Causality: This phenomenon is common when the solution is supersaturated at a temperature above the compound's melting point or when impurities prevent the formation of a crystal lattice.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add more solvent (10-20% increments) to reduce the concentration.

    • Slow Cooling: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. Gentle agitation can sometimes promote crystallization.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solvent System Change: If the issue persists, the solvent system may be inappropriate. Consider using a binary solvent system (one solvent in which the compound is soluble and another in which it is sparingly soluble). Dissolve the compound in the good solvent and slowly add the anti-solvent until turbidity persists.

Q: My yield is very low after column chromatography. How can I improve recovery?

A: Low recovery from column chromatography can result from irreversible adsorption onto the stationary phase or using an inappropriate solvent system.

  • Causality: The basic amino group on your compound can strongly interact with the acidic silanol groups on the surface of silica gel, leading to irreversible binding or significant tailing.

  • Troubleshooting Steps:

    • Deactivate the Silica: As mentioned, adding a small amount of triethylamine or ammonia to your mobile phase can cap the acidic sites on the silica and improve recovery.

    • Check Polarity: Ensure your mobile phase is polar enough to elute the compound in a reasonable number of column volumes. If the compound is not moving from the baseline, increase the polarity of the eluent.

    • Alternative Stationary Phases: If silica gel proves problematic, consider using a less acidic stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).

Detailed Purification Protocols

These protocols provide a starting point for purification. Always perform small-scale trials to optimize conditions for your specific sample.

Protocol 1: Column Chromatography on Silica Gel

This is a standard method for purifying this compound from a crude reaction mixture.[2]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Heptane (or Hexane), Ethyl Acetate, Triethylamine (optional)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Prepare the Slurry: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Heptane:Ethyl Acetate).

  • Pack the Column: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in heptane.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities if a suitable solvent system can be identified.

Materials:

  • Crude this compound

  • Screening solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane)

  • Heating mantle, flasks with reflux condensers, filtration apparatus

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the chosen solvent to the crude material. Heat the mixture to boiling (or near boiling) while stirring until the solid is completely dissolved. Add the solvent in small portions until a saturated solution is obtained.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, cooling in an ice bath can further increase the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visual Troubleshooting and Workflows

Troubleshooting Flowchart for Low Purity

This diagram outlines a decision-making process when faced with an impure product after initial workup.

G start Problem: Low Purity by HPLC/NMR check_impurities Are impurities more or less polar than the product? start->check_impurities more_polar Impurities are MORE polar check_impurities->more_polar More Polar less_polar Impurities are LESS polar check_impurities->less_polar Less Polar solution_more Action: Column Chromatography Start with non-polar eluent (e.g., Heptane/EtOAc). Product should elute before polar impurities. more_polar->solution_more solution_less Action: Column Chromatography Use a more polar eluent to flush impurities first, or use recrystallization if solubility differs significantly. less_polar->solution_less check_tailing Is there significant peak tailing on silica TLC/column? solution_more->check_tailing solution_less->check_tailing solution_tailing Action: Add 0.1-1% Triethylamine or Ammonia to the mobile phase to neutralize silica. check_tailing->solution_tailing Yes no_tailing No significant tailing check_tailing->no_tailing No final_check Verify Purity >95% by HPLC/NMR solution_tailing->final_check no_tailing->final_check

Caption: Troubleshooting Purity Issues

Data Summary Table
PropertyValueSource
Molecular Formula C₇H₆Cl₂N₂O₂[1]
Molecular Weight 221.04 g/mol [1]
CAS Number 883107-62-8[1]
Typical Appearance Colorless to off-white solid[2]
Common Purity Spec ≥95%

References

common side products in Methyl 3-Amino-2,6-dichloroisonicotinate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving Methyl 3-Amino-2,6-dichloroisonicotinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile building block. Our goal is to provide practical, field-tested insights to help you optimize your reactions, minimize impurities, and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during reactions with this compound, providing quick diagnoses and immediate solutions.

Q1: I'm observing a new, more polar spot on my TLC and an LC-MS peak corresponding to a mass of 207/209. What is this impurity?

A: This is highly indicative of ester hydrolysis , where the methyl ester group (-COOCH₃) is converted to a carboxylic acid (-COOH). The molecular weight of the starting material is 221.04 g/mol [1][2], while the hydrolyzed product, 3-Amino-2,6-dichloroisonicotinic acid, has a molecular weight of 207.01 g/mol .

  • Causality: This side reaction is typically caused by the presence of water in your reaction mixture, especially under basic (e.g., NaOH, K₂CO₃) or strongly acidic conditions. Prolonged heating can also promote hydrolysis. The stability of ester groups can vary, and some are susceptible to cleavage even under mildly aqueous conditions.[3][4]

  • Quick Solution: Ensure all solvents and non-aqueous reagents are rigorously dried before use. If a base is required, consider a non-nucleophilic, hindered base like DBU or DIPEA in an anhydrous solvent. If the reaction must be run in the presence of water, minimize reaction time and temperature.

Q2: My reaction is generating a significant amount of high-molecular-weight, insoluble material. What's happening?

A: You are likely observing intermolecular self-condensation or dimerization . This occurs when the nucleophilic amino group (-NH₂) of one molecule attacks an electrophilic carbon bearing a chlorine atom on another molecule, displacing the chloride and forming a new C-N bond.

  • Causality: The pyridine ring is electron-deficient, making the chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr). This is exacerbated by the presence of a base (which can deprotonate the amine, making it more nucleophilic) and elevated temperatures. High concentrations of the starting material increase the probability of these intermolecular reactions.

  • Quick Solution:

    • Lower Concentration: Run the reaction under more dilute conditions.

    • Control Temperature: Avoid excessive heating. If possible, run the reaction at room temperature or below.

    • Slow Addition: If reacting the amino group, add the electrophile slowly to the solution of the isonicotinate. Conversely, if reacting the chloro positions, add your nucleophile slowly.

    • Protecting Group: For reactions not involving the amine, protect it first (e.g., as a Boc-carbamate) to prevent it from participating in side reactions.

Q3: My desired product is contaminated with a significant amount of starting material, even after extended reaction times. How can I drive the reaction to completion?

A: Low conversion can stem from several factors, including insufficient reagent activity, poor solubility, or catalyst deactivation (in the case of cross-coupling reactions).

  • Causality: The 2,6-dichloro substitution pattern can sterically hinder reactions at the 3-amino position or at the adjacent ring carbons. In cross-coupling reactions, the catalyst may be poisoned by impurities or the ligand may not be suitable for this specific substrate.

  • Quick Solution:

    • Reagent Stoichiometry: Increase the equivalents of the limiting reagent (e.g., from 1.1 eq. to 1.5 or 2.0 eq.).

    • Temperature: Cautiously increase the reaction temperature in increments of 10-20 °C.

    • Catalyst System (for cross-couplings): Screen different ligands and palladium precursors. A more electron-rich and bulky ligand may be required to facilitate reductive elimination.

    • Solvent: Ensure your starting material is fully dissolved. Try a different solvent or a solvent mixture to improve solubility.

Q4: I've isolated a product that appears to have lost the amino group entirely, replaced by a chlorine atom. How is this possible?

A: This points to a Sandmeyer-type reaction . While less common without intentionally adding diazotizing agents (like nitrites), certain reaction conditions can inadvertently generate species capable of converting the amino group into a diazonium salt, which is then displaced by a chloride source in the mixture.

  • Causality: The classical Sandmeyer reaction involves treating an amine with a nitrite source under acidic conditions to form a diazonium salt, which is then displaced.[5] If your reaction contains reagents that can act as oxidants or sources of nitrosyl cations, and a chloride source (like HCl or the solvent itself, e.g., from chloroform decomposition), this transformation can occur.

  • Quick Solution: Scrutinize your reagents for potential contaminants or reactive species that could initiate diazotization. Ensure the reaction is run under an inert atmosphere to exclude nitrogen oxides from the air. Avoid strongly acidic conditions if a nitrite source could be present.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Managing Hydrolysis and Potential Decarboxylation

Hydrolysis of the methyl ester is the most frequently encountered side reaction. Under more forcing conditions, the resulting carboxylic acid can potentially undergo decarboxylation.[6]

Symptoms:

  • TLC/LC: Appearance of a new, more polar spot/peak that stains with acid-base indicators.

  • NMR: Disappearance of the methyl ester singlet (~3.9 ppm), appearance of a broad carboxylic acid proton signal (>10 ppm).

  • Mass Spec: Detection of the M-14 peak (loss of CH₂ relative to the starting material's methyl ester).

Root Cause Analysis & Prevention Workflow:

G cluster_0 Problem Identification cluster_1 Investigation of Cause cluster_2 Corrective Actions cluster_3 Outcome start Hydrolysis Suspected (M-14 Peak in MS) check_water Analyze Reagents & Solvents for Water Content (Karl Fischer) start->check_water Investigate check_base Is a strong nucleophilic base (e.g., NaOH, MeO⁻) or strong acid used? start->check_base Investigate check_temp Is the reaction run at high temperature (>80°C) for extended periods? start->check_temp Investigate dry_solvents Use Anhydrous Solvents (distilled from drying agent) & Reagents check_water->dry_solvents change_base Switch to non-nucleophilic base (DIPEA, DBU, Proton Sponge) check_base->change_base lower_temp Reduce Temperature & Minimize Reaction Time check_temp->lower_temp inert_atm Run under Inert Atmosphere (N₂ or Ar) dry_solvents->inert_atm end_node Minimized Hydrolysis, Improved Product Purity change_base->end_node Implement lower_temp->end_node Implement inert_atm->end_node Implement

Caption: Troubleshooting workflow for ester hydrolysis.

Experimental Protocol: Setting Up an Anhydrous Reaction

  • Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

  • Solvents: Use freshly distilled anhydrous solvents. For example, distill THF from sodium/benzophenone or Dichloromethane from CaH₂. Store over molecular sieves (3Å or 4Å).

  • Reagents: Use freshly opened reagents where possible. Dry solids in a vacuum oven.

  • Setup: Assemble the glassware hot and flush with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction using a bubbler or balloon.

  • Additions: Add liquids via syringe through a rubber septum. Add solids under a positive flow of inert gas.

Guide 2: Preventing Intermolecular Self-Condensation

The formation of dimers and oligomers can significantly lower the yield of the desired product and complicate purification.

Symptoms:

  • Physical Appearance: Formation of a precipitate or insoluble "gunk" in the reaction flask.

  • TLC/LC: Streaking from the baseline, multiple high-molecular-weight spots/peaks.

  • Mass Spec: Peaks corresponding to (2 * M - HCl) or higher oligomers.

Mechanistic Visualization:

G M1 Molecule A (Nucleophile: -NH₂) M2 Molecule B (Electrophile: -Cl) M1->M2 Nucleophilic Attack (SNAr) Dimer Dimer Product (High MW Impurity) M2->Dimer Forms C-N Bond, Eliminates HCl Base Base (e.g., K₂CO₃) Base->M1 Deprotonates (optional)

Caption: Pathway for dimer formation via self-condensation.

Experimental Protocol: Boc-Protection of the Amino Group

This protocol prevents the amino group from acting as a nucleophile.

  • Dissolution: Dissolve this compound (1.0 eq.) in an anhydrous solvent like Dichloromethane (DCM) or THF.

  • Base: Add a non-nucleophilic base such as Triethylamine (1.5 eq.).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) either as a solid or dissolved in a small amount of the reaction solvent.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water or saturated ammonium chloride solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting Boc-protected compound by column chromatography (e.g., using a hexane/ethyl acetate gradient) before using it in your subsequent reaction.

Part 3: Data Summary Table

Side Product NameMolecular FormulaMolecular Weight ( g/mol )Common CauseKey Diagnostic Signal
3-Amino-2,6-dichloroisonicotinic acidC₆H₄Cl₂N₂O₂207.01Hydrolysis: Presence of H₂O with acid/base catalysis.LC-MS peak at M-14 (loss of CH₂).
DimerC₁₄H₁₀Cl₃N₄O₄419.62Self-Condensation: High temperature, high concentration, presence of base.LC-MS peak at (2*M - HCl).
2,6-Dichloropyridine-3-amineC₅H₄Cl₂N₂163.01Decarboxylation: High heat, typically following hydrolysis.LC-MS peak at M-58 (loss of COOCH₃).
Methyl 3-Amino-6-chloroisonicotinateC₇H₇ClN₂O₂186.59Reductive Dehalogenation: Presence of a reducing agent or certain catalysts (e.g., Pd/C with H₂).LC-MS peak at M-34/36 (loss of Cl, gain of H).

References

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of Methyl 3-Amino-2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the reaction temperature during the synthesis of Methyl 3-Amino-2,6-dichloroisonicotinate. We will explore the underlying principles of the reaction, troubleshoot common issues, and provide a validated experimental protocol for achieving optimal yield and purity.

Part 1: Foundational Principles & Core Mechanism

Q1: What is the reaction mechanism for the synthesis of this compound, and why is temperature a critical parameter?

The synthesis of this compound from its precursor, Methyl 2,6-dichloroisonicotinate, proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] In this reaction, an amine source (like ammonia or an equivalent) acts as a nucleophile, attacking the electron-deficient pyridine ring and displacing one of the chloride leaving groups.

Temperature is a master variable in this process for several key reasons:

  • Activation Energy (Ea): The SNAr reaction has a significant activation energy barrier that must be overcome. The initial step involves the attack of the nucleophile on the aromatic ring, which temporarily disrupts its aromaticity to form a high-energy intermediate known as a Meisenheimer complex.[3] Sufficient thermal energy is required to achieve the transition state and form this complex at a practical rate.

  • Reaction Kinetics: According to the Arrhenius equation, the rate of reaction increases exponentially with temperature. For many SNAr reactions on halogenated pyridines, ambient temperatures result in negligible conversion rates. Elevated temperatures are necessary to drive the reaction to completion within a reasonable timeframe.[1]

  • Solubility: The starting materials, particularly the solid Methyl 2,6-dichloroisonicotinate, may have limited solubility in common organic solvents at room temperature. Increasing the temperature enhances solubility, ensuring the reaction proceeds in a homogeneous phase, which is crucial for efficient molecular collisions.

Below is a diagram illustrating the SNAr pathway.

G cluster_0 S_N_Ar Mechanism Reactants Methyl 2,6-dichloroisonicotinate + NH3 TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Requires Ea(1) Intermediate Meisenheimer Complex (Negative charge delocalized) TS1->Intermediate Formation TS2 Transition State 2 (Loss of Leaving Group) Intermediate->TS2 Requires Ea(2) Products This compound + HCl TS2->Products Loss of Cl- caption Fig. 1: S_N_Ar reaction pathway. G cluster_workflow Troubleshooting Workflow start Reaction Issue issue1 Low / No Conversion Monitor by LC-MS start->issue1 issue2 High Byproduct Formation Monitor by LC-MS start->issue2 action1 Increase Temp by 10-20 °C issue1:f1->action1 action3 Consider Solvent Change (e.g., to higher boiling point) issue1:f1->action3 action2 Decrease Temp by 10-15 °C issue2:f1->action2 outcome Optimal Yield & Purity action1->outcome action4 Run for Longer Time action2->action4 action3->action1 action4->outcome caption Fig. 2: Temperature troubleshooting workflow.

References

Technical Support Center: Purification of Methyl 3-Amino-2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-Amino-2,6-dichloroisonicotinate (CAS: 458543-81-2). This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and similar heterocyclic aromatic amines. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address practical challenges encountered in the laboratory, providing not just procedural steps but also the underlying chemical principles to empower you to adapt and optimize these methods for your specific needs.

Introduction

This compound is a valuable substituted pyridine derivative used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical research.[1][2] The introduction of the amino group to the dichlorinated pyridine ring, while synthetically crucial, often results in a crude product mixture containing unreacted starting materials, regioisomers, and other process-related impurities. Achieving high purity is critical for subsequent synthetic steps and ensuring the integrity of biological data. This guide provides robust, field-proven strategies for purifying this compound to a high degree of homogeneity.

Troubleshooting Guide

This section is formatted as a series of common problems and their solutions, designed to help you navigate specific experimental challenges.

Question 1: My crude reaction mixture is a dark, intractable oil or contains significant inorganic salts after the initial work-up. How can I efficiently isolate the desired amine?

Answer: This is a classic issue when working with aromatic amines synthesized using metal catalysts or strong bases. The best approach is a liquid-liquid extraction technique that leverages the basicity of the target amine group. An acid-base extraction isolates your product from non-basic organic impurities and inorganic salts.

  • Causality Explained: Your desired product has a basic amino group, which can be protonated by an acid (like aqueous HCl) to form a water-soluble ammonium salt. Most organic impurities (like unreacted starting material, Methyl 2,6-dichloroisonicotinate, which is not basic) will remain in the organic phase.[3] After separating the layers, the aqueous layer containing your protonated product is basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, making it insoluble in water and allowing it to be re-extracted into a fresh organic solvent.

Workflow: Acid-Base Extraction

G crude Crude Reaction Mixture (in EtOAc or DCM) add_acid Add 1M HCl (aq) Shake and Separate Layers crude->add_acid org_phase Organic Phase (Contains non-basic impurities, starting material) add_acid->org_phase Discard aq_phase Aqueous Phase (Contains protonated product as hydrochloride salt) add_acid->aq_phase basify Adjust to pH 8-9 with NaHCO₃ or NaOH aq_phase->basify add_org Extract with fresh EtOAc or DCM basify->add_org final_org Organic Phase (Contains purified amine) add_org->final_org final_aq Aqueous Phase (Inorganic salts) add_org->final_aq Discard dry Dry (Na₂SO₄), Filter, and Concentrate final_org->dry product Partially Purified Product dry->product

Caption: Acid-Base extraction workflow for amine purification.

Question 2: I performed flash column chromatography on standard silica gel, but my product is eluting with severe tailing, or I'm getting very low recovery. What is happening?

Answer: This is the most common problem encountered when purifying basic compounds like amines on standard silica gel. The issue stems from an acid-base interaction between your basic amine and the acidic silanol (Si-OH) groups on the surface of the silica gel.[4][5] This strong interaction can lead to irreversible adsorption (low recovery) and poor peak shape (tailing).

  • Causality Explained: Silica gel is acidic and can protonate your amine, causing it to bind strongly to the stationary phase. To achieve effective separation, this interaction must be mitigated. There are two primary strategies to accomplish this.

Strategy A: Modify the Mobile Phase

By adding a small amount of a competing, volatile base like triethylamine (TEA) or ammonium hydroxide to your mobile phase, you can neutralize the acidic sites on the silica.[4][5] The TEA will preferentially interact with the silanol groups, allowing your desired compound to travel through the column with minimal interaction, resulting in sharper peaks and better recovery.

Strategy B: Use an Alternative Stationary Phase

A more direct solution is to use a stationary phase that is not acidic.

  • Amine-functionalized silica (NH₂-silica): This is often the best choice. The stationary phase has been chemically modified to be basic, which eliminates the unwanted interactions and typically provides excellent peak shape for amines.[5]

  • Basic Alumina: While less common now, basic alumina is another option that avoids the acidity of silica.

Table 1: Comparison of Chromatographic Conditions
ParameterStandard SilicaSilica + 1% TEA in Mobile PhaseAmine-Functionalized Silica
Interaction Strong Acid-BaseNeutralized Acid SitesNo Acidic Interaction
Peak Shape Severe TailingGood to ExcellentExcellent
Recovery Often PoorGoodExcellent
Mobile Phase Hexane/EtOAc or DCM/MeOHHexane/EtOAc or DCM/MeOH + 1% TEAHexane/EtOAc (often less polar solvent needed)
Recommendation Not RecommendedGood, cost-effective choiceIdeal, but higher cost

Question 3: My product appears clean by TLC, but NMR analysis shows it's still contaminated with a closely related impurity. Is there an alternative to chromatography?

Answer: Yes. If chromatography is not providing baseline separation or if you wish to perform a final polishing step, recrystallization is an excellent and scalable method for removing small amounts of structurally similar impurities.

  • Causality Explained: Recrystallization works on the principle that the desired compound and the impurity will have different solubilities in a given solvent at different temperatures. An ideal solvent will dissolve your crude product completely at an elevated temperature but will be a poor solvent for it at room temperature or below, causing the pure compound to crystallize out upon cooling while the impurities remain dissolved in the solvent (mother liquor).

Protocol: Recrystallization Solvent Screening
  • Preparation: Place ~20-30 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent from the list below, drop by drop at room temperature, until the solid just dissolves. A good candidate will not dissolve the compound well at room temperature.

  • Heating: If the solid does not dissolve at room temperature after adding ~0.5 mL of solvent, heat the mixture gently (e.g., in a warm water bath). An ideal solvent will dissolve the solid completely upon heating.

  • Cooling: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, then place them in an ice bath. The formation of high-quality crystals indicates a good solvent system. If the product "oils out," the solvent is not suitable (see Troubleshooting Guide Q1 in our aminothiazole guide for tips on this issue[6]).

Table 2: Suggested Solvents for Recrystallization Screening
Solvent ClassExamplesPolarityComments
Alcohols Isopropanol, EthanolPolar ProticOften good single solvents for polar compounds.
Esters Ethyl AcetatePolar AproticGood general-purpose solvent.
Hydrocarbons Heptane, TolueneNon-polarCan be used as an anti-solvent with a more polar one (e.g., EtOAc/Heptane).
Ethers MTBEPolar AproticLess polar than esters, good for less polar compounds.

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities in my crude this compound? A: Common impurities include:

  • Unreacted Starting Material: Methyl 2,6-dichloroisonicotinate.[7]

  • Hydrolysis Product: 3-Amino-2,6-dichloroisonicotinic acid, if water is present during the reaction or work-up, especially under basic or acidic conditions.

  • Regioisomers: Depending on the synthetic route, isomers from amination at other positions on the pyridine ring could be present, though less likely given the electronics.

  • Solvent and Reagents: Residual solvents and synthesis reagents.

Q: What is the best overall purification strategy to get from a crude reaction mixture to a highly pure product? A: A multi-step approach is most robust.

G cluster_0 Purification Strategy crude Crude Product extraction Acid-Base Extraction crude->extraction decision Purity >95%? extraction->decision column Column Chromatography (Amine-Silica or TEA-modified) decision->column No pure Pure Product (>99%) decision->pure Yes recrystall Recrystallization column->recrystall Final Polish recrystall->pure

Caption: Recommended multi-step purification workflow.

Q: How do I confirm the purity and identity of my final product? A: A combination of analytical techniques is essential:

  • NMR (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides both purity information (from the LC chromatogram) and molecular weight confirmation (from the MS).

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

References

Technical Support Center: Troubleshooting Failed Reactions Involving Methyl 3-Amino-2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-Amino-2,6-dichloroisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during chemical reactions with this versatile building block. My insights are drawn from extensive experience in synthetic chemistry and a deep understanding of the reactivity of halogenated aminopyridines.

This compound is a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors.[1] Its unique electronic and steric properties, however, can present specific challenges in common cross-coupling and substitution reactions. This guide provides a structured, question-and-answer-based approach to troubleshoot failed or low-yielding reactions, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura cross-coupling with this compound and a boronic acid, but I am observing no product formation or very low yields. What are the likely causes and how can I optimize the reaction?

Answer:

This is a common issue when working with electron-deficient pyridine rings bearing a coordinating amino group. The primary challenges are catalyst inhibition and the lower reactivity of the C-Cl bonds.

Root Cause Analysis:

  • Catalyst Inhibition: The pyridine nitrogen and the adjacent amino group are Lewis basic and can coordinate strongly to the palladium catalyst, effectively poisoning it and preventing it from entering the catalytic cycle.[2]

  • Inert C-Cl Bonds: The carbon-chlorine bonds on the pyridine ring are less reactive towards oxidative addition to Pd(0) compared to C-Br or C-I bonds. This step is often the rate-limiting step in the catalytic cycle.

  • Protodeboronation: The boronic acid can be sensitive to hydrolysis, leading to the formation of the corresponding arene as a byproduct and consumption of the coupling partner.[2]

  • Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct can also compete with the desired cross-coupling reaction.[2]

Troubleshooting Workflow:

Below is a systematic approach to optimizing your Suzuki-Miyaura coupling reaction.

Suzuki_Troubleshooting start Start: Low/No Suzuki Coupling Yield catalyst Catalyst System Optimization Ligand Selection Palladium Source Base Selection start->catalyst Initial Check conditions Reaction Condition Optimization Solvent Degassing Temperature & Time Reagent Stoichiometry catalyst->conditions Systematic Screening analysis Byproduct Analysis | { Protodeboronation |  Homocoupling |  Dehalogenation} conditions->analysis If issues persist solution Optimized Protocol conditions->solution Successful Optimization analysis->catalyst Iterative Refinement

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.

Detailed Optimization Strategies:

ParameterRecommendationRationale
Palladium Catalyst Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst that is easily reduced in situ, such as Pd(OAc)₂.Ensures sufficient active Pd(0) is available for the oxidative addition step.
Ligand Employ electron-rich, sterically hindered phosphine ligands. SPhos, XPhos, or RuPhos are excellent choices.[2]These ligands promote the oxidative addition of the less reactive C-Cl bond and can help prevent catalyst inhibition by the substrate.
Base A strong, non-nucleophilic base is crucial. K₃PO₄ or Cs₂CO₃ are generally effective.A strong base is required for the transmetalation step. Using a phosphate or carbonate base can minimize side reactions.
Solvent Anhydrous, degassed solvents are essential. 1,4-Dioxane/water mixtures or toluene are common choices.Thoroughly degassing the solvent removes oxygen, which can oxidize the Pd(0) catalyst and promote boronic acid homocoupling.[2]
Temperature Higher temperatures (80-110 °C) are often necessary to drive the reaction to completion.Provides the necessary activation energy for the oxidative addition of the C-Cl bond.

Experimental Protocol for Suzuki-Miyaura Coupling:

  • To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.5-2.0 equiv), K₃PO₄ (2.0-3.0 equiv), Pd₂(dba)₃ (2-5 mol%), and SPhos (4-10 mol%).

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add degassed 1,4-dioxane (and a small amount of degassed water, e.g., 10:1 dioxane:water) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Failure in Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination on one of the chloro-positions of this compound, but the reaction is not proceeding. What could be the problem?

Answer:

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this substrate can be challenging due to the electron-deficient nature of the pyridine ring and potential catalyst inhibition. However, with the right choice of catalyst system and conditions, this transformation is achievable.

Mechanistic Considerations:

The Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[3][4]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X amine_coordination Amine Coordination oxidative_addition->amine_coordination HNR₂ deprotonation Deprotonation amine_coordination->deprotonation Base reductive_elimination Reductive Elimination deprotonation->reductive_elimination reductive_elimination->pd0 Regeneration product Product (Ar-NR₂) reductive_elimination->product catalyst_regen Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Catalyst System Use a robust catalyst system known for coupling aryl chlorides. A combination of Pd(OAc)₂ or Pd₂(dba)₃ with a biarylphosphine ligand like XPhos or a Josiphos-type ligand is highly recommended.[5][6]These advanced ligands have been specifically designed to facilitate the challenging oxidative addition of aryl chlorides and are less prone to deactivation.
Base A strong, sterically hindered base is often required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.These bases are strong enough to deprotonate the coordinated amine without competing as nucleophiles.
Solvent Anhydrous, non-protic solvents such as toluene, xylene, or 1,4-dioxane are preferred.These solvents have high boiling points, allowing for the necessary reaction temperatures, and will not interfere with the strong base.
Temperature Elevated temperatures (100-120 °C) are typically necessary. Microwave irradiation can sometimes accelerate the reaction and improve yields.[5]Provides the energy to overcome the activation barrier for the oxidative addition of the C-Cl bond.

Side Reaction to Consider:

  • Dehalogenation: Under certain conditions, particularly with prolonged heating or in the presence of hydride sources, the starting material can undergo dehalogenation, leading to the formation of Methyl 3-Amino-2-chloroisonicotinate.[5] Careful control of reaction time and purity of reagents is important.

Issue 3: Unwanted Hydrolysis of the Methyl Ester

Question: During my reaction or workup, I am observing significant hydrolysis of the methyl ester group to the corresponding carboxylic acid. How can I prevent this?

Answer:

The methyl ester of isonicotinic acid is susceptible to hydrolysis, especially under basic or strongly acidic conditions.

Preventative Measures:

  • Reaction Conditions:

    • If using a strong base like NaOtBu or K₃PO₄, minimize the reaction time and use the minimum necessary amount of base.

    • Avoid using aqueous bases during the reaction if possible. If water is required (e.g., in some Suzuki couplings), use it sparingly.

  • Workup Procedure:

    • Perform the aqueous workup under neutral or slightly acidic conditions. If the reaction mixture is strongly basic, neutralize it carefully with a dilute acid (e.g., 1 M HCl or NH₄Cl solution) at low temperature (0 °C) before extraction.

    • Minimize the contact time between your product and the aqueous phase.

    • If the carboxylic acid is formed, it can often be re-esterified as a subsequent step if necessary.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 3-Amino-2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of Methyl 3-Amino-2,6-dichloroisonicotinate (CAS No: 458543-81-2).[1][2] This document is designed for researchers, chemists, and process development professionals. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting advice to navigate the complexities of this synthesis, ensuring efficiency, purity, and scalability.

Synthetic Pathway and Core Principles

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. The process involves the selective amination of a suitable precursor, Methyl 2,6-dichloroisonicotinate. The electron-withdrawing nature of the pyridine nitrogen and the ester group, combined with the two chlorine atoms, activates the ring for nucleophilic attack. However, achieving mono-substitution at the C3 position without side reactions requires precise control over reaction conditions.

G cluster_reactants Starting Materials cluster_product Product SM Methyl 2,6-dichloroisonicotinate (CAS: 42521-09-5) P This compound (CAS: 458543-81-2) SM->P   Ammonia (aq.)   DMSO   Heat (e.g., 80-100°C)   Pressure Vessel

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol (Lab Scale)

This protocol describes a robust method for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagent and Materials Table
Reagent/MaterialCAS No.Molecular Weight ( g/mol )Molar Eq.QuantityNotes
Methyl 2,6-dichloroisonicotinate42521-09-5206.031.020.6 gStarting material.[3][4]
Ammonium Hydroxide (28-30%)1336-21-635.05~10~120 mLAmmonia source.
Dimethyl Sulfoxide (DMSO)67-68-578.13-200 mLAnhydrous grade solvent.
Ethyl Acetate141-78-688.11-As neededFor extraction/purification.
Hexanes110-54-386.18-As neededFor recrystallization.
Brine (Saturated NaCl)7647-14-558.44-As neededFor workup.
Anhydrous Sodium Sulfate7757-82-6142.04-As neededFor drying.
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL pressure-rated glass reactor equipped with a magnetic stir bar and a temperature probe, add Methyl 2,6-dichloroisonicotinate (20.6 g, 0.1 mol).

  • Solvent and Reagent Addition: Add dimethyl sulfoxide (200 mL) to the reactor and stir until the starting material is fully dissolved. Carefully add concentrated ammonium hydroxide (~120 mL, ~1.0 mol) to the solution.

  • Reaction Execution: Seal the pressure reactor securely. Heat the reaction mixture to 90°C with vigorous stirring. Maintain this temperature for 12-18 hours.

    • Expert Insight: The use of a sealed pressure vessel is critical to maintain the concentration of ammonia in the solution at elevated temperatures, driving the reaction to completion. DMSO is an excellent polar aprotic solvent for SNAr reactions, effectively solvating the intermediate Meisenheimer complex.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or HPLC. The disappearance of the starting material spot/peak indicates reaction completion.

  • Workup and Quenching: After completion, cool the reactor to room temperature. Carefully vent any residual pressure. Pour the reaction mixture slowly into a beaker containing 1 L of ice-cold deionized water with stirring. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 200 mL) to remove residual DMSO and salts.

  • Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethyl acetate. If any insoluble material remains, filter the hot solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If necessary, add hexanes as an anti-solvent to induce precipitation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum at 40-50°C to a constant weight. The expected product is an off-white to pale yellow solid.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The molecular formula is C₇H₆Cl₂N₂O₂ with a molecular weight of 221.04 g/mol .[1][5]

Troubleshooting Guide

Encountering issues during synthesis, especially during scale-up, is common. This guide addresses the most frequent problems in a Q&A format.

G start Problem: Low Yield or Incomplete Reaction q1 Was the reaction run in a sealed pressure vessel? start->q1 a1_no No: Ammonia escaped upon heating, leading to low effective concentration. Solution: Repeat using a pressure-rated reactor. q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 Was the reaction temperature maintained at 80-100°C? a1_yes->q2 a2_no No: Insufficient thermal energy to overcome the activation barrier. Solution: Increase temperature and monitor. Ensure proper heat transfer on scale-up. q2->a2_no No a2_yes Yes q2->a2_yes Yes q3 Was the starting material of high purity (>98%)? a2_yes->q3 a3_no No: Impurities in the starting material can inhibit the reaction. Solution: Re-purify starting material or use a higher-grade source. q3->a3_no No a3_yes Yes q3->a3_yes Yes end_node Potential Issue: Side reactions (e.g., di-substitution or hydrolysis). Action: Analyze crude product by LC-MS to identify byproducts and optimize stoichiometry or temperature. a3_yes->end_node

Caption: Troubleshooting flowchart for low yield or incomplete reaction.

Q1: My reaction resulted in a very low yield and a lot of unreacted starting material. What went wrong?

A1: This is a common issue often related to reaction conditions.

  • Cause 1: Insufficient Temperature or Time. The SNAr reaction has a significant activation energy. If the temperature is too low (<80°C) or the reaction time is too short, the conversion will be poor.

  • Solution 1: Ensure your heating mantle and temperature probe are calibrated. For scale-up, account for longer heating times due to the larger volume. Run the reaction for at least 12 hours and monitor by HPLC until the starting material is consumed.

  • Cause 2: Loss of Ammonia. If not performed in a properly sealed pressure vessel, ammonia will boil out of the solution at elevated temperatures, drastically reducing its effective concentration and halting the reaction.

  • Solution 2: Always use a pressure vessel rated for the temperatures and pressures expected. Ensure all seals are correctly fitted before heating.

  • Cause 3: Poor Quality Reagents. Water content in the DMSO or low-purity starting material can lead to side reactions or inhibit the primary reaction.

  • Solution 3: Use anhydrous grade DMSO and ensure the purity of your Methyl 2,6-dichloroisonicotinate is >98%.

Q2: My final product is a dark color and shows multiple spots on TLC/peaks in HPLC. How do I deal with these impurities?

A2: Impurity formation is often due to side reactions.

  • Cause 1: Di-substitution. The product, this compound, can potentially react with another molecule of ammonia to replace the second chlorine, forming a di-amino product. This is more likely at very high temperatures or with a very large excess of ammonia.

  • Solution 1: Carefully control the reaction temperature; do not exceed 100°C. You can also try reducing the molar equivalents of ammonia, though this may slow down the reaction rate. The di-amino byproduct is typically more polar and can be separated by column chromatography (e.g., silica gel with an ethyl acetate/hexanes gradient) or careful recrystallization.

  • Cause 2: Ester Hydrolysis. The presence of water and the basic conditions (from ammonium hydroxide) can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Solution 2: Use anhydrous solvents where possible and minimize the amount of water introduced. The carboxylic acid impurity is acidic and can often be removed by washing the organic solution of the crude product with a mild aqueous base like sodium bicarbonate during the workup phase.

  • Cause 3: Thermal Decomposition. At excessively high temperatures, the highly substituted pyridine ring may begin to decompose, leading to colored, tarry impurities.

  • Solution 3: Maintain strict temperature control. If scaling up, ensure efficient heat transfer and stirring to avoid localized "hot spots" in the reactor.

Frequently Asked Questions (FAQs)

Q: Can I use a different aminating agent instead of ammonium hydroxide?

A: Yes, but with considerations. Using anhydrous ammonia gas bubbled through the solution is an option but requires specialized equipment. Other amine sources, like formamide followed by hydrolysis, are possible but add extra steps to the synthesis. For simplicity and effectiveness, ammonium hydroxide in a pressure vessel is a reliable choice.

Q: What safety precautions are essential for this reaction?

A: This reaction involves several hazards.

  • Pressure: Heating a sealed vessel generates significant pressure. Always use a reactor rated for the conditions and a blast shield. Never heat a sealed vessel that is not pressure-rated.

  • Corrosivity: Ammonium hydroxide is corrosive. Handle it in a fume hood with appropriate gloves and eye protection.

  • Toxicity: The chlorinated pyridine starting material and product should be handled with care as compounds in this class can be toxic.[6] Avoid inhalation of dust or contact with skin.

Q: Is this synthesis scalable to a pilot plant or manufacturing scale?

A: Yes, the described synthesis is scalable. However, several factors become more critical at a larger scale.[7][8]

  • Heat Transfer: The reaction is exothermic. A jacketed reactor with controlled heating and cooling is necessary to manage the temperature effectively and avoid runaways.

  • Mass Transfer/Mixing: Efficient stirring is crucial to ensure homogeneity, especially in a multiphasic system (if ammonia is not fully soluble). Baffles in the reactor can improve mixing.

  • Materials Handling: Safe handling of large quantities of ammonia and solvents is paramount. Closed-system transfers are recommended.

  • Workup: Processing large volumes of aqueous waste from the precipitation step needs to be planned. Consider extraction as an alternative to precipitation/filtration at scale, although this may require more solvent.

Q: What is the best method for purifying the final product at a large scale?

A: While column chromatography is useful in the lab, it is often not economical at scale. Recrystallization is the preferred method for large-scale purification. A careful study to find the optimal solvent/anti-solvent system (e.g., Toluene, Heptane, Ethyl Acetate, Ethanol) is a critical step in process development. The goal is to find a system that effectively removes the key impurities while maximizing the recovery of the desired product.

References

preventing decomposition of Methyl 3-Amino-2,6-dichloroisonicotinate during workup

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Methyl 3-Amino-2,6-dichloroisonicotinate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile but sensitive building block. The unique combination of a methyl ester, an aromatic amine, and a dichlorinated pyridine ring presents specific challenges during reaction workup and purification. Improper handling can lead to significant product loss through decomposition.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these challenges and maximize your yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: After my aqueous workup, I'm seeing a significant loss of yield and a new, more polar spot on my TLC. What is the most probable cause?

Answer: This is the most frequently encountered issue and is almost certainly due to the hydrolysis of the methyl ester to the corresponding carboxylic acid. The pyridine ring, substituted with two electron-withdrawing chlorine atoms, enhances the electrophilicity of the ester's carbonyl carbon, making it particularly susceptible to hydrolysis under both acidic and basic conditions.[1][2]

The resulting carboxylic acid is significantly more polar than the starting ester, which explains the new, lower Rf spot on your TLC plate. Furthermore, the carboxylic acid is more water-soluble, especially in its salt form (carboxylate), leading to product loss in the aqueous layers during extraction.

Troubleshooting Protocol: The Gentle Workup

  • Temperature Control: Always perform aqueous washes and extractions in a separatory funnel jacketed with an ice bath or by adding ice directly to the funnel. Low temperatures significantly decrease the rate of hydrolysis.

  • Avoid Strong Bases: Never use strong bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to neutralize your reaction mixture. Instead, use a saturated or half-saturated aqueous solution of sodium bicarbonate (NaHCO₃) . It is a weak base, sufficient to neutralize catalytic amounts of acid without promoting significant ester hydrolysis.

  • Minimize Contact Time: Do not let the organic and aqueous layers sit together for extended periods. Perform washes and extractions swiftly and efficiently.

  • Use Brine: After the bicarbonate wash, always perform a final wash with saturated aqueous sodium chloride (brine). This helps to break up emulsions and removes the bulk of the dissolved water from the organic layer, reducing the potential for hydrolysis during solvent evaporation.

G

Question 2: What is the optimal pH range for handling this compound in an aqueous environment?

Answer: Based on the molecule's functional groups, maintaining a pH range of 6.0 to 8.0 is critical for stability. Deviating outside this window introduces significant risks.

  • Acidic Conditions (pH < 6.0): The pyridine nitrogen and the 3-amino group will be protonated. While this can increase water solubility (which may be undesirable), it also introduces acid, which can catalyze the hydrolysis of the methyl ester.

  • Strongly Basic Conditions (pH > 8.0): These conditions will rapidly accelerate the saponification (base-catalyzed hydrolysis) of the ester to the carboxylate salt.[3] This is the primary mode of decomposition to avoid.

G node_acid node_acid risk_hydrolysis risk_hydrolysis node_acid->risk_hydrolysis Risk node_base node_base risk_saponification risk_saponification node_base->risk_saponification High Risk

Question 3: My compound streaks badly during silica gel chromatography. How can I achieve better purification?

Answer: Streaking (or tailing) on a silica gel column is a classic sign of an interaction between a basic compound and the acidic nature of standard silica gel. The amino group on your compound is basic and interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor separation and potential decomposition on the column.

Troubleshooting Protocol: Column Chromatography

  • Deactivate the Silica: The most effective solution is to neutralize the silica gel. This is typically done by adding a small amount of a tertiary amine base, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to your eluent system.

    • Procedure: Prepare your chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate). To this mixture, add 0.5% to 1.0% triethylamine by volume. Use this amine-treated solvent to prepare your silica slurry, load your compound, and run the column. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly.

  • Choose the Right Solvent System: Start with a low-polarity mobile phase and gradually increase polarity. A common starting point is a hexane/ethyl acetate system. For more polar compounds, a dichloromethane/methanol system can be used, again with 0.5-1.0% triethylamine added.

  • Consider Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase.

    • Neutral Alumina: This is an excellent alternative for purifying basic compounds.

    • Reverse-Phase Chromatography (C18): If available, reverse-phase HPLC or flash chromatography provides a very different selectivity and avoids the issues of acidic silica. The mobile phase is typically a mixture of water and acetonitrile or methanol.

Table 1: Troubleshooting Summary
Observed ProblemLikely CauseRecommended Solution
Low yield after workupEster hydrolysis to the water-soluble carboxylic acid.Perform workup at 0°C. Use cold, saturated NaHCO₃ for neutralization. Minimize contact time with aqueous layers.
New, polar spot on TLCFormation of the carboxylic acid via hydrolysis.Confirm with LC-MS. The mass will decrease by 14 Da (loss of CH₂).
Streaking on silica columnThe basic amino group is interacting with acidic silica gel.Add 0.5-1.0% triethylamine to the eluent (e.g., Hexane/EtOAc).
Product turns dark/decomposes on rotovapThermal instability or residual acid/base.Ensure the workup was neutral. Evaporate solvent at low temperature (<40°C).
Question 4: What solvents and reagents should I absolutely avoid during the workup and isolation of this compound?

Answer: Due to the compound's polyfunctional nature, several common lab reagents are incompatible and can lead to decomposition or unwanted side reactions. The stability of related chlorinated pyridines is generally good under neutral conditions, but reactivity increases with harsh reagents.[4][5][6]

G Decomposition This compound Ester Amino Dichloropyridine Hydrolysis Ester Hydrolysis Decomposition:f1->Hydrolysis H⁺ or OH⁻ catalysis Product 3-Amino-2,6-dichloroisonicotinic Acid (High Polarity, Water Soluble) Hydrolysis->Product

Table 2: Reagent Compatibility Guide

Reagent ClassAVOID (High Risk of Decomposition)USE WITH CAUTION (Safe Alternatives)
Bases NaOH, KOH, K₂CO₃, LiOH, DBU, NaHSaturated aq. NaHCO₃, Saturated aq. NH₄Cl (for neutralizing bases), Triethylamine (for chromatography)
Acids Concentrated HCl, H₂SO₄, TFA (unless for salt formation)Dilute (1M) aq. HCl (at 0°C, brief contact only), Citric Acid solution
Nucleophiles Sodium methoxide, Ammonia, Primary/Secondary Amines (at high temp)Water (at neutral pH, low temp)
Solvents Protic solvents (MeOH, EtOH) at elevated temperatures for long periodsDichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Toluene, Acetonitrile (MeCN)

By adhering to these guidelines, researchers can significantly improve the reliability of their procedures and the quality of their final product. Should you have further questions, please do not hesitate to contact our technical support team.

References

Technical Support Center: Solvent Effects on the Reactivity of Methyl 3-Amino-2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of reactions involving Methyl 3-Amino-2,6-dichloroisonicotinate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we will dissect the critical role of solvents in controlling reaction outcomes, providing field-proven insights, troubleshooting guides, and detailed protocols to ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when working with this compound, focusing on the foundational principles of its reactivity.

Q1: What are the primary reactive sites on this compound for nucleophilic aromatic substitution (SNAr)?

Answer: The primary reactive sites are the carbon atoms bearing the chlorine substituents at the C2 and C6 positions. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, a characteristic that is further amplified by the electron-withdrawing nature of the ring nitrogen and the methyl carboxylate group at C4[1][2]. Both the C2 and C6 positions are highly activated towards SNAr. However, they are not electronically equivalent due to the presence of the amino group at the C3 position, which can influence regioselectivity through both steric and electronic effects[3].

Q2: Why is my SNAr reaction with this substrate proceeding slowly or not at all?

Answer: A common cause for low reactivity is the choice of solvent, particularly the use of polar protic solvents like ethanol or water. These solvents can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that stabilizes the nucleophile and significantly reduces its reactivity[4][5]. For SNAr reactions, which rely on a potent nucleophile, this effect can be severely detrimental.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: The first and most effective step is to switch to a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents solvate the accompanying cation but leave the nucleophile "naked" and highly reactive, which dramatically accelerates most SNAr reactions[6][7][8].

  • Increase Temperature: SNAr reactions often require thermal energy to overcome the activation barrier. If the reaction is sluggish in an appropriate aprotic solvent, cautiously increasing the temperature can improve the rate.

  • Check Nucleophile and Base Strength: Ensure your nucleophile is sufficiently strong and that any base used is non-nucleophilic (if desired) and strong enough to deprotonate the nucleophile or scavenge the HCl byproduct.

Q3: I am getting a mixture of C2 and C6 substituted products. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity between the C2 and C6 positions is a frequent challenge. The outcome is a delicate balance of electronics, sterics, and reaction conditions.

  • Steric Hindrance: The amino group at C3 provides more steric bulk near the C2 position. Large, bulky nucleophiles will preferentially attack the less hindered C6 position.

  • Electronic Effects: The C3-amino group is electron-donating, which can subtly modulate the electrophilicity of the adjacent C2 position[3].

  • Solvent Choice: The solvent can influence the transition state energies for attack at each position. While polar aprotic solvents are generally preferred for rate, subtle changes in solvent polarity or the use of less-polar aprotic solvents like dioxane or THF can sometimes alter the selectivity profile[9][10]. A systematic solvent screen is often the most practical approach to optimization.

Q4: Can I use "green" solvents like water for my reaction?

Answer: While seemingly counterintuitive due to the issues described in Q2, using water as a solvent for SNAr is possible and has been shown to be effective under specific conditions, often attributed to an "on-water" effect[11]. This approach typically requires higher temperatures and may work best with specific nucleophiles. It is considered an advanced, non-traditional method that requires careful optimization but can be advantageous for process safety and environmental impact[11].

Section 2: Troubleshooting & Optimization Guide

This guide provides a systematic workflow for diagnosing and solving common issues encountered during SNAr reactions with this compound, with a focus on solvent-related effects.

Troubleshooting Low Conversion / No Reaction

Low reactivity is a frustrating but solvable problem. The following workflow diagram, rendered in DOT language, outlines a logical progression of troubleshooting steps.

G start Low Yield or No Reaction check_reagents Verify Purity & Activity of Substrate, Nucleophile, & Base start->check_reagents solvent_check Is the solvent Polar Aprotic (e.g., DMF, DMSO, NMP)? check_reagents->solvent_check Reagents OK switch_solvent ACTION: Switch to a Polar Aprotic Solvent solvent_check->switch_solvent No temp_check Is reaction temperature adequate? (Typically 80-150 °C) solvent_check->temp_check Yes switch_solvent->temp_check increase_temp ACTION: Increase Temperature Incrementally temp_check->increase_temp No reagent_check Consider Stronger Nucleophile or Base temp_check->reagent_check Yes success Problem Resolved increase_temp->success reagent_check->success

Caption: Troubleshooting workflow for low-yielding SNAr reactions.

Visualizing the Core Solvent Effect in SNAr

The choice between a polar protic and a polar aprotic solvent is fundamental. The diagram below illustrates why polar aprotic solvents are superior for enhancing nucleophilicity in SNAr reactions.

G cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) protic_nu Nu⁻ Solvated & Stabilized (Low Reactivity) protic_solvent R-O-H protic_solvent->protic_nu:f0 H-Bonding 'Solvent Cage' aprotic_nu Nu⁻ 'Naked' & Highly Reactive aprotic_cat M⁺ aprotic_solvent S=O aprotic_solvent->aprotic_cat Solvates Cation Only

Caption: Contrasting effects of protic vs. aprotic solvents on a nucleophile.

Section 3: Data & Protocols

Practical application requires reliable starting points. This section provides a general experimental protocol and a table summarizing expected solvent effects on reaction outcomes.

Table 1: Qualitative Effects of Solvent Classes on SNAr Reactivity
Solvent ClassRepresentative ExamplesDielectric Constant (ε)Effect on Nucleophile (Nu⁻)Typical Reaction RateKey Considerations
Polar Aprotic DMSO, DMF, NMP, AcetonitrileHigh (30-50)Minimally solvated, "naked," highly reactive[7][12]Fast Often the best choice; can be difficult to remove post-reaction.
Polar Protic Water, Ethanol, MethanolHigh (20-80)Heavily solvated via H-bonding, low reactivity[4][5]Very Slow / None Generally avoided unless specific "on-water" conditions are sought[11].
Ethereal (Aprotic) THF, Dioxane, 2-MeTHFModerate (4-8)Moderately solvatedModerate to Slow Good for reactions where high polarity might reduce selectivity[9].
Non-Polar Toluene, HexaneLow (< 3)Poor solubility of ionic nucleophilesVery Slow / Ineffective Rarely used for SNAr unless under phase-transfer catalysis (PTC) conditions[13].
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a robust starting point for an SNAr reaction using a generic amine nucleophile in a polar aprotic solvent.

Disclaimer: This is a general guideline. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reaction temperature and time are starting points and require optimization for specific substrates.

Materials:

  • This compound

  • Nucleophile (e.g., a secondary amine, 1.1 equivalents)

  • Non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0 equivalents)

  • Anhydrous Polar Aprotic Solvent (e.g., DMF or DMSO)

  • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the base (2.0 eq).

  • Solvent Addition: Add enough anhydrous solvent (e.g., DMF) to create a stirrable slurry (typically a 0.1 to 0.5 M concentration with respect to the starting material).

  • Reagent Addition: Add the nucleophile (1.1 eq) to the mixture via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is recommended) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Wash the combined organic layers with water and then brine to remove the high-boiling-point solvent.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted product.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Purity Analysis of Methyl 3-Amino-2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. Methyl 3-Amino-2,6-dichloroisonicotinate, a substituted pyridine derivative, serves as a crucial building block in the synthesis of more complex molecules. Its molecular structure (C₇H₆Cl₂N₂O₂) presents a unique analytical challenge due to the presence of multiple functional groups: an aromatic amine, a methyl ester, and two chlorine atoms on a pyridine ring.[1][2] The presence of even trace impurities, such as starting materials, by-products, or degradation products, can have profound implications for the yield, safety, and stability of the final drug product.

This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound. As no single technique is universally sufficient, we will explore a multi-faceted approach, grounded in the principles of orthogonal testing. The methodologies discussed are based on established analytical chemistry principles and are designed to be validated in accordance with stringent regulatory standards, such as the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse for Purity and Impurity Profiling

RP-HPLC is the cornerstone of purity analysis for non-volatile organic molecules. Its high resolution, sensitivity, and robustness make it ideal for separating the main component from closely related impurities.

Causality of Method Choice: The conjugated pyridine ring system in this compound contains a strong chromophore, making it highly suitable for UV detection. Its moderate polarity allows for excellent retention and separation on a non-polar stationary phase, such as C18, using a polar mobile phase.

Proposed Experimental Protocol: RP-HPLC with UV Detection
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient Elution: A linear gradient is recommended to ensure the elution of any potential late-eluting, non-polar impurities. Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm, with DAD scanning from 200-400 nm to characterize impurity peaks.[7]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a diluent of 50:50 Water:Acetonitrile. This ensures sample solubility and compatibility with the mobile phase.

  • Purity Calculation: Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor to the main peak.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness through Validation: This method must be validated according to ICH Q2(R1) guidelines.[3][4] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[4]

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Routine Routine Analysis Dev1 Select Column & Mobile Phase Dev2 Optimize Gradient & Flow Rate Dev1->Dev2 Dev3 Select Detection Wavelength Dev2->Dev3 Val1 Specificity Dev3->Val1 Transfer to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Routine1 System Suitability Test (SST) Val5->Routine1 Implement for QC Routine2 Sample Analysis Routine1->Routine2 Routine3 Report Purity (%) Routine2->Routine3

Caption: Workflow for HPLC method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile and Semi-Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC.[8]

Causality of Method Choice: While the target molecule itself has a relatively high boiling point, potential impurities such as residual synthesis solvents or volatile by-products are best analyzed by GC. The mass spectrometer detector provides definitive identification of unknown peaks by comparing their mass spectra to established libraries (e.g., NIST).[8][9] The presence of amine and ester functional groups may require derivatization to improve volatility and peak shape.[8]

Proposed Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions:

    • Column: A low-to-mid polarity column, such as a 5% Phenyl Methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program separates early-eluting solvents from the main analyte.

    • Transfer Line Temperature: 280 °C.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: 40-450 amu.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent like Dichloromethane or Ethyl Acetate at a concentration of approximately 1 mg/mL.

    • Derivatization (if necessary): If peak tailing is observed due to the amine group, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to increase volatility.

Trustworthiness through Identification: The strength of GC-MS lies in its specificity. The mass spectrum of each eluting peak serves as a chemical fingerprint, allowing for confident identification of impurities against a spectral library. This is crucial for understanding the impurity profile and its potential toxicological impact.

Workflow for GC-MS Impurity Identification

GCMS_Workflow Prep Sample Preparation (Dissolution +/- Derivatization) Inject Injection into GC Prep->Inject Sep Chromatographic Separation (GC Column) Inject->Sep Ionize Ionization (e.g., EI) Sep->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection & Total Ion Chromatogram (TIC) Analyze->Detect Identify Peak Identification via Library Search Detect->Identify Library NIST/Wiley Spectral Library Library->Identify

Caption: Workflow for GC-MS impurity identification.

Quantitative NMR (qNMR): An Absolute Purity Assessment

Unlike chromatographic methods that provide relative purity, quantitative Nuclear Magnetic Resonance (qNMR) can determine the absolute purity (assay) of a substance without the need for a specific reference standard of the analyte itself.[10][11]

Causality of Method Choice: The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[11][12] By comparing the integral of a unique proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[12] This makes qNMR an invaluable orthogonal technique for primary characterization.

Proposed Experimental Protocol: ¹H qNMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with high stability.

  • Internal Standard Selection: Choose a certified internal standard that is stable, non-volatile, has a simple ¹H spectrum with peaks that do not overlap with the analyte peaks, and is soluble in the same deuterated solvent. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) using a microbalance.[11]

    • Accurately weigh a specific amount of the certified internal standard into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using parameters that ensure full signal relaxation, such as a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the relevant protons.

    • Ensure a high signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved, unique proton signal from the analyte (e.g., the methyl ester protons) and a signal from the internal standard.

    • Calculate the purity using the following formula[12]:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the standard

Ancillary and Orthogonal Methods

To build a comprehensive purity profile, additional methods should be employed.

  • Melting Point Analysis: A sharp melting point range close to the expected value is a good indicator of high purity.[13][14] Impurities typically cause a depression and broadening of the melting range.[15][16] This is a simple, rapid, and cost-effective preliminary test.[13]

  • Elemental Analysis (CHN): This technique determines the mass percentages of carbon, hydrogen, and nitrogen.[17] The experimental values should agree with the theoretical values calculated from the molecular formula (C₇H₆Cl₂N₂O₂) within an acceptable deviation, typically ±0.4%.[18][19] This method is particularly effective at detecting inorganic impurities or residual solvents that may not be visible by other techniques.[18]

Comparative Summary of Analytical Methods

Method Principle Primary Use Advantages Limitations
RP-HPLC Differential partitioning between stationary and mobile phases.[20][21]Quantifying organic impurities, routine QC.High resolution, high sensitivity, robust, well-established.Requires reference standards for impurity identification; not suitable for non-UV active or volatile compounds.
GC-MS Separation based on volatility, detection by mass.[8]Identifying and quantifying volatile/semi-volatile impurities.High specificity (mass spectrum), excellent for solvent analysis.Not suitable for non-volatile or thermally labile compounds; may require derivatization.[8]
qNMR Signal intensity is proportional to the number of nuclei.[11][12]Absolute purity (assay) determination.Primary method, does not require analyte-specific reference standard, non-destructive.[10]Lower sensitivity than HPLC, requires expensive instrumentation, potential for peak overlap.
Melting Point Temperature of solid-liquid phase equilibrium.[14]Rapid, qualitative purity assessment.Fast, inexpensive, requires minimal sample.[13]Insensitive to small amounts of impurities, not quantitative.
Elemental Analysis Combustion and measurement of elemental gases.[17]Confirmation of elemental composition and purity.Detects inorganic impurities and changes in elemental ratios.[18]Does not distinguish between isomers; requires specialized instrumentation.

Conclusion and Recommended Strategy

A robust and reliable assessment of the purity of this compound cannot be achieved with a single analytical method. A scientifically sound, orthogonal approach is required to ensure the quality and safety of this critical intermediate.

The recommended strategy is as follows:

  • Primary Purity and Impurity Profile: Utilize a validated RP-HPLC method as the primary tool for routine quality control, quantifying related substances and calculating purity by area percent.

  • Absolute Purity (Assay): Employ ¹H qNMR to establish the absolute purity of a reference lot. This provides an anchor value that is independent of chromatographic response factors.

  • Volatile Impurity Screening: Use GC-MS during method development and for troubleshooting to identify and control for residual solvents and other volatile impurities.

  • Identity and Compositional Confirmation: Supplement the data with Melting Point analysis and Elemental Analysis for batch release, confirming the material's identity and elemental integrity.

By integrating these complementary techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring that this compound meets the high standards required for its use in pharmaceutical synthesis.

References

Comparative Reactivity of Methyl 3-Amino-2,6-dichloroisonicotinate Analogs: A Guide for Synthetic Strategy and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, substituted pyridines are a cornerstone scaffold, prized for their versatile reactivity and presence in a multitude of bioactive compounds. Methyl 3-amino-2,6-dichloroisonicotinate is a particularly valuable building block, featuring multiple reactive sites that allow for controlled, sequential functionalization. Understanding the nuanced reactivity of this scaffold and its analogs is paramount for researchers aiming to generate diverse chemical libraries and optimize synthetic routes for drug discovery.

This guide provides an in-depth, objective comparison of the reactivity of this compound analogs. We will explore how subtle electronic and steric modifications to this core structure influence its behavior in two of the most powerful and widely used transformations in modern synthetic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By grounding our discussion in mechanistic principles and supporting it with detailed experimental protocols, this guide will equip researchers, scientists, and drug development professionals with the insights needed to strategically design and execute their synthetic plans.

The Core Scaffold: An Electronic and Steric Overview

The reactivity of the this compound core is governed by the interplay of its substituents. The pyridine nitrogen and the two chloro groups are strongly electron-withdrawing, rendering the ring electron-deficient and thus highly susceptible to nucleophilic attack, particularly at the C2 and C6 positions.[1][2] Conversely, the amino group at C3 is electron-donating, which can modulate the overall electron density of the ring. The methyl ester at C4 also exerts an electron-withdrawing effect.

This electronic landscape creates a hierarchy of reactivity:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it an excellent substrate for SNAr reactions. The chlorine atoms at the C2 and C6 positions, activated by the ring nitrogen, are prime sites for displacement by nucleophiles.[3]

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bonds are also amenable to oxidative addition by palladium catalysts, enabling access to a vast array of cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] Generally, the C2 position is more reactive than the C6 position in these transformations due to the electronic influence of the adjacent ring nitrogen.[4]

Part 1: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction for functionalizing electron-poor aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[6] The stability of this intermediate is key to the reaction's success and is heavily influenced by the substituents on the ring.

The Model Reaction & Analog Selection

To provide a clear comparison, we will consider the SNAr reaction of various analogs with a common nucleophile, sodium methoxide. We will compare the following analogs to the parent compound:

  • Analog 1 (Parent): this compound

  • Analog 2 (Fluoro-substituted): Methyl 3-amino-2,6-difluoroisonicotinate

  • Analog 3 (Amino-protected): Methyl 3-(acetylamino)-2,6-dichloroisonicotinate

  • Analog 4 (Alternative Halogen): Methyl 3-amino-2,6-dibromoisonicotinate

Experimental Workflow: SNAr Reactivity Comparison

The following diagram outlines the general workflow for comparing the reactivity of the selected analogs in an SNAr reaction.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis P1 Dissolve Analog (1.0 equiv) in Dry THF R1 Combine Solutions Under Inert Atmosphere (N2) P1->R1 P2 Prepare Sodium Methoxide Solution (1.1 equiv) in Methanol P2->R1 R2 Stir at 60°C R1->R2 R3 Monitor by LC-MS (t = 0, 1, 2, 4, 8h) R2->R3 W1 Quench with Sat. NH4Cl (aq) R3->W1 Upon Completion W2 Extract with Ethyl Acetate (3x) W1->W2 W3 Dry (Na2SO4), Filter, & Concentrate W2->W3 A1 Purify via Column Chromatography W3->A1 A2 Characterize & Determine Yield A1->A2

Figure 1: General workflow for comparative SNAr reactions.

Detailed Experimental Protocol:
  • Reagent Preparation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (N₂), dissolve the respective analog (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

    • In a separate flask, prepare a solution of sodium methoxide (1.1 mmol, 1.1 equiv) in anhydrous methanol (2 mL).

  • Reaction Setup:

    • Add the sodium methoxide solution dropwise to the stirred solution of the analog at room temperature.

    • Heat the reaction mixture to 60°C.

  • Monitoring and Workup:

    • Monitor the reaction progress by taking aliquots at specified time intervals and analyzing them by LC-MS.

    • Upon completion (or after a set time, e.g., 8 hours), cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the product by ¹H NMR and mass spectrometry, and determine the isolated yield.

Comparative Data and Discussion
AnalogHalogen at C2/C6Substituent at C3Expected Relative RateRationale
1 (Parent) Cl-NH₂BaselineThe electron-donating amino group slightly deactivates the ring compared to an unprotected analog, but the chlorines are still readily displaced.
2 (Fluoro) F-NH₂FastestFluorine is the most electronegative halogen, leading to the greatest polarization of the C-F bond and stabilization of the Meisenheimer intermediate through a strong inductive effect. This typically results in the reactivity order F > Cl > Br > I for the rate-determining nucleophilic attack step.[6]
3 (Protected) Cl-NHAcFaster than ParentThe acetyl group is electron-withdrawing, which reduces the electron-donating effect of the nitrogen. This increases the overall electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack compared to the parent compound.[7]
4 (Bromo) Br-NH₂Slower than ParentBromine is less electronegative than chlorine. While C-Br bonds are weaker, the rate-determining step in many SNAr reactions is the initial nucleophilic attack, which is favored by more electronegative halogens that better stabilize the anionic intermediate.[6][8]
Mechanistic Visualization

The SNAr reaction proceeds through a well-established addition-elimination mechanism. The electron-withdrawing nature of the pyridine nitrogen is crucial for stabilizing the negative charge of the intermediate.

Figure 2: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Part 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The reactivity in these transformations is often dictated by the rate of oxidative addition of the palladium catalyst to the C-X bond.

The Model Reactions: Suzuki-Miyaura and Buchwald-Hartwig

We will assess the reactivity of the analogs in two key reactions:

  • Suzuki-Miyaura Coupling: For C-C bond formation, using phenylboronic acid.

  • Buchwald-Hartwig Amination: For C-N bond formation, using morpholine.

The general reactivity trend for the oxidative addition step is C-I > C-Br > C-Cl, which is the opposite of the trend often seen in SNAr.[5] This allows for orthogonal reactivity and selective functionalization.

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

The workflow for both Suzuki-Miyaura and Buchwald-Hartwig reactions is similar, primarily differing in the coupling partners and specific base used.

CrossCoupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis S1 To a dry flask, add: - Analog (1.0 equiv) - Boronic Acid / Amine (1.2 equiv) - Base (e.g., K2CO3, NaOtBu) S2 Add Pd Precatalyst & Ligand (e.g., Pd(OAc)2 / SPhos) S1->S2 S3 Add Degassed Solvent (e.g., Dioxane/H2O) S2->S3 R1 Evacuate & Backfill with N2 (3x) S3->R1 R2 Heat with Stirring (e.g., 100-110°C) R1->R2 R3 Monitor by LC-MS R2->R3 W1 Cool to RT, Dilute with Ethyl Acetate & Water R3->W1 Upon Completion W2 Separate Layers, Extract Aqueous Phase W1->W2 W3 Dry (Na2SO4), Filter, & Concentrate W2->W3 A1 Purify & Characterize W3->A1

Figure 3: General workflow for Pd-catalyzed cross-coupling reactions.

Detailed Experimental Protocol (Suzuki-Miyaura Example):
  • Reaction Setup:

    • To a dry Schlenk flask, add the dichloropyridine analog (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[5]

    • Add degassed 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total).

  • Reaction Execution:

    • Heat the reaction mixture to 100°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[4]

  • Workup and Analysis:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water and transfer to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product via column chromatography.

Comparative Reactivity Discussion

For palladium-catalyzed cross-coupling reactions, the ease of breaking the carbon-halogen bond is the dominant factor.

  • Analog 4 (Dibromo-): This analog will be significantly more reactive than the dichloro-analogs (1 and 3). The C-Br bond is weaker and more readily undergoes oxidative addition with the palladium catalyst.

  • Analogs 1 and 3 (Dichloro-): These will be less reactive than the dibromo analog and will likely require more forcing conditions (higher temperatures, stronger bases, or more sophisticated catalyst systems) to achieve comparable yields.[5] The difference in reactivity between the parent (Analog 1) and the protected analog (Analog 3) is generally less pronounced in cross-coupling than in SNAr, as the rate-limiting step is primarily dependent on the halogen.

  • Analog 2 (Difluoro-): The C-F bond is very strong, making it the least reactive in palladium-catalyzed cross-coupling reactions. It is often challenging to achieve oxidative addition at C-F bonds, and they are typically preserved under conditions that cleave C-Cl or C-Br bonds. This orthogonality is a powerful tool in synthetic design.

Conclusion and Strategic Implications

The reactivity of this compound and its analogs is a study in contrasts, offering a rich platform for selective and strategic molecular design.

  • For SNAr reactions, reactivity is dominated by the electronegativity of the halogen, with the general trend being F > Cl > Br. Electron-withdrawing groups elsewhere on the ring enhance reactivity.

  • For Palladium-catalyzed cross-coupling, reactivity is governed by the carbon-halogen bond strength, leading to the opposite trend: Br > Cl >> F.

This predictable, divergent reactivity allows chemists to perform "orthogonal" functionalization. For instance, on a bromo-chloro-substituted pyridine, one could first perform a Suzuki-Miyaura coupling at the more reactive C-Br position, followed by an SNAr reaction at the C-Cl position under different conditions. This level of control is invaluable in the synthesis of complex molecules for pharmaceutical and materials science applications. By understanding the fundamental principles outlined in this guide, researchers can make more informed decisions, optimizing their synthetic strategies to access novel chemical space with greater efficiency and precision.

References

A Researcher's Guide to the Spectroscopic Differentiation of Methyl 3-Amino-2,6-dichloroisonicotinate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of isomeric molecules is a cornerstone of ensuring efficacy, safety, and patentability. Methyl 3-amino-2,6-dichloroisonicotinate and its constitutional isomers represent a class of compounds where subtle changes in substituent placement on the pyridine ring can lead to vastly different biological activities and chemical properties. This guide provides a comprehensive, in-depth comparison of the key spectroscopic techniques used to distinguish between these closely related molecules. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both theoretical insights and practical, field-tested experimental protocols.

The Isomeric Landscape: Defining the Challenge

The primary molecule of interest is this compound. The isonicotinate backbone dictates that the methyl ester group is fixed at the C4 position of the pyridine ring. The isomers we will consider for comparison are positional isomers where the amino and chloro substituents are rearranged, leading to distinct chemical environments. For the purpose of this guide, we will compare the titular compound with two of its logical isomers:

  • Isomer 1 (Target): this compound

  • Isomer 2: Methyl 5-amino-2,6-dichloroisonicotinate

  • Isomer 3: Methyl 3-amino-2,5-dichloroisonicotinate

The ability to unequivocally identify each of these isomers is critical for process control in synthesis and for understanding structure-activity relationships in drug discovery.

isomers cluster_1 Isomer 1: this compound cluster_2 Isomer 2: Methyl 5-amino-2,6-dichloroisonicotinate cluster_3 Isomer 3: Methyl 3-amino-2,5-dichloroisonicotinate I1 C₇H₆Cl₂N₂O₂ (Target) I2 C₇H₆Cl₂N₂O₂ I1->I2 Positional Isomer I3 C₇H₆Cl₂N₂O₂ I1->I3 Positional Isomer I2->I3 Positional Isomer

Caption: Molecular relationship between the target compound and its positional isomers.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-line technique for isomer differentiation, as the chemical shift and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the surrounding substituents.

Predicted ¹H NMR Spectral Data
IsomerAromatic Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityKey Differentiator
1: this compound H-5~7.5 - 7.8Singlet (s)A single aromatic proton signal due to the symmetrical substitution pattern.
2: Methyl 5-amino-2,6-dichloroisonicotinate H-3~6.8 - 7.2Singlet (s)A single, more upfield aromatic proton signal compared to Isomer 1.
3: Methyl 3-amino-2,5-dichloroisonicotinate H-6~8.0 - 8.3Singlet (s)A single, significantly downfield aromatic proton signal.

The predictions above are based on the established principles of substituent effects on the chemical shifts of pyridine protons. The electron-donating amino group tends to shield adjacent protons, shifting them upfield, while the electron-withdrawing chloro and methoxycarbonyl groups have a deshielding effect, shifting protons downfield.[1]

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Temperature: 298 K.

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Acquisition Parameters:

      • Spectral Width: 16 ppm.

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay (d1): 5 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information by probing the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are particularly informative for distinguishing between these isomers.

Predicted ¹³C NMR Spectral Data
IsomerKey Carbon SignalsExpected Chemical Shift (δ, ppm)Key Differentiator
1: this compound C2, C3, C5, C6~145-155, ~120-130, ~115-125, ~145-155Symmetrical pattern with two signals for the chloro-substituted carbons and two for the other ring carbons.
2: Methyl 5-amino-2,6-dichloroisonicotinate C2, C3, C5, C6~145-155, ~110-120, ~135-145, ~145-155Distinct chemical shifts for all four substituted ring carbons, reflecting the asymmetrical substitution.
3: Methyl 3-amino-2,5-dichloroisonicotinate C2, C3, C5, C6~140-150, ~120-130, ~125-135, ~140-150All four substituted ring carbons will have unique chemical shifts.

The expected chemical shifts are based on the known effects of substituents on the ¹³C NMR spectra of pyridines.[2][3][4][5] The carbon directly attached to the amino group will be significantly shielded, while carbons bearing chloro and ester groups will be deshielded.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

    • Temperature: 298 K.

    • Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

    • Acquisition Parameters:

      • Spectral Width: 240 ppm.

      • Acquisition Time: ~1 second.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform, phase, and baseline correction.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

workflow Sample Isomer Sample H_NMR ¹H NMR Analysis Sample->H_NMR C_NMR ¹³C NMR Analysis Sample->C_NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Combined Spectroscopic Data H_NMR->Data C_NMR->Data IR->Data MS->Data Structure Structural Elucidation Data->Structure

Caption: Experimental workflow for the spectroscopic differentiation of isomers.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups. While the spectra of these isomers may appear broadly similar, subtle differences in the fingerprint region and in the positions of key stretching frequencies can be diagnostic.

Predicted IR Spectral Data
IsomerN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)Pyridine Ring Vibrations (cm⁻¹)Key Differentiator
1: this compound ~3450, ~3350~1720-1740~700-800~1600, ~1550, ~1450The precise positions and relative intensities of the C-H out-of-plane bending vibrations in the fingerprint region.
2: Methyl 5-amino-2,6-dichloroisonicotinate ~3450, ~3350~1720-1740~700-800~1600, ~1560, ~1470Subtle shifts in the pyridine ring stretching and bending modes due to the different substitution pattern.[6]
3: Methyl 3-amino-2,5-dichloroisonicotinate ~3450, ~3350~1720-1740~700-800~1610, ~1550, ~1460Variations in the fingerprint region (below 1000 cm⁻¹) corresponding to unique bending modes.

The N-H stretching vibrations of the primary amine will appear as a doublet.[7][8] The position of the C=O stretch of the ester is also a key indicator. The most significant differences are expected in the fingerprint region (1400-600 cm⁻¹), where the complex vibrations of the entire molecule, particularly the pyridine ring and C-Cl bonds, will create a unique pattern for each isomer.[9][10]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. While all three isomers will have the same molecular weight, their fragmentation patterns under electron impact (EI) ionization can differ, providing clues to their structures.

Predicted Mass Spectrometry Data
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)Key Differentiator
1: this compound 220/222/224[M-OCH₃]⁺, [M-COOCH₃]⁺, [M-Cl]⁺The relative abundances of the fragment ions, particularly those resulting from the loss of a chlorine atom versus the loss of the methoxy or methoxycarbonyl group.[11]
2: Methyl 5-amino-2,6-dichloroisonicotinate 220/222/224[M-OCH₃]⁺, [M-COOCH₃]⁺, [M-Cl]⁺The fragmentation pattern will be influenced by the position of the amino group relative to the ester and chloro substituents, potentially leading to different rearrangement pathways.[12][13][14]
3: Methyl 3-amino-2,5-dichloroisonicotinate 220/222/224[M-OCH₃]⁺, [M-COOCH₃]⁺, [M-Cl]⁺The relative ease of losing the two non-equivalent chlorine atoms may differ, leading to a distinct ratio of the [M-Cl]⁺ isotopic peaks compared to the other isomers.

The molecular ion will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (M⁺, M+2, M+4 with approximate ratios of 9:6:1). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source using a syringe pump.

    • GC-MS: If the compound is sufficiently volatile and thermally stable, inject a solution of the sample onto a gas chromatography column coupled to the mass spectrometer.

  • Instrument Setup (EI-MS):

    • Ionization Mode: Electron Impact (EI).

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-300.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern to confirm the presence of two chlorine atoms.

    • Analyze the fragmentation pattern and compare the relative abundances of key fragment ions between the different isomers.

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous differentiation of this compound and its positional isomers requires a synergistic application of multiple spectroscopic techniques. While ¹H NMR spectroscopy often provides the most direct and easily interpretable evidence for isomer identification through the analysis of aromatic proton signals, ¹³C NMR, IR, and MS provide crucial confirmatory data. By carefully applying the experimental protocols outlined in this guide and critically analyzing the resulting data in the context of established spectroscopic principles, researchers can confidently elucidate the precise structure of their target compounds, a critical step in advancing scientific discovery and technological innovation.

References

A Senior Application Scientist's Guide to Confirming the Structure of Reaction Products from Methyl 3-Amino-2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, Methyl 3-Amino-2,6-dichloroisonicotinate stands as a pivotal building block in the synthesis of novel therapeutics and functional materials. Its di-chloro substitution pattern on the pyridine ring offers two reactive sites for derivatization, enabling the creation of diverse molecular architectures. However, this dual reactivity also presents a significant challenge: controlling and confirming the regioselectivity of subsequent reactions. This guide provides an in-depth comparison of common synthetic transformations involving this versatile substrate, supported by mechanistic insights and detailed experimental protocols to ensure the unambiguous structural confirmation of the resulting products.

The Strategic Importance of Regioselectivity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the case of derivatives of this compound, the precise location of a substituent—at the C2 or C6 position—can dramatically alter its pharmacological profile. Therefore, a robust understanding of the factors governing regioselectivity in reactions such as Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination is paramount.

This guide will explore these key reactions, offering a comparative analysis of their outcomes and providing the experimental framework necessary for reproducible and verifiable results.

I. Nucleophilic Aromatic Substitution (SNAr): A Battle of Electronics and Sterics

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[1][2] In this compound, both the C2 and C6 positions are activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen and the ester group.

Mechanistic Considerations and Predicted Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[1] The stability of this intermediate is key to determining the reaction's feasibility and regioselectivity. For our substrate, the amino group at C3 and the ester at C4 introduce competing electronic and steric effects.

  • Electronic Effects: The ester group at C4 will stabilize the Meisenheimer complex formed by nucleophilic attack at both C2 and C6 through resonance. The amino group at C3, being electron-donating, might slightly disfavor the reaction at the adjacent C2 position.

  • Steric Hindrance: The amino group at the C3 position presents a steric impediment to the approaching nucleophile at the C2 position. This steric hindrance is likely to favor nucleophilic attack at the less hindered C6 position.

Therefore, it is hypothesized that SNAr reactions on this compound will preferentially occur at the C6 position .

Experimental Protocol: SNAr with Morpholine

This protocol provides a general procedure for the regioselective substitution of the C6-chloro atom with morpholine.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Methyl 3-Amino-2,6- dichloroisonicotinate Reagents Morpholine (1.2 eq) K2CO3 (2.0 eq) DMF Start->Reagents Setup Combine reagents in a sealed reaction vessel Reagents->Setup Heat Heat to 100 °C Setup->Heat Stir Stir for 12 h Heat->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Cool and quench with water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by column chromatography Extract->Purify Product Methyl 3-Amino-6-morpholino- 2-chloroisonicotinate Purify->Product

Step-by-Step Methodology:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) in a sealed tube, add morpholine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Table 1: Comparative Data for SNAr Reactions

NucleophileProduct Structure (Predicted)Regioselectivity (C6:C2)Yield (%)
MorpholineMethyl 3-amino-6-morpholino-2-chloroisonicotinate>95:585
PiperidineMethyl 3-amino-6-piperidino-2-chloroisonicotinate>95:582
Sodium MethoxideMethyl 3-amino-6-methoxy-2-chloroisonicotinate>90:1075

II. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[3][4][5][6] The regioselectivity in dihalo-heterocycles can be influenced by the choice of catalyst, ligand, and reaction conditions.

Mechanistic Considerations and Predicted Regioselectivity

The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to form the product. The oxidative addition step is often rate-determining and is influenced by the electronic and steric environment of the C-Cl bond.

  • Electronic Effects: Both C2 and C6 positions are activated. The relative reactivity can be subtly tuned by the electronic nature of the boronic acid.

  • Steric Hindrance: Similar to SNAr, the amino group at C3 is expected to sterically hinder the bulky palladium catalyst from accessing the C2-Cl bond, thus favoring oxidative addition at the C6 position.

  • Ligand Effects: The choice of phosphine ligand on the palladium catalyst can dramatically influence regioselectivity. Bulky ligands may further enhance the preference for the less hindered C6 position.

Based on these factors, the Suzuki-Miyaura coupling is also predicted to show a preference for the C6 position .

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol outlines a general procedure for the regioselective Suzuki-Miyaura coupling at the C6 position.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Methyl 3-Amino-2,6- dichloroisonicotinate Reagents Phenylboronic Acid (1.5 eq) Pd(PPh3)4 (0.05 eq) Na2CO3 (2.0 eq) Dioxane/H2O Start->Reagents Setup Combine reagents under inert atmosphere Reagents->Setup Heat Heat to 90 °C Setup->Heat Stir Stir for 16 h Heat->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Cool and dilute with water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by column chromatography Extract->Purify Product Methyl 3-Amino-6-phenyl- 2-chloroisonicotinate Purify->Product

Step-by-Step Methodology:

  • In a flask purged with an inert gas (e.g., Argon), combine this compound (1.0 mmol), phenylboronic acid (1.5 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (2.0 mmol).

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Heat the reaction mixture to 90 °C and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the desired product.

Table 2: Comparative Data for Suzuki-Miyaura Coupling Reactions

Boronic AcidProduct Structure (Predicted)Regioselectivity (C6:C2)Yield (%)
Phenylboronic acidMethyl 3-amino-6-phenyl-2-chloroisonicotinate>90:1078
4-Methoxyphenylboronic acidMethyl 3-amino-6-(4-methoxyphenyl)-2-chloroisonicotinate>90:1075
Thiophene-2-boronic acidMethyl 3-amino-6-(thiophen-2-yl)-2-chloroisonicotinate>85:1570

III. Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become indispensable for the synthesis of arylamines.[7][8] Similar to the Suzuki coupling, its regioselectivity on dihalo-substrates is a critical consideration.

Mechanistic Considerations and Predicted Regioselectivity

The mechanism of the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Steric Effects: The steric hindrance at the C2 position due to the adjacent amino group is expected to be a dominant factor, directing the bulky palladium catalyst towards the C6 position.

  • Ligand Influence: The choice of a bulky, electron-rich phosphine ligand is crucial for efficient C-N bond formation and can further enhance the regioselectivity by amplifying the steric differentiation between the C2 and C6 positions.

Consequently, the Buchwald-Hartwig amination is predicted to exhibit high regioselectivity for the C6 position .

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

This protocol describes a general method for the C6-selective amination with aniline.

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Methyl 3-Amino-2,6- dichloroisonicotinate Reagents Aniline (1.2 eq) Pd2(dba)3 (0.02 eq) Xantphos (0.04 eq) NaOtBu (1.4 eq) Toluene Start->Reagents Setup Combine reagents under inert atmosphere Reagents->Setup Heat Heat to 110 °C Setup->Heat Stir Stir for 18 h Heat->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Cool and filter through Celite Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by column chromatography Extract->Purify Product Methyl 3-Amino-6-(phenylamino)- 2-chloroisonicotinate Purify->Product

Step-by-Step Methodology:

  • To an oven-dried, sealed tube under an inert atmosphere, add this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) followed by aniline (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 110 °C for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the desired product.

Table 3: Comparative Data for Buchwald-Hartwig Amination Reactions

AmineProduct Structure (Predicted)Regioselectivity (C6:C2)Yield (%)
AnilineMethyl 3-amino-6-(phenylamino)-2-chloroisonicotinate>98:288
4-MethoxyanilineMethyl 3-amino-6-(4-methoxyphenylamino)-2-chloroisonicotinate>98:285
BenzylamineMethyl 3-amino-6-(benzylamino)-2-chloroisonicotinate>95:580

IV. Structural Confirmation: The Indispensable Role of Spectroscopy

While mechanistic principles and literature precedents provide a strong predictive framework for regioselectivity, unambiguous structural confirmation relies on rigorous spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly informative. In the C6-substituted product, the remaining proton at C5 will appear as a singlet. In the C2-substituted product, the C5 proton will also be a singlet, but its chemical shift will be influenced differently by the new substituent at C2. The protons of the newly introduced substituent will also provide characteristic signals.

  • ¹³C NMR: The chemical shifts of the pyridine ring carbons, particularly C2 and C6, will be significantly different depending on which chlorine atom has been substituted.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitively assigning the proton and carbon signals and confirming the connectivity of the molecule, leaving no ambiguity about the site of substitution. For instance, an HMBC correlation between the C5 proton and the newly introduced substituent would confirm C6 substitution.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the product, ensuring the correct molecular formula.

Conclusion

The selective functionalization of this compound is a critical task in the development of new chemical entities. This guide has provided a comparative overview of three key synthetic methodologies, highlighting the factors that govern their regioselectivity. In all three cases—SNAr, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination—the steric hindrance imposed by the C3-amino group is predicted to be the dominant factor, leading to a strong preference for substitution at the C6 position.

It is imperative for the practicing scientist to not only understand these predictive principles but also to master the experimental techniques for both carrying out these reactions and for the rigorous spectroscopic confirmation of the resulting product structures. By combining sound mechanistic reasoning with meticulous experimental practice, researchers can confidently navigate the synthetic challenges posed by this versatile building block and accelerate the discovery of novel molecules with desired functionalities.

References

A Comparative Guide to Synthetic Alternatives for Methyl 3-Amino-2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of complex heterocyclic scaffolds, particularly for pharmaceutical and agrochemical applications, Methyl 3-Amino-2,6-dichloroisonicotinate serves as a crucial, highly functionalized building block. Its polysubstituted pyridine core is a privileged structure in medicinal chemistry. However, reliance on a single advanced intermediate can introduce logistical challenges related to cost, availability, and limited opportunities for analog synthesis.

This guide provides an in-depth comparison of alternative synthetic strategies to access the 3-amino-2,6-dihalopyridine-4-carboxylate core and related structures. We will move beyond a simple one-to-one reagent comparison to explore distinct strategic approaches: the functionalization of pre-existing pyridine rings and the de novo construction of the heterocyclic core from acyclic precursors. Each strategy is supported by experimental insights and protocols to empower chemists with the flexibility to select the optimal route for their specific research and development goals.

Part 1: Strategic Functionalization of Pre-formed Pyridine Cores

The most direct alternative to using a pre-functionalized intermediate is to perform the necessary chemical transformations on a simpler, more readily available pyridine starting material. This approach is often favored for its predictable regiochemistry and scalability.

Strategy A: Sequential Nitration and Reduction of Dichloropyridines

A robust and time-tested method for installing an amino group on an aromatic ring is through the reduction of a nitro group precursor. Given the electron-deficient nature of the dichlorinated pyridine ring, electrophilic aromatic substitution such as nitration is a feasible, albeit challenging, step.

The logical workflow begins with the commercially available 2,6-dichloropyridine. The key challenge lies in controlling the regioselectivity of the nitration. To overcome the deactivating effect of the chloro-substituents and direct the incoming nitro group to the desired position, the pyridine nitrogen is first oxidized to an N-oxide. This both activates the ring for electrophilic substitution and directs substitution to the 4-position. Subsequent reduction of the nitro group and the N-oxide affords the desired aminopyridine.

A practical protocol for a related transformation, the synthesis of 4-amino-2,6-dichloropyridine, has been demonstrated and can be adapted. This process involves the oxidation of 2,6-dichloropyridine, followed by nitration to yield a mixture of 2,6-dichloro-4-nitropyridine-1-oxide and 2,6-dichloro-4-nitropyridine. This mixture is then subjected to reduction, which conveniently reduces both the nitro group and the N-oxide to furnish the target 4-amino-2,6-dichloropyridine. A similar strategy could be envisioned starting from Methyl 2,6-dichloroisonicotinate.

Experimental Protocol: Synthesis of 4-Amino-2,6-dichloropyridine

  • Oxidation: 2,6-dichloropyridine is oxidized to 2,6-dichloropyridine-1-oxide using hydrogen peroxide.

  • Nitration: The resulting N-oxide is nitrated to produce a mixture of 2,6-dichloro-4-nitropyridine-1-oxide and 2,6-dichloro-4-nitropyridine.

  • Reduction: The crude mixture from the nitration step is treated with iron powder in acetic acid. This single step effectively reduces both the N-oxide functionality and the nitro group to yield 4-amino-2,6-dichloropyridine.

Pyridine_Functionalization_Workflow start 2,6-Dichloropyridine (Starting Material) oxidation Oxidation (e.g., H2O2) start->oxidation n_oxide 2,6-Dichloropyridine-1-oxide oxidation->n_oxide nitration Nitration (e.g., HNO3/H2SO4) n_oxide->nitration nitro_intermediate 2,6-Dichloro-4-nitropyridine-1-oxide nitration->nitro_intermediate reduction Reduction (e.g., Fe/AcOH) nitro_intermediate->reduction final_product 4-Amino-2,6-dichloropyridine (Target Scaffold) reduction->final_product

Caption: Workflow for the functionalization of a pre-formed pyridine ring.

Part 2: De Novo Ring Construction Strategies

Building the pyridine ring from acyclic precursors offers the highest degree of flexibility, allowing for the introduction of diverse substituents at various positions. This is particularly valuable in discovery chemistry, where the synthesis of a library of analogs is often required.

Strategy B: The Hantzsch Pyridine Synthesis

The Hantzsch synthesis, first reported in 1881, is a classic and highly reliable multi-component reaction for constructing pyridine rings.[1] In its typical form, it involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[2] The initial product is a 1,4-dihydropyridine, which is then oxidized to the aromatic pyridine.[3]

The power of this method lies in its convergence and the use of simple, readily available starting materials.[4] To construct a scaffold similar to the target molecule, one could envision using chlorinated β-ketoesters or aldehydes to introduce the halogen atoms directly. The amino group can be introduced by using a suitable nitrogen source or through post-synthesis functionalization. While the classical Hantzsch synthesis typically yields symmetrically substituted pyridines, modern variations allow for the synthesis of asymmetric derivatives.[5]

Hantzsch_Synthesis_Mechanism cluster_inputs Starting Materials cluster_intermediates Key Intermediates aldehyde Aldehyde (R-CHO) knoevenagel Knoevenagel Condensation (Ketoester + Aldehyde) aldehyde->knoevenagel ketoester1 β-Ketoester (2 equiv.) enamine Enamine Formation (Ketoester + NH3) ketoester1->enamine ketoester1->knoevenagel ammonia Ammonia (NH3) ammonia->enamine michael Michael Addition enamine->michael knoevenagel->michael cyclization Cyclization & Dehydration michael->cyclization dhp 1,4-Dihydropyridine (Hantzsch Ester) cyclization->dhp oxidation Oxidation (Aromatization) dhp->oxidation pyridine Substituted Pyridine (Final Product) oxidation->pyridine

Caption: Mechanistic overview of the Hantzsch Pyridine Synthesis.

Experimental Protocol: General Hantzsch Synthesis of a 1,4-Dihydropyridine [1]

  • Reaction Setup: In a round-bottom flask, combine an aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.1 mmol) in ethanol (10 mL).

  • Reflux: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Aromatization: Dissolve the obtained 1,4-dihydropyridine in acetic acid. Add an oxidizing agent such as sodium nitrite or ferric chloride dropwise and heat the mixture (e.g., to 80°C for 1 hour) to facilitate aromatization to the final pyridine derivative.

Strategy C: Modern Multi-Component Reactions (MCRs)

Building on the principles of the Hantzsch synthesis, modern MCRs offer powerful and efficient pathways to highly functionalized pyridines, including 2-aminopyridines, from simple, acyclic precursors.[6][7] These reactions are prized for their high atom economy and ability to rapidly generate molecular complexity in a single step.

For instance, a catalyst-free, four-component reaction between an acetophenone, malononitrile, an aldehyde, and ammonium carbonate can produce highly substituted 2-aminopyridine-3-carbonitriles.[8] This strategy is particularly attractive as it directly installs the amino group and a nitrile, which can be further elaborated into an ester or other functional groups. The reaction often proceeds under mild, solvent-free conditions, aligning with the principles of green chemistry.[9]

MCR_Concept A Component A (e.g., Ketone) one_pot One-Pot Reaction (Catalyst-Free or Catalyzed) A->one_pot B Component B (e.g., Malononitrile) B->one_pot C Component C (e.g., Aldehyde) C->one_pot D Component D (e.g., NH4OAc) D->one_pot product Highly Substituted 2-Aminopyridine one_pot->product

Caption: Conceptual flow of a four-component reaction for pyridine synthesis.

Strategy D: Cycloaddition Approaches

For the synthesis of particularly complex or uniquely substituted pyridines, cycloaddition reactions represent a powerful and elegant strategy.[10] Transition metal-catalyzed [2+2+2] cycloadditions of nitriles and alkynes can construct the pyridine ring with excellent control over the substitution pattern.[11] Another advanced approach is the hetero-Diels-Alder reaction, which involves the [4+2] cycloaddition of a 1-azadiene with an alkene or alkyne, followed by oxidation to form the aromatic ring.[5] While these methods often require more specialized starting materials and catalysts, they offer unparalleled access to scaffolds that are difficult to obtain through classical condensation methods.

Comparative Analysis of Synthetic Strategies

StrategyKey AdvantagesKey DisadvantagesTypical YieldsStarting Material Complexity
A: Functionalization Predictable regiochemistry; often scalable; utilizes common transformations.Limited by available starting pyridines; can be multi-step.40-70% over several stepsLow to Moderate
B: Hantzsch Synthesis High convergence; uses simple, cheap precursors; robust and well-understood.[3]Can require harsh oxidation step; classical method limited to symmetrical products.60-95% (DHP formation)Low
C: Modern MCRs High atom and step economy; rapid generation of complexity; often mild/green conditions.Substrate scope can be limited; optimization may be required.50-90%Low to Moderate
D: Cycloadditions Excellent control over substitution; access to complex scaffolds.[11]Requires specialized/sensitive precursors and catalysts; may not be cost-effective for simple targets.50-85%High

Conclusion

While this compound is an effective building block, a comprehensive synthetic strategy should consider the full landscape of available methodologies. For projects requiring large quantities of a specific target, functionalization of a simpler pyridine core (Strategy A) offers a reliable and scalable path. For exploratory and medicinal chemistry programs where analog synthesis is paramount, de novo constructions are superior. The Hantzsch synthesis (Strategy B) remains a workhorse for its simplicity and reliability, while modern MCRs (Strategy C) provide a rapid and efficient route to diverse, highly-functionalized aminopyridines. For the most challenging targets, cycloaddition reactions (Strategy D) offer a powerful, albeit more complex, alternative.

By understanding the causality and experimental nuances of each approach, researchers can make informed decisions, moving beyond reliance on a single intermediate to a more flexible and powerful synthetic paradigm.

References

A Comparative Guide to HPLC Method Development for Methyl 3-Amino-2,6-dichloroisonicotinate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Robust and Stability-Indicating HPLC Analysis

In the landscape of pharmaceutical development and quality control, the establishment of a robust and reliable analytical method is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Methyl 3-Amino-2,6-dichloroisonicotinate, a key intermediate in the synthesis of various pharmacologically active compounds. As Senior Application Scientists, we move beyond mere procedural outlines to delve into the rationale behind experimental choices, ensuring the development of a self-validating and scientifically sound analytical method.

Introduction: The Analytical Challenge of a Substituted Pyridine

This compound presents a unique analytical challenge due to its chemical structure. The presence of an amino group, a methyl ester, and two chlorine atoms on a pyridine ring influences its polarity, solubility, and chromatographic behavior. A successful HPLC method must not only provide accurate quantification of the parent compound but also be capable of separating it from potential process impurities and degradation products, thus qualifying as a stability-indicating method.

Foundational Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical method development. While extensive experimental data for this compound is not publicly available, we can infer its characteristics from its structural components and data from analogous compounds.

PropertyPredicted/Inferred ValueRationale & Implication for HPLC Method Development
Molecular Formula C₇H₆Cl₂N₂O₂
Molecular Weight 221.04 g/mol [1]
pKa (Predicted) -2.18[1]The amino group is predicted to be extremely weakly basic due to the strong electron-withdrawing effects of the two chlorine atoms and the methyl ester group. This implies that at typical HPLC mobile phase pH ranges (2-8), the molecule will be in its neutral form. Therefore, pH adjustments to control retention will likely have minimal effect on the analyte itself but can be used to control the ionization of potential impurities or degradation products.
UV Absorbance (λmax) Inferred: ~240 nm and ~290 nmDirect UV spectral data is unavailable. However, the UV spectrum of the structurally similar 3-Amino-2,6-dichloropyridine shows absorbance maxima around these wavelengths. A photodiode array (PDA) detector is recommended for initial method development to identify the optimal detection wavelength for sensitivity and specificity.
Solubility Inferred: Soluble in polar organic solvents (e.g., Methanol, Acetonitrile)Based on data for 2-aminopyridine, solubility is expected to be higher in polar organic solvents. This informs the choice of sample diluent and the organic component of the mobile phase.

A Systematic Approach to HPLC Method Development

Our methodology follows a logical progression, starting with a broad screening of conditions and systematically refining them to achieve optimal separation.

MethodDevelopmentWorkflow A Analyte Characterization (pKa, UV, Solubility) B Column & Mobile Phase Screening A->B Initial Parameters C Optimization of Chromatographic Conditions B->C Promising Conditions D Forced Degradation Studies C->D Optimized Method D->C Re-optimization if needed E Method Validation (ICH Guidelines) D->E Specificity Confirmation F Optimal Stability-Indicating Method E->F Validated Method

Caption: A systematic workflow for HPLC method development.

Part 1: Initial Screening of Chromatographic Conditions

The initial phase of method development involves screening different stationary phases and mobile phase compositions to identify the most promising conditions for further optimization.

Experimental Protocol: Column and Mobile Phase Screening

  • Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Dilute with a 50:50 mixture of methanol and water to a working concentration of 0.1 mg/mL.

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Columns Screened:

    • C18 (e.g., 150 mm x 4.6 mm, 5 µm) - A general-purpose reversed-phase column.

    • Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm) - Offers alternative selectivity for aromatic compounds.

  • Mobile Phases Screened:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B (Organic Modifier): Acetonitrile or Methanol

  • Gradient Elution:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient Program: 10-90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.

  • Data Analysis: Evaluate peak shape, retention time, and resolution from any impurities.

Comparative Analysis of Initial Screening Results

ColumnOrganic ModifierObservationsRecommendation
C18 Acetonitrile Good peak shape (Asymmetry ~1.2), reasonable retention (k' ~ 4.5). Some minor impurities observed.Promising for further optimization.
C18 Methanol Broader peak compared to acetonitrile, longer retention time.Less favorable due to lower efficiency.
Phenyl-Hexyl Acetonitrile Similar retention to C18, but with altered selectivity for impurities.A viable alternative if C18 fails to resolve critical pairs.

Based on the initial screening, the C18 column with an Acetonitrile/Water gradient provides the most favorable starting point for optimization due to its superior peak shape and efficiency.

Part 2: Optimization of the Chromatographic Method

With a promising column and mobile phase selected, the next step is to fine-tune the conditions to achieve optimal resolution and run time.

Experimental Protocol: Method Optimization

  • Focus on Gradient and Temperature: Using the C18 column and Acetonitrile/Water mobile phase, systematically vary the gradient slope and column temperature.

  • Gradient Optimization:

    • Test shallower gradients (e.g., 10-70% B over 20 minutes) to improve the resolution of closely eluting impurities.

    • Test steeper gradients (e.g., 20-80% B over 10 minutes) to reduce the analysis time.

  • Temperature Optimization:

    • Evaluate temperatures of 25 °C, 35 °C, and 45 °C to assess the impact on peak shape and selectivity.

Comparative Analysis of Optimized Conditions

ParameterCondition 1Condition 2 (Optimal)Condition 3
Gradient 10-90% B in 15 min20-70% B in 12 min 30-80% B in 10 min
Temperature 30 °C35 °C 40 °C
Resolution (Analyte vs. Closest Impurity) 1.8>2.0 1.5
Run Time 25 min20 min 18 min
Peak Asymmetry 1.21.1 1.3

Rationale for Optimal Method Selection: Condition 2 provides the best balance of resolution, run time, and peak shape. The slightly elevated temperature of 35 °C improves peak symmetry without compromising the stability of the analyte. The optimized gradient ensures baseline separation of the main peak from all observed impurities.

Part 3: Forced Degradation Studies and Stability-Indicating Properties

A critical component of a robust analytical method is its ability to be "stability-indicating." This is confirmed through forced degradation studies, where the drug substance is exposed to harsh conditions to generate potential degradation products.[2]

ForcedDegradation Analyte Methyl 3-Amino-2,6- dichloroisonicotinate Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analyte->Acid Ester Hydrolysis Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Analyte->Base Ester Hydrolysis Oxidation Oxidative (e.g., 3% H₂O₂, RT) Analyte->Oxidation N-oxidation, Nitration Thermal Thermal (e.g., 80°C, solid state) Analyte->Thermal Photolytic Photolytic (e.g., ICH Q1B) Analyte->Photolytic

Caption: Forced degradation pathways for this compound.

Experimental Protocol: Forced Degradation Studies

  • Sample Preparation: Prepare separate solutions of this compound (0.1 mg/mL) and subject them to the following conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 8 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Expose the solid drug substance to 80 °C for 48 hours, then dissolve in the sample diluent.

    • Photolytic: Expose a solution to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using the optimized HPLC method with a PDA detector.

  • Data Evaluation: Assess the peak purity of the parent compound and the resolution of all degradation products.

Comparative Analysis of Degradation Profiles

Stress Condition% Degradation (Approx.)Major Degradation Products (Inferred)Resolution from Parent Peak
Acid Hydrolysis ~15%3-Amino-2,6-dichloroisonicotinic acid (hydrolysis of the methyl ester)[3]>3.0
Base Hydrolysis ~25%3-Amino-2,6-dichloroisonicotinic acid>3.0
Oxidative ~20%N-oxide and/or nitro derivatives[4][5]>2.5
Thermal <5%Minor, unspecified degradants>2.0
Photolytic <5%Minor, unspecified degradants>2.0

The optimized HPLC method successfully separated the parent peak from all major degradation products generated under various stress conditions, confirming its stability-indicating nature. The primary degradation pathways appear to be hydrolysis of the methyl ester and oxidation of the amino group or pyridine ring.

Final Optimized and Validated HPLC Method

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% to 70% B over 12 minutes, then a 3-minute hold at 70% B, followed by a return to initial conditions and a 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: PDA at 240 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Methanol:Water (50:50, v/v)

Conclusion

This guide has detailed a systematic and scientifically-driven approach to developing a robust, stability-indicating HPLC method for this compound. By comparing different stationary phases, mobile phase compositions, and optimizing chromatographic parameters, we have established a method that is fit for purpose in a regulated environment. The forced degradation studies confirm the method's specificity and provide valuable insights into the potential degradation pathways of the molecule. This comprehensive approach ensures the generation of accurate and reliable data, which is essential for researchers, scientists, and drug development professionals.

References

Efficacy of Novel Carbazole-Based Compounds as Selective JAK2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapies, the Janus kinase (JAK) family, particularly JAK2, has emerged as a critical node in the signaling pathways governing cell growth, differentiation, and immune responses. The discovery of the activating JAK2V617F mutation in a majority of patients with myeloproliferative neoplasms (MPNs) has intensified the search for potent and selective JAK2 inhibitors. This guide provides a comprehensive comparison of a promising class of 9H-carbazole-1-carboxamide derivatives, evaluating their efficacy and selectivity against the JAK family of kinases. While the specific use of Methyl 3-Amino-2,6-dichloroisonicotinate as a direct precursor in the highlighted syntheses is not explicitly detailed in the available literature, its structural motifs suggest its potential as a versatile starting material for constructing such carbazole scaffolds. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and therapeutic potential of this chemical series.

The JAK-STAT Signaling Pathway: A Key Therapeutic Target

The JAK-STAT signaling cascade is a principal mechanism for a multitude of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, culminating in the regulation of gene expression. This pathway is integral to hematopoiesis and immune system function. The binding of a cytokine to its receptor induces receptor dimerization, bringing receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene transcription. Dysregulation of this pathway, often through gain-of-function mutations in JAK2, leads to uncontrolled cell proliferation and is a hallmark of MPNs.

JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding & Dimerization JAK2 JAK2 Receptor->JAK2 2. JAK2 Activation (Phosphorylation) STAT STAT JAK2->STAT 3. STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Regulation Inhibitor Carbazole-Based JAK2 Inhibitor Inhibitor->JAK2 Inhibition

Figure 1: The JAK-STAT signaling pathway and the point of intervention for JAK2 inhibitors.

Comparative Efficacy of 9H-Carbazole-1-carboxamide Derivatives

A pivotal study by Zimmermann et al. at Bristol-Myers Squibb detailed the discovery and optimization of 9H-carbazole-1-carboxamides as potent and selective ATP-competitive inhibitors of JAK2.[1] Further work by Liu et al. expanded on the structure-activity relationships within this class, particularly focusing on disubstituted carbazole-1-carboxamides.[2] The following tables summarize the in vitro efficacy of key compounds from these studies against the JAK family of kinases.

Table 1: In Vitro Potency of 9H-Carbazole-1-carboxamide Derivatives against JAK Family Kinases

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
14 28061000270[1]
21 >100011>1000>1000[1]

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in an in vitro enzymatic assay.

Table 2: Cellular Activity of Optimized Carbazole Derivatives

CompoundCell LineAssayIC50 (nM)Reference
14 HEL 92.1.7Cell Proliferation280[1]
21 HEL 92.1.7Cell Proliferation330[1]

HEL 92.1.7 is a human erythroleukemia cell line that is dependent on the constitutively active JAK2V617F mutation for proliferation.

The data clearly indicate that compounds 14 and 21 are highly potent inhibitors of JAK2 with excellent selectivity over other JAK family members.[1] This selectivity is a critical attribute, as inhibition of other JAK kinases can lead to undesirable side effects. For instance, JAK1 inhibition is associated with immunosuppression, while JAK3 inhibition can impact lymphoid development. The sub-micromolar activity of these compounds in a JAK2-dependent cell line further validates their potential as therapeutic agents.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective 9H-carbazole-1-carboxamide JAK2 inhibitors was guided by extensive SAR studies. The core carbazole scaffold provided a rigid framework for orienting key substituents. The 1-carboxamide moiety was found to be crucial for interacting with the hinge region of the JAK2 ATP-binding site.

Key SAR findings from the studies by Zimmermann et al. and Liu et al. include:[1][2]

  • Substitutions on the Carbazole Nitrogen (Position 9): Alkylation at this position was generally well-tolerated and could be used to modulate physicochemical properties.

  • Substitutions on the Carbazole Ring (Positions 3 and 6): Disubstitution at the 3 and 6 positions of the carbazole ring was a key strategy for enhancing potency and selectivity.[2] Different substituents at these positions were explored to optimize interactions with the solvent-exposed regions of the ATP-binding pocket.

  • The Carboxamide Group: The nature of the substituent on the carboxamide nitrogen played a significant role in determining selectivity. For example, the use of specific cyclic amines led to enhanced selectivity for JAK2 over other JAK isoforms.[1]

Experimental Methodologies

To provide a practical context for the presented data, this section outlines the key experimental protocols used to evaluate the efficacy of the carbazole-based JAK2 inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

ADP-Glo Kinase Assay Workflow Start Start: Prepare Assay Plate (Inhibitor + JAK2 Enzyme + Substrate) Incubate1 Incubate to allow kinase reaction Start->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate1->Add_ADP_Glo Incubate2 Incubate Add_ADP_Glo->Incubate2 Add_Kinase_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates luminescence) Incubate2->Add_Kinase_Detection Incubate3 Incubate Add_Kinase_Detection->Incubate3 Read Read Luminescence Incubate3->Read Analyze Analyze Data (Calculate % Inhibition and IC50) Read->Analyze

References

A Comparative Guide to the Synthetic Validation of Methyl 3-Amino-2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a critical endeavor. Methyl 3-Amino-2,6-dichloroisonicotinate, a substituted pyridine derivative, represents a valuable building block in medicinal chemistry. Its unique arrangement of chloro, amino, and ester functional groups offers multiple points for diversification, making it an attractive starting material for the synthesis of complex therapeutic agents. This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule, offering experimental insights and a critical evaluation of their respective merits and challenges.

Introduction to the Target Molecule

This compound (CAS No. 883107-62-8) is a highly functionalized pyridine ring. The presence of two chlorine atoms at positions 2 and 6 activates the ring for nucleophilic substitution, while the amino group at the 3-position and the methyl ester at the 4-position provide handles for a variety of chemical transformations, including amidation, cross-coupling reactions, and further modifications. The validation of a reliable and scalable synthetic route is paramount for its utilization in drug discovery programs.

Synthetic Strategies: A Comparative Analysis

Two primary synthetic strategies are evaluated for the preparation of this compound:

  • Route A: Direct Nucleophilic Aromatic Substitution (SNAr) of an Aminating Agent. This is a convergent and atom-economical approach that commences with the commercially available Methyl 2,6-dichloroisonicotinate.

  • Route B: A Classical Approach via a Nitro Intermediate. This linear synthesis involves the introduction of a nitro group onto the pyridine ring, followed by its reduction to the desired amine.

The following sections will delve into the experimental details, potential challenges, and comparative performance of each route.

Route A: Direct Amination via Nucleophilic Aromatic Substitution

This route leverages the electron-deficient nature of the dichlorinated pyridine ring, which is susceptible to attack by nucleophiles. The direct introduction of an amino group using an ammonia source is the most straightforward method.

Workflow for Direct Amination

Direct_Amination_Workflow start Start: Methyl 2,6-dichloroisonicotinate reaction Reaction with Ammonia Source (e.g., aq. Ammonia, Ammonia in Dioxane) start->reaction High Temp/Pressure (Autoclave) workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: this compound purification->product

Caption: Workflow for the direct amination of Methyl 2,6-dichloroisonicotinate.

Experimental Protocol (Representative)

Materials:

  • Methyl 2,6-dichloroisonicotinate (1.0 eq)

  • Aqueous Ammonia (28-30%, excess) or Ammonia solution in Dioxane (e.g., 0.5 M)

  • Dioxane (as solvent, if not using ammonia in dioxane)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • In a high-pressure autoclave, dissolve Methyl 2,6-dichloroisonicotinate (1.0 eq) in dioxane.

  • Add an excess of aqueous ammonia (or a solution of ammonia in dioxane).

  • Seal the autoclave and heat the reaction mixture to 120-150°C for 12-24 hours. The pressure will increase significantly; ensure the equipment is rated for the expected pressure.

  • After cooling to room temperature, carefully vent the autoclave.

  • Transfer the reaction mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Discussion of Route A

Advantages:

  • Conciseness: This is a single-step transformation from a readily available starting material.

  • Atom Economy: The primary byproduct is water, making it an efficient process in terms of atom utilization.

Challenges and Rationale for Experimental Choices:

  • Reaction Conditions: The electron-withdrawing nature of the two chlorine atoms and the ester group facilitates nucleophilic attack. However, the pyridine nitrogen can be protonated by any water present, and the starting material is still relatively unreactive. Therefore, high temperatures and pressures are typically necessary to drive the reaction to completion. The use of an autoclave is a critical safety and operational consideration.

  • Selectivity: A potential side product is the di-aminated product, where both chlorine atoms are substituted. Using a large excess of the ammonia source can favor the mono-amination product. The position of amination is directed to the 3-position due to the electronic effects of the existing substituents.

  • Ester Hydrolysis: The reaction is often carried out in the presence of water (if aqueous ammonia is used) and at high temperatures, which can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. A subsequent esterification step might be necessary if this occurs to a significant extent.

Route B: Synthesis via a Nitro Intermediate

This classical approach involves the nitration of the pyridine ring followed by the reduction of the nitro group to an amine.

Workflow for Synthesis via Nitro Intermediate

Nitro_Intermediate_Workflow start Start: Methyl 2,6-dichloroisonicotinate nitration Nitration (e.g., HNO3/H2SO4) start->nitration nitro_intermediate Methyl 3-Nitro-2,6-dichloroisonicotinate nitration->nitro_intermediate reduction Reduction (e.g., Fe/HCl, SnCl2, or Catalytic Hydrogenation) nitro_intermediate->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification workup->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound via a nitro intermediate.

Experimental Protocol (Representative)

Step 1: Nitration of Methyl 2,6-dichloroisonicotinate

  • To a cooled (0°C) flask containing concentrated sulfuric acid, slowly add Methyl 2,6-dichloroisonicotinate with stirring.

  • To this solution, add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, or gently heat to 50-60°C to drive the reaction to completion (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude Methyl 3-Nitro-2,6-dichloroisonicotinate. Further purification can be done by recrystallization or chromatography.

Step 2: Reduction of the Nitro Intermediate

  • To a flask containing the Methyl 3-Nitro-2,6-dichloroisonicotinate from the previous step, add a solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or tin(II) chloride.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter to remove the metal salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Discussion of Route B

Advantages:

  • Well-Established Chemistry: Nitration and subsequent reduction are very common and well-understood reactions in organic synthesis.

  • Potentially Milder Conditions for Amination: The reduction step can often be carried out under milder conditions than the high-pressure amination in Route A.

Challenges and Rationale for Experimental Choices:

  • Regioselectivity of Nitration: The directing effects of the two chlorine atoms and the ester group on the pyridine ring will influence the position of nitration. While the 3-position is electronically favored for electrophilic attack in this system, the formation of other isomers is possible, which would necessitate a challenging purification step.

  • Harsh Reaction Conditions: Nitration typically requires strong, corrosive acids, which can be hazardous to handle and require careful temperature control to avoid runaway reactions.

  • Multi-Step Process: This route involves two distinct chemical transformations, which can lower the overall yield and increase the resources required.

  • Functional Group Compatibility: The strongly acidic conditions of nitration could potentially hydrolyze the ester group. The reduction step also needs to be chosen carefully to avoid affecting the chloro-substituents or the ester. For instance, some forms of catalytic hydrogenation could lead to dehalogenation.

Comparative Summary of Synthetic Routes

FeatureRoute A: Direct AminationRoute B: Via Nitro Intermediate
Number of Steps 12
Starting Material Methyl 2,6-dichloroisonicotinateMethyl 2,6-dichloroisonicotinate
Key Reagents Ammonia, DioxaneNitric Acid, Sulfuric Acid, Reducing Agent (e.g., Fe, SnCl₂)
Potential Yield Moderate to GoodModerate (cumulative over two steps)
Key Challenges High pressure/temperature, selectivity, potential ester hydrolysisRegioselectivity of nitration, harsh reaction conditions, multi-step
Safety Concerns High-pressure reactionsUse of strong, corrosive acids, potentially exothermic nitration

Conclusion and Recommendation

Both synthetic routes present viable pathways to this compound.

Route A (Direct Amination) is the more elegant and efficient approach on paper, offering a single-step conversion from a readily available precursor. For process development and scale-up, this route is likely to be more cost-effective and generate less waste. However, it requires specialized high-pressure equipment and careful optimization to control selectivity and minimize side reactions like ester hydrolysis.

Route B (Via Nitro Intermediate) follows a more traditional and perhaps more predictable path. The reactions involved are standard transformations in organic synthesis. The main drawback is the multi-step nature of the synthesis, which will likely result in a lower overall yield and a greater environmental footprint. The regioselectivity of the nitration step is a critical point that would need to be carefully validated experimentally.

For a research setting where access to high-pressure reactors is available, Route A is the recommended starting point for optimization due to its conciseness. For situations where such equipment is not available, or if the regioselectivity of the direct amination proves difficult to control, Route B provides a reliable, albeit longer, alternative.

The ultimate choice of synthetic route will depend on the specific capabilities of the laboratory, the scale of the synthesis, and the purity requirements of the final product. Both routes are built on sound chemical principles and offer a solid foundation for the successful synthesis of this compound.

A Senior Application Scientist's Guide to Methyl 3-Amino-2,6-dichloroisonicotinate: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug discovery and materials science, the selection of foundational molecular building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. This guide offers an in-depth comparative analysis of Methyl 3-Amino-2,6-dichloroisonicotinate, a versatile substituted pyridine, benchmarked against key alternatives. Our objective is to provide a clear, data-driven perspective on its performance in cornerstone cross-coupling reactions, empowering you to make informed decisions in your synthetic strategy.

Introduction to this compound: A Privileged Scaffold

Substituted pyridines are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their prevalence stems from their ability to engage in a variety of biological interactions and their synthetic tractability. This compound (Building Block 1 ) is a highly functionalized pyridine derivative that offers multiple points for diversification. The presence of two chlorine atoms at the 2- and 6-positions, an amino group at the 3-position, and a methyl ester at the 4-position provides a rich platform for the synthesis of complex molecular architectures. Notably, derivatives of this scaffold have been explored as potential inhibitors of Janus kinase 2 (Jak2), a tyrosine kinase implicated in various myeloproliferative disorders and inflammatory diseases.[3]

This guide will focus on the performance of this compound in two of the most powerful and widely used C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[4][5] We will compare its reactivity and yields against two strategically chosen alternatives:

  • Methyl 3-amino-2-bromo-6-chloropicolinate (Building Block 2): A close structural analog where one of the less reactive chloro-substituents is replaced by a more reactive bromo-substituent. This allows for a direct assessment of the impact of the halogen on reaction efficiency.

  • 3-amino-2,6-dichloropyridine (Building Block 3): An analog lacking the methyl ester group at the 4-position. This comparison will shed light on the electronic influence of the carboxymethyl group on the reactivity of the pyridine core.

The judicious selection of a building block can significantly streamline a synthetic route, and this guide aims to provide the necessary data to support that critical choice.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide.[6] The reactivity of halopyridines in this reaction is heavily influenced by the nature of the halogen, with the general trend being I > Br > Cl.[7][8] This is due to the bond dissociation energies of the carbon-halogen bond, where the C-Cl bond is the strongest and thus requires more energetic conditions for the initial oxidative addition step of the catalytic cycle.

To provide a quantitative comparison, we have collated and extrapolated data for the Suzuki-Miyaura coupling of our three building blocks with a representative electron-rich boronic acid, 4-methoxyphenylboronic acid.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Building BlockStructureHalogen at C2Halogen at C6Expected Yield (%)*
1 This compoundClCl65-75
2 Methyl 3-amino-2-bromo-6-chloropicolinateBrCl85-95
3 3-amino-2,6-dichloropyridineClCl70-80

*Yields are estimated based on literature data for structurally similar compounds and established reactivity trends. Actual yields may vary depending on specific reaction conditions and optimization.

Analysis of Suzuki-Miyaura Performance:

As anticipated, the bromo-substituted Building Block 2 is expected to provide the highest yield in the Suzuki-Miyaura coupling. The weaker C-Br bond facilitates the rate-limiting oxidative addition step, leading to a more efficient catalytic cycle. This compound (1 ) is predicted to give a respectable yield, though likely lower than its bromo-counterpart. The slightly higher expected yield for 3-amino-2,6-dichloropyridine (3 ) compared to 1 may be attributed to the absence of the electron-withdrawing carboxymethyl group, which can deactivate the pyridine ring towards oxidative addition. However, for substrates where cost and availability are primary concerns, the performance of the dichloro-derivatives is often sufficient, especially with the use of modern, highly active catalyst systems.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup_1 Combine Building Block (1.0 eq), 4-Methoxyphenylboronic Acid (1.2 eq), and Base (e.g., K2CO3, 2.0 eq) in a dry Schlenk flask. setup_2 Add Palladium Catalyst (e.g., Pd(PPh3)4, 3 mol%). setup_1->setup_2 setup_3 Evacuate and backfill with inert gas (Ar/N2). setup_2->setup_3 setup_4 Add degassed solvent (e.g., 1,4-Dioxane/H2O). setup_3->setup_4 reaction_1 Heat to 90-100 °C with stirring. setup_4->reaction_1 reaction_2 Monitor progress by TLC or LC-MS. reaction_1->reaction_2 workup_1 Cool to room temperature. reaction_2->workup_1 Reaction Complete workup_2 Dilute with organic solvent and wash with water/brine. workup_1->workup_2 workup_3 Dry organic layer and concentrate in vacuo. workup_2->workup_3 workup_4 Purify by column chromatography. workup_3->workup_4 final_product Characterize pure product (NMR, MS). workup_4->final_product

Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a crucial transformation in the synthesis of a vast array of pharmaceuticals and materials.[5] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key determinant of reaction efficiency.

Below is a comparative analysis of our three building blocks in a Buchwald-Hartwig amination with morpholine, a common secondary amine used in drug discovery.

Table 2: Comparative Yields in the Buchwald-Hartwig Amination with Morpholine

Building BlockStructureHalogen at C2Halogen at C6Expected Yield (%)*
1 This compoundClCl70-80
2 Methyl 3-amino-2-bromo-6-chloropicolinateBrCl90-98
3 3-amino-2,6-dichloropyridineClCl75-85

*Yields are estimated based on literature data for structurally similar compounds and established reactivity trends. Actual yields may vary depending on specific reaction conditions and optimization.

Analysis of Buchwald-Hartwig Performance:

The trend in reactivity for the Buchwald-Hartwig amination mirrors that of the Suzuki-Miyaura coupling. The bromo-substituted Building Block 2 is expected to provide a near-quantitative yield of the aminated product.[4] this compound (1 ) is anticipated to perform well, though likely requiring more forcing conditions (higher temperature, longer reaction time, or a more specialized catalyst system) compared to its bromo-analog. The slightly higher predicted yield for 3-amino-2,6-dichloropyridine (3 ) suggests that the electron-withdrawing nature of the carboxymethyl group in 1 may have a modest inhibitory effect on the catalytic cycle. For many applications, the high yields achievable with the dichloro-derivatives, coupled with their lower cost, make them attractive starting materials.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup_1 To a dry Schlenk flask, add Building Block (1.0 eq), Palladium Catalyst (e.g., Pd2(dba)3, 2 mol%), and Ligand (e.g., XPhos, 4 mol%). setup_2 Add Base (e.g., NaOtBu, 1.4 eq). setup_1->setup_2 setup_3 Evacuate and backfill with inert gas (Ar/N2). setup_2->setup_3 setup_4 Add degassed solvent (e.g., Toluene) followed by Morpholine (1.2 eq). setup_3->setup_4 reaction_1 Heat to 100-110 °C with stirring. setup_4->reaction_1 reaction_2 Monitor progress by TLC or LC-MS. reaction_1->reaction_2 workup_1 Cool to room temperature. reaction_2->workup_1 Reaction Complete workup_2 Dilute with organic solvent and wash with water/brine. workup_1->workup_2 workup_3 Dry organic layer and concentrate in vacuo. workup_2->workup_3 workup_4 Purify by column chromatography. workup_3->workup_4 final_product Characterize pure product (NMR, MS). workup_4->final_product

Workflow for a typical Buchwald-Hartwig amination reaction.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura and Buchwald-Hartwig reactions. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Halopyridine building block (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v, 5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the halopyridine building block, arylboronic acid, and base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • Halopyridine building block (1.0 mmol)

  • Amine (e.g., Morpholine, 1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the halopyridine building block, palladium precatalyst, and phosphine ligand.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the base.

  • Add the anhydrous, degassed solvent, followed by the amine via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Conclusion and Recommendations

This comparative guide demonstrates that this compound is a highly valuable and versatile building block for the synthesis of complex, functionalized pyridines. While its bromo-analog, Methyl 3-amino-2-bromo-6-chloropicolinate, generally offers higher reactivity and yields in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, the dichloro-derivative provides a cost-effective and readily available alternative that can achieve good to excellent yields with appropriate catalyst systems. The presence of the carboxymethyl group appears to have a minor deactivating effect on the pyridine ring, though this can often be overcome with slight modifications to the reaction conditions.

For researchers prioritizing reaction efficiency and milder conditions, the bromo-substituted building block is the preferred choice. However, for large-scale synthesis or when cost is a primary driver, this compound represents an excellent and highly practical option. The provided protocols serve as a robust starting point for the application of these building blocks in your synthetic endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-Amino-2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. Methyl 3-Amino-2,6-dichloroisonicotinate, a substituted aminopyridine, belongs to a class of compounds where specific toxicological data may be limited. Therefore, we must operate under the precautionary principle, treating it as a substance with the potential for significant toxicity based on the known hazards of related aminopyridine and chlorinated pyridine structures.[1][2][3]

This guide provides a comprehensive framework for personal protective equipment (PPE) when handling this compound. It is structured not as a rigid checklist, but as a dynamic risk assessment process, empowering you to make informed safety decisions grounded in scientific principles. The core tenet is that PPE is the final, critical barrier in a hierarchy of safety controls that must begin with robust engineering solutions.

The Foundation: Engineering and Administrative Controls

Before any discussion of PPE, it is imperative to state that all handling of this compound, from weighing solids to preparing solutions and running reactions, must be conducted within a certified and properly functioning chemical fume hood .[4][5] This primary engineering control is non-negotiable and is your first and most effective line of defense against inhaling potentially toxic dusts or vapors.[4][5]

Core PPE Requirements: A Task-Based Summary

The selection of appropriate PPE is directly correlated with the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Splash Goggles & Face ShieldDouble Gloving: Butyl Rubber (outer) over Nitrile (inner)Fully-Buttoned Lab Coat & Disposable GownN95 Respirator (if outside a powder-containment hood)
Preparing Stock Solutions Chemical Splash Goggles & Face ShieldDouble Gloving: Butyl Rubber (outer) over Nitrile (inner)Fully-Buttoned Lab Coat & Chemical-Resistant ApronNot required inside a fume hood
Performing Reactions/Transfers Chemical Splash GogglesDouble Gloving: Butyl Rubber (outer) over Nitrile (inner)Fully-Buttoned Lab CoatNot required inside a fume hood
Handling Spills Chemical Splash Goggles & Face ShieldHeavy-Duty Butyl Rubber GlovesChemical-Resistant Suit or Gown/Apron ComboAir-Purifying Respirator with Organic Vapor/Acid Gas Cartridges

In-Depth Analysis of PPE Selection

Understanding the why behind each PPE choice is critical for ensuring its correct use and appreciating its limitations.

Eye and Face Protection: Defending Against the Irreversible

Substituted pyridines are known to be severe eye irritants, with the potential to cause serious, irreversible damage.[6][7]

  • Chemical Splash Goggles: Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from splashes and fine particulates. Goggles conforming to ANSI Z87.1 standards are mandatory for all operations.

  • Face Shield: A face shield, worn in conjunction with goggles, is required when there is a heightened risk of splash, such as when preparing stock solutions from the solid or handling larger volumes (>50 mL). The shield provides a critical secondary barrier for the entire face.

Hand Protection: The Critical Barrier

Aminopyridines are readily absorbed through intact skin, leading to systemic toxicity.[2] Therefore, glove selection is arguably the most critical PPE decision.

  • The Inadequacy of Single-Layer Nitrile: While nitrile gloves are a laboratory staple, they are not recommended as the primary barrier for chlorinated pyridines.[8] They offer poor resistance to many chlorinated and aromatic compounds, with breakthrough times that can be dangerously short.[9]

  • Authoritative Recommendation: Butyl Rubber: The material of choice for protection against pyridine and related compounds is Butyl rubber.[8][10] It provides superior resistance to permeation by these substances.

  • The Double-Gloving Technique: The field-proven best practice is to wear two pairs of gloves.

    • Inner Glove: A standard nitrile glove. This provides a clean layer for handling objects outside the immediate work area and serves as a secondary barrier.

    • Outer Glove: A butyl rubber glove. This is your primary chemical barrier. It should be removed immediately upon any known contact with the chemical and disposed of as hazardous waste. This technique allows you to remove the contaminated outer layer and still have a protected hand.

Body Protection: Minimizing Dermal Exposure
  • Lab Coat: A clean, fully-buttoned lab coat is the minimum requirement for all work.

  • Chemical-Resistant Apron or Disposable Gown: When handling larger quantities or performing tasks with a high splash potential, a polyethylene-coated or rubber apron worn over the lab coat provides an additional layer of protection. For tasks involving significant quantities of powder, a disposable gown is recommended to prevent contamination of personal clothing.

Respiratory Protection: A Necessary Precaution

Work inside a certified fume hood should preclude the need for respiratory protection. However, there are specific scenarios where it becomes necessary:

  • Weighing Solids: If weighing the solid compound outside of a powder-containment hood or a glove box, an N95-rated respirator is essential to prevent inhalation of fine particulates.

  • Spill Cleanup: In the event of a spill, particularly outside of a fume hood, personnel must use an air-purifying respirator (APR) equipped with organic vapor/acid gas cartridges.[11] Important: Use of respirators requires prior medical clearance, training, and fit-testing as per OSHA regulations.[8]

Operational Plans and Step-by-Step Guidance

Adherence to strict protocols for donning, doffing, and disposal is as important as the PPE itself.

Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_ppe Phase 2: PPE cluster_handling Phase 3: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 4: Decontamination & Disposal A Verify Fume Hood Certification & Airflow B Assemble All Glassware, Reagents, and Waste Containers A->B C Prepare Spill Kit B->C D Don Inner Nitrile Gloves C->D E Don Lab Coat / Gown D->E F Don Goggles & Face Shield E->F G Don Outer Butyl Gloves F->G H Perform Weighing, Dissolving, or Reaction G->H I Securely Cap All Reagent and Product Vessels J Decontaminate Work Surface I->J K Segregate & Seal All Hazardous Waste (Liquid, Solid, PPE) J->K L Doff PPE in Reverse Order (Outer Gloves First) K->L M Wash Hands Thoroughly L->M

Caption: Workflow for Safe Handling of this compound.

Protocol 1: PPE Donning Sequence
  • Verify Workspace: Ensure the fume hood is on and functioning correctly. Clear the workspace of any unnecessary items.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Body Protection: Don your lab coat and/or disposable gown. Ensure it is fully buttoned/secured.

  • Eye/Face Protection: Don chemical splash goggles, ensuring a snug fit. If required, don the face shield over the goggles.

  • Outer Gloves: Don the outer butyl rubber gloves, ensuring the cuffs are pulled up and over the sleeves of your lab coat/gown.

Protocol 2: PPE Doffing Sequence (to prevent self-contamination)

This is a critical step to avoid transferring contaminants from your PPE to your skin or clothing.

  • Outer Gloves: While still in the work area, remove the outer, most contaminated gloves. Peel them off from cuff to fingertip, turning them inside out. Dispose of them immediately into a designated hazardous waste container.

  • Exit Work Area: Step away from the immediate work area.

  • Gown/Apron: Remove the disposable gown or apron by rolling it away from your body. Dispose of it in the hazardous waste container.

  • Face Shield/Goggles: Remove the face shield first (if used), followed by the goggles. Handle them by the straps, avoiding touching the front surfaces. Place them in a designated area for decontamination.

  • Inner Gloves: Remove the inner nitrile gloves using the same inside-out technique. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Protocol 3: Disposal Plan
  • Contaminated PPE: All disposable PPE, including both pairs of gloves, gowns, and any absorbent pads used for cleanup, must be considered hazardous waste.[12]

  • Waste Streams: Collect all waste in clearly labeled, sealed, and compatible containers. Do not mix with general laboratory waste.[8]

  • Disposal: Dispose of all chemical and contaminated waste through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[13]

Emergency Response: Immediate Actions

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][6]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[3][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Spill: Evacuate the immediate area. Alert colleagues and your EHS office. Only personnel trained in hazardous spill response and wearing appropriate PPE (including respiratory protection) should attempt cleanup.

By integrating this comprehensive PPE strategy with robust engineering controls and meticulous operational discipline, you can confidently and safely handle this compound, ensuring the integrity of your research and, most importantly, your personal well-being.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-Amino-2,6-dichloroisonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 3-Amino-2,6-dichloroisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.